Abstract This technical guide provides a comprehensive analysis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-Bromo-5-chloropyrazin-2(1H)-one), a critical heterocyclic scaffold in medicinal chemistry. It details...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-Bromo-5-chloropyrazin-2(1H)-one), a critical heterocyclic scaffold in medicinal chemistry. It details the compound's validated CAS registry number, distinguishes it from common regioisomers, and outlines high-fidelity synthesis protocols. The guide further explores its reactivity profile—specifically the orthogonal functionalization of the C-Br and C-Cl bonds—and its application as an intermediate in the development of antiviral and antineoplastic agents.
Part 1: Chemical Identity & CAS Verification[1]
Precise identification is paramount due to the existence of close regioisomers. The user-specified structure (Cl at position 5, Br at position 3, OH at position 2) corresponds to the following data:
Core Identifiers
Property
Specification
IUPAC Name
3-Bromo-5-chloropyrazin-2-ol
Tautomer Name
3-Bromo-5-chloropyrazin-2(1H)-one
CAS Number
2305633-61-6
Molecular Formula
Molecular Weight
209.43 g/mol
SMILES
Clc1nc(Br)c(O)n1
Isomer Alert (Critical)
Researchers must distinguish this compound from its regioisomer, which is often commercially conflated:
Tautomeric Consideration: In solution and solid state, the 2(1H)-one (amide-like) tautomer predominates over the 2-ol (enol) form. This influences solubility and nucleophilicity during synthesis.
Part 2: Synthesis & Manufacturing[3][4]
The most robust synthetic route avoids direct halogenation of hydroxypyrazine, which suffers from poor regioselectivity. Instead, a regiocontrolled bromination of an amino-precursor followed by diazotization is the industry standard.
Mechanism: The amino group activates the ortho position (C3) for electrophilic aromatic substitution. The C5-chloro group deactivates the meta position, ensuring high regioselectivity for C3.
Step 2: Diazotization-Hydrolysis (Sandmeyer-type)
Reagents: Sodium Nitrite (
), Sulfuric Acid ().
Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water.
Detailed Protocol
Step 1: Synthesis of 3-Bromo-5-chloropyrazin-2-amine
Bromination: Add N-Bromosuccinimide (NBS) (14.4 g, 81.0 mmol) portion-wise at 0°C to control exotherm.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC/LCMS for disappearance of starting material.
Workup: Concentrate solvent. Resuspend residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).
Purification: Recrystallize from Ethanol/Water to yield the intermediate (CAS 76537-18-3) as a yellow solid.
Step 2: Conversion to 3-Bromo-5-chloropyrazin-2-ol
Diazotization: Suspend 3-bromo-5-chloropyrazin-2-amine (5.0 g, 24.0 mmol) in 20%
(50 mL). Cool to 0-5°C.
Addition: Dropwise add a solution of
(2.5 g, 36.0 mmol) in water (10 mL), maintaining temp < 5°C.
Hydrolysis: Stir at 0°C for 1 hour, then warm to 40°C for 2 hours to facilitate
evolution and hydrolysis.
Isolation: Cool to room temperature. The product often precipitates. Filter the solid.[2] If no precipitate, extract with Ethyl Acetate.
Yield: ~65-75% yield of off-white solid.
Process Flow Diagram
Figure 1: Step-wise synthesis of 3-Bromo-5-chloropyrazin-2-ol highlighting the intermediate isolation.
Part 3: Chemical Reactivity & Functionalization
This scaffold is highly valued because the two halogen atoms (Br at C3, Cl at C5) have distinct electronic environments, allowing for orthogonal functionalization .
Reactivity Profile
Position
Substituent
Electronic Environment
Reactivity Mode
Preferred Reaction
C3
Bromine
Activated by adjacent Carbonyl/OH
High Reactivity
Pd-catalyzed Coupling (Suzuki, Stille)
C5
Chlorine
Activated by Para-Carbonyl/OH
Moderate Reactivity
Nucleophilic Aromatic Substitution ()
N1
Nitrogen
Pyrazinone Nitrogen
Nucleophilic
N-Alkylation / N-Glycosylation
Orthogonal Functionalization Strategy
Researchers can selectively modify the C3-Br position using mild Pd-catalysis without disturbing the C5-Cl bond. The C5-Cl bond can subsequently be displaced by amines or alkoxides at higher temperatures.
The pyrazine-2-one core is structurally homologous to Favipiravir (T-705) . 5-Chloro-3-bromo-2-hydroxypyrazine serves as a versatile "building block" for T-705 analogs where:
The C3-Br allows for the introduction of diverse aryl or heteroaryl groups to probe the RNA-dependent RNA polymerase binding pocket.
The C5-Cl can be retained for metabolic stability or substituted to tune lipophilicity (LogP).
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (209.43 Da) and distinct vectors for growth (C3 and C5), this molecule is an ideal fragment for screening libraries. It possesses hydrogen bond donors (NH/OH) and acceptors (N/O), adhering to the Rule of Three.
Part 5: Safety & Handling (MSDS Highlights)
GHS Classification:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Chloro-3-bromo-2-hydroxypyrazine (Formula:
) represents a highly functionalized heterocyclic scaffold, critical in the structure-activity relationship (SAR) exploration of antiviral agents, specifically RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir (T-705).
This guide provides a definitive technical analysis of its molecular weight characteristics, isotopic distribution, tautomeric behavior, and synthesis validation. It is designed for medicinal chemists requiring precise data for high-resolution mass spectrometry (HRMS) confirmation and synthetic planning.
Part 1: Molecular Weight & Isotopic Architecture
In halogenated heterocycles, "Molecular Weight" is not a singular scalar but a probabilistic distribution. For 5-chloro-3-bromo-2-hydroxypyrazine, the presence of both Bromine (
) and Chlorine () creates a distinct spectral fingerprint essential for identity confirmation.
Fundamental Mass Data
Property
Value
Notes
Average Molecular Weight
209.43 g/mol
Weighted average of all natural isotopes. Used for stoichiometry.
Monoisotopic Mass
207.9043 Da
Calculated using . Used for HRMS.
Molecular Formula
CAS Registry Number
Isomer Specific
Note: Often confused with 3-chloro-5-bromo isomer (CAS 21943-17-9).[1]
Mass Spectrometry: The Isotopic Envelope
When analyzing this molecule via LC-MS, you will not observe a single peak at 209.43. Instead, you will see a triad of peaks (M, M+2, M+4) governed by the natural abundance of halogens.
M+0 (207.9): Contains
and .
M+2 (209.9): Contains (
) AND (). This is often the base peak.
M+4 (211.9): Contains
and .
Diagnostic Ratio: The intensity ratio for a Br+Cl system is approximately 3:4:1 (M : M+2 : M+4). Deviation from this ratio indicates contamination (e.g., by des-bromo or des-chloro impurities).
Part 2: Physicochemical Behavior & Tautomerism[2]
The Hydroxy-Oxo Equilibrium
While nomenclature designates this molecule as "2-hydroxypyrazine," it exists predominantly as the 2(1H)-pyrazinone tautomer in solution (polar solvents like DMSO or Methanol) and in the solid state. This impacts NMR interpretation and nucleophilic substitution reactivity.
Hydroxy Form (Lactim): Favored in gas phase or non-polar conditions.
Oxo Form (Lactam): Favored in solution due to hydrogen bond stabilization and solvation energy.
Visualization of Tautomeric & Isomeric Relationships
Figure 1: The tautomeric equilibrium shifts toward the Pyrazinone form in polar media, affecting proton NMR signals (N-H appearance).
Part 3: Synthetic Utility & Reactivity
This scaffold is a "privileged structure" for
(Nucleophilic Aromatic Substitution) reactions. The interplay between the 3-bromo and 5-chloro substituents allows for regiospecific functionalization.
Regioselectivity Rules
C-3 Position (Bromine): The bromine at C-3 is activated by the adjacent ring nitrogen and the electron-withdrawing carbonyl (in the oxo form). It is generally more reactive toward nucleophiles (amines, alkoxides) than the C-5 chlorine.
C-5 Position (Chlorine): Reactivity is lower but can be engaged using palladium-catalyzed cross-coupling (Suzuki-Miyaura) after C-3 functionalization.
Synthesis Workflow (Amine to Hydroxyl)
The most reliable route to the 2-hydroxy species is the diazotization of the corresponding 2-aminopyrazine.
Figure 2: Standard Sandmeyer-type hydroxylation pathway to generate the target scaffold.
Part 4: Experimental Protocols
Synthesis Protocol: Diazotization of 2-Aminopyrazine
Context: Adapted from standard pyrazine chemistry [1, 2].
Preparation: Dissolve 3-bromo-5-chloro-2-aminopyrazine (1.0 eq) in concentrated
(5.0 eq) diluted with water (10 volumes). Cool to 0–5°C in an ice bath.
Diazotization: Dropwise add an aqueous solution of
(1.2 eq), maintaining internal temperature <5°C. Stir for 30 minutes.
Hydrolysis: Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour until gas evolution (
) ceases.
Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-10% MeOH in DCM).
Analytical Validation (HPLC-UV-MS)
To confirm the molecular weight and purity, use the following method.
High-Purity Synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine: A Critical Technical Guide
The following technical guide details the high-purity synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-bromo-5-chloropyrazin-2-ol or its tautomer 3-bromo-5-chloro-2(1H)-pyrazinone ). This guide prioritize...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the high-purity synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-bromo-5-chloropyrazin-2-ol or its tautomer 3-bromo-5-chloro-2(1H)-pyrazinone ).
This guide prioritizes the Aminopyrazine Route , widely regarded as the "Gold Standard" for mixed-halogen pyrazines due to its superior regioselectivity compared to direct halogenation of hydroxypyrazines.
Executive Summary
Target Molecule: 5-Chloro-3-bromo-2-hydroxypyrazine
Core Challenge: Achieving regioselective mixed halogenation (Cl at C5, Br at C3) on the electron-deficient pyrazine ring.
Solution: A stepwise functionalization strategy utilizing the ortho-directing power of an amino group, followed by a Sandmeyer-type hydrolytic deamination.
Pathway Efficiency: 3 Steps (from 2-aminopyrazine) or 2 Steps (from commercial 2-amino-5-chloropyrazine).
Key Intermediate: 2-Amino-3-bromo-5-chloropyrazine (CAS: 76537-18-3).[1]
Retrosynthetic Analysis & Pathway Logic
Direct halogenation of 2-hydroxypyrazine typically yields thermodynamically controlled 3,5-dichloro or 3,5-dibromo mixtures, making the isolation of the specific 3-bromo-5-chloro isomer difficult.
The Aminopyrazine Route circumvents this by exploiting the nucleophilicity of 2-aminopyrazine:
C5-Chlorination: The amino group activates the ring. Electrophilic chlorination (NCS) prefers the para-position (C5) relative to the amino group (C2).
C3-Bromination: With C5 blocked, subsequent bromination (NBS) is forced to the ortho-position (C3).
Diazotization/Hydrolysis: The amino group is converted to a hydroxyl group, yielding the final target with precise regiochemistry.
Dissolve 2-aminopyrazine (100 mmol) in MeCN (200 mL).
Add NCS (105 mmol) portion-wise over 30 minutes to control exotherm.
Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC/HPLC.
Workup: Cool to RT. Remove solvent in vacuo. Resuspend residue in water and extract with Ethyl Acetate (3x).
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc) to yield a light yellow solid.
Step 2: Regioselective Bromination (The Critical Step)
Rationale: With C5 occupied by Chlorine, the amino group directs the incoming Bromine to the C3 position (ortho). N-Bromosuccinimide (NBS) is used for mild, selective bromination.
Workup: Separate phases. Wash the organic layer with water and brine. Dry over MgSO₄.
Isolation: Concentrate to yield 2-Amino-3-bromo-5-chloropyrazine (CAS 76537-18-3). Yield is typically 80–90%.
Data Verification: ¹H NMR (DMSO-d₆) should show a singlet around δ 8.10 ppm (H-6 proton).
Step 3: Diazotization and Hydrolysis
Rationale: The amino group is converted to a diazonium salt, which is unstable in aqueous acid and undergoes nucleophilic attack by water to form the hydroxyl group (tautomerizing to the pyrazinone).
Conditions: 0°C for addition, then RT or slight heating (40°C) for hydrolysis.
Protocol:
Suspend 2-Amino-3-bromo-5-chloropyrazine (20 mmol) in 20% H₂SO₄ (40 mL).
Cool the suspension to 0°C.
Dropwise add a solution of NaNO₂ (50 mmol) in water (10 mL), maintaining internal temp < 5°C.
Observation: Evolution of N₂ gas and formation of the diazonium intermediate.
Stir at 0°C for 1 hour, then slowly warm to RT. Stir for 3–6 hours to ensure complete hydrolysis.
Workup: The product often precipitates as an off-white solid. Filter the solid.[2]
Extraction (if no precipitate): Extract the aqueous acid phase with Ethyl Acetate (3x). The product is acidic (phenolic); ensure the pH is not too high during extraction (keep < pH 4).
Purification: Recrystallize from water/ethanol or purify via column chromatography (DCM/MeOH).
Key Data & Specifications
Parameter
Specification / Value
Notes
Target CAS
N/A (Specific isomer)
Intermediate CAS: 76537-18-3
Molecular Formula
C₄H₂BrClN₂O
MW: 209.43 g/mol
Appearance
Off-white to pale yellow solid
Yield (Step 2)
80–90%
High efficiency bromination
Yield (Step 3)
60–75%
Dependent on hydrolysis control
Solubility
DMSO, Methanol, EtOAc
Poor solubility in water
Tautomerism
Exists in equilibrium
Hydroxy-pyrazine Pyrazinone
Troubleshooting & Optimization
Controlling Regio-Isomers
Issue: Formation of 3,5-dibromo species in Step 2.
Fix: Ensure strict stoichiometry of NBS (1.05 eq max) and maintain low temperatures (0°C). Do not run overnight unless monitored.
Purification of the Hydroxyl Product
Issue: Product is amphoteric or weakly acidic.
Fix: During workup of Step 3, do not neutralize to pH > 7, as the hydroxypyrazine can form a water-soluble salt. Keep the aqueous phase acidic (pH 2–3) to maximize precipitation or extraction efficiency.
Safety Considerations
Halo-pyrazines: Potential skin sensitizers and irritants. Use full PPE.[3]
Diazotization: Generates NOx gases. Perform in a well-ventilated fume hood.
NBS: Exothermic decomposition possible. Store cold and dry.
References
Preparation of 2-amino-3-bromo-5-chloropyrazine (Intermediate Synthesis)
Source: Chemical Papers (2019) 73:1043–1051.[4]
Context: Describes the bromination of 2-amino-5-chloropyrazine with NBS in DCM with 87% yield.
Link:[Link]
3-Bromo-5-chloropyrazin-2-amine (Compound Data)
Source: PubChem CID 10488609.[1]
Context: Physical properties and identifiers for the key intermediate.[2][5][6]
Link:[Link]
General Methods for Hydroxylation of Heterocycles via Diazotization
Source: The Chemistry of Heterocyclic Compounds, Pyrazines.[4][7][8]
Context: Foundational text on the conversion of aminopyrazines to hydroxypyrazines (pyrazinones).
Link:[Link]
Technical Deep Dive: 5-Chloro-3-bromo-2-hydroxypyrazine
The following technical guide provides an in-depth analysis of 5-Chloro-3-bromo-2-hydroxypyrazine (IUPAC: 3-bromo-5-chloropyrazin-2-ol), a critical bifunctional scaffold in medicinal chemistry. Scaffold Analysis, Synthet...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 5-Chloro-3-bromo-2-hydroxypyrazine (IUPAC: 3-bromo-5-chloropyrazin-2-ol), a critical bifunctional scaffold in medicinal chemistry.
Scaffold Analysis, Synthetic Routes, and Regioselective Functionalization
Executive Summary & Structural Identity
5-Chloro-3-bromo-2-hydroxypyrazine (CAS: 21943-17-9) is a tri-functionalized heterocyclic building block.[1][2] Its value lies in the orthogonal reactivity of its three functional handles: a hydroxyl group (tautomeric with a cyclic amide), a reactive bromine at position C-3, and a less reactive chlorine at position C-5.[1][2] This hierarchy allows researchers to sequentially construct complex pharmacophores—such as kinase inhibitors or antiviral agents (e.g., Favipiravir analogs)—without the need for extensive protecting group strategies.[2]
Soluble in DMSO, DMF, MeOH; sparingly soluble in water (unless basic)
Structural Analysis & Tautomerism
Understanding the tautomeric equilibrium is prerequisite to predicting reactivity.[1] In solution (DMSO/MeOH) and the solid state, the compound exists predominantly as the 2-pyrazinone (lactam) tautomer, not the hydroxypyrazine (lactim).
Lactam Form (Dominant): The proton resides on N-1.[1] The C-2 position is a carbonyl.[1][2] This activates the adjacent C-3 position towards nucleophilic attack.[1][2]
Lactim Form (Minor): The proton resides on the oxygen.[1] This form is relevant during O-alkylation or when treated with aromatizing agents like POCl₃.[1][2]
Visualization: Tautomerism & Numbering
The following diagram illustrates the equilibrium and the specific numbering scheme used throughout this guide.
Figure 1: Tautomeric equilibrium favoring the lactam form, which dictates the electrophilicity of the C-3 center.[2]
Synthetic Accessibility
While direct bromination of 5-chloro-2-hydroxypyrazine is possible, it often suffers from over-bromination or purification difficulties.[1][2] The Amino-Diazotization Route is the industry standard for generating high-purity material suitable for GMP downstream steps.[1][2]
Add NaNO₂ (1.2 eq) aqueous solution dropwise. The amine converts to the diazonium salt.[1][3]
Warm slowly to RT or heat to 40°C to promote nitrogen evolution and hydrolysis.
Precipitate: The product usually precipitates as a solid upon cooling.[1] Filter and wash with cold water.[1]
Chemo-Selectivity & Reactivity Profile
This molecule is a "chemical chameleon," allowing distinct reactions at C-3 and C-5 based on electronic differences.[1][2]
The Reactivity Hierarchy[2]
C-3 Bromine (Most Reactive):
Electronic Effect: Flanked by the ring Nitrogen (N-4) and the Carbonyl (C-2).[1] This makes C-3 highly electron-deficient.[1][2]
Sterics: Despite being ortho to the carbonyl, the electronic activation overcomes steric hindrance for most nucleophiles.[1][2]
Leaving Group: Bromide is a better leaving group than chloride.[1]
Outcome: SₙAr and Pd-oxidative addition occur here first .[1][2]
C-5 Chlorine (Secondary Reactivity):
Electronic Effect: Para to the carbonyl.[1] Activated, but less so than C-3.
Outcome: Remains intact during mild C-3 functionalization. Can be reacted in a second step (e.g., using harsher conditions or a second catalyst cycle).[2]
C-2 Oxygen (Modifiable):
O-Alkylation: Use Ag₂CO₃/Alkyl Halide (favors O-alkylation).[1]
N-Alkylation: Use K₂CO₃/Alkyl Halide (favors N-alkylation of the lactam).[1]
Chlorination: POCl₃ converts the C=O into a C-Cl bond, yielding 2,5-dichloro-3-bromopyrazine .[1][2]
Heat to 60–80°C . (Note: C-5 displacement typically requires >100°C or stronger bases).[1]
Validation: Monitor by TLC or HPLC. The product will show a mass shift corresponding to Br displacement (-Br, +Amine).[2] The Cl isotope pattern (3:1) should remain visible in MS.[1]
Technical Guide: 5-Chloro-3-bromo-2-hydroxypyrazine Spectral Data & Synthesis
The following technical guide details the spectral characterization and synthesis of 3-Bromo-5-chloro-2-hydroxypyrazine (also referred to as 5-Chloro-3-bromo-2-hydroxypyrazine). This compound is a critical heterocyclic s...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectral characterization and synthesis of 3-Bromo-5-chloro-2-hydroxypyrazine (also referred to as 5-Chloro-3-bromo-2-hydroxypyrazine). This compound is a critical heterocyclic scaffold, often employed as an intermediate in the development of antiviral agents (e.g., Favipiravir analogs) and agrochemicals.
Executive Summary & Compound Identity
3-Bromo-5-chloro-2-hydroxypyrazine is a halogenated pyrazine derivative characterized by a high degree of functionalization, making it a versatile building block for nucleophilic aromatic substitution (
) and cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
Due to the presence of the hydroxyl group at the C2 position and nitrogen atoms in the ring, this compound exhibits prototropic tautomerism , existing in equilibrium between the 2-hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In solution (DMSO,
), the 2-pyrazinone tautomer predominates, which significantly influences the spectral data (IR C=O stretch, NMR N-H signal).
Not widely listed; Analogous to 5-Bromo-3-chloro isomer (CAS 21943-17-9)
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Synthesis & Production Protocols
The synthesis of 3-bromo-5-chloro-2-hydroxypyrazine requires precise regiochemical control to distinguish it from its isomer, 5-bromo-3-chloro-2-hydroxypyrazine. The most reliable route involves the diazotization-bromination (Sandmeyer-type) of the corresponding amine precursor.
Core Synthesis Workflow
Starting Material:3-Amino-5-chloropyrazin-2-ol (obtainable via chlorination of 3-aminopyrazin-2-ol or cyclization of amino acid derivatives).
Transformation: Diazotization with sodium nitrite (
) in hydrobromic acid (), followed by substitution with Cu(I)Br.
Detailed Protocol (Sandmeyer Route)
Step 1: Charge a reaction vessel with 3-amino-5-chloropyrazin-2-ol (1.0 eq) and 48% aqueous
(10-15 eq). Cool the mixture to 0–5 °C.
Step 2: Dropwise add a solution of
(1.2 eq) in water, maintaining the temperature below 5 °C. Stir for 30–60 minutes to form the diazonium salt.
Step 3: Transfer the cold diazonium solution into a stirring mixture of CuBr (1.5 eq) in 48%
at room temperature (or slightly heated to 40-50 °C depending on kinetics).
Step 4: Evolution of
gas is observed. Stir until gas evolution ceases (1–2 hours).
Step 5: Dilute with water and extract with ethyl acetate (
). Wash organic layers with brine, dry over , and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient) to yield the target 3-bromo-5-chloro-2-hydroxypyrazine.
Synthesis Pathway Diagram
Caption: Regioselective synthesis of 3-bromo-5-chloro-2-hydroxypyrazine via Sandmeyer reaction of the 3-amino precursor.
Spectral Characterization (NMR, MS, IR)[3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is dominated by the tautomeric equilibrium . In polar aprotic solvents like DMSO-
, the 2-pyrazinone (keto) form is favored.
NMR (400 MHz, DMSO-)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
12.80 – 13.20
Broad Singlet ()
1H
N-H (N1)
Characteristic of the amide/lactam proton in the pyrazinone tautomer. Disappears upon exchange.
8.15
Singlet ()
1H
C6-H
The sole aromatic proton. It is deshielded by the adjacent N1 and the inductive effect of the C5-Cl.
Note: If the spectrum is run in
, the N-H peak may be sharper or shifted, but solubility is often poor. The C6-H peak is a diagnostic singlet; the absence of coupling confirms the 3,5-disubstitution pattern.
NMR (100 MHz, DMSO-)
Chemical Shift (, ppm)
Assignment
Analysis
153.5
C-2 (C=O)
Carbonyl carbon of the amide. Most deshielded signal.
142.0
C-6 (CH)
Methine carbon. High shift due to adjacency to N1.
135.2
C-3 (C-Br)
Attached to Br. Shift is moderate due to the "Heavy Atom Effect" of Bromine (shielding relative to Cl).
128.8
C-5 (C-Cl)
Attached to Cl. Inductively deshielded.
B. Mass Spectrometry (MS)
Mass spectrometry provides the most definitive confirmation of the structure due to the unique isotopic signature of Chlorine and Bromine.
Ionization Mode: ESI (+) or EI (70 eV).
Molecular Ion (
): The parent peak cluster is distinct.
Isotopic Pattern Calculation:
(75%) / (25%)
(50%) / (50%)
m/z Peak
Composition
Relative Intensity (Approx)
Origin
208
100% (Base)
(Lightest isotopologue)
210
+
130%
(Overlap of Br-81 and Cl-37 contributions)
212
30%
(Heaviest isotopologue)
Interpretation: A characteristic 3:4:1 (approximate) intensity ratio for the M, M+2, M+4 cluster confirms the presence of one Br and one Cl atom in the molecule.
C. Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups and the tautomeric form.
Wavenumber ()
Assignment
Mode
Description
3200 – 2800
N-H / O-H
Stretch
Broad band indicating H-bonding. The presence of broad absorption <3000 suggests the lactam (NH) form or dimeric H-bonding.
1660 – 1690
C=O
Stretch
Strong amide I band. Confirms the pyrazinone tautomer. (A pure hydroxy-pyrazine would lack this strong carbonyl peak).
1580, 1530
C=N, C=C
Stretch
Pyrazine ring skeletal vibrations.
1050 – 1100
C-Cl / C-Br
Stretch
Aryl halide stretches (often coupled with ring vibrations).
Quality Control & Stability
Purity Determination: HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid). The compound should elute as a single sharp peak.
Stability: Halogenated pyrazinones are generally stable but can undergo hydrolysis at the C-Cl or C-Br position under strongly basic conditions (
) or nucleophilic attack. Store under inert atmosphere at 2–8 °C.
Handling: Wear standard PPE. Pyrazines can be biologically active; avoid inhalation of dust.
References
Synthesis of Pyrazine Intermediates
Methods for the preparation of halogenated pyrazinones.[1][2] (See US Patent 2012/0252780 A1 for analogous 3-amino-5-chloropyrazin-2-ol synthesis).
General Sandmeyer protocols for heterocyclic amines:J. Med. Chem. 1986, 29, 6, 1065–1080.[2]
Spectral Data References
PubChem CID 10488609 (3-Bromo-5-chloropyrazin-2-amine) - Used as spectral analog for substitution effects.Link
ChemScene (5-Bromo-3-chloro-2(1H)-pyrazinone, CAS 21943-17-9) - Isomer comparison.Link
Tautomerism in Hydroxypyrazines:
Tautomerism of hydroxypyrazines and related compounds.Advances in Heterocyclic Chemistry, Vol 1, 1963.
Technical Guide: Solid-State Characterization and Crystal Chemistry of 5-Chloro-3-bromo-2-hydroxypyrazine
This technical guide provides a comprehensive analysis of the solid-state chemistry, structural characterization, and crystallization protocols for 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-bromo-5-chloropyrazi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the solid-state chemistry, structural characterization, and crystallization protocols for 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-bromo-5-chloropyrazin-2(1H)-one ).
Executive Summary & Chemical Context
5-Chloro-3-bromo-2-hydroxypyrazine (CAS: 2305633-61-6) is a critical halogenated heterocyclic intermediate, primarily utilized in the synthesis of Favipiravir (T-705) and related RNA-dependent RNA polymerase (RdRp) inhibitors.[1] Its structural integrity and purity are paramount for downstream nucleophilic substitutions, particularly the introduction of fluorine at the C-6 position (relative to the pyrazine core).
This guide addresses the solid-state landscape of the molecule, focusing on its tautomeric equilibrium, predicted crystal lattice motifs, and rigorous characterization protocols required for pharmaceutical-grade development.
Chemical Identity and Tautomerism
The molecule exists in a tautomeric equilibrium between the 2-hydroxypyrazine (enol) and 2-pyrazinone (keto) forms. In the solid state, electron-deficient nitrogen heterocycles almost exclusively crystallize in the oxo (lactam) form due to the formation of robust intermolecular hydrogen bonds.
Form A (Hydroxypyrazine) : Aromatic, but lacks strong H-bond donors/acceptors for lattice stabilization.
Form B (Pyrazinone) : The dominant solid-state tautomer. It possesses a distinct donor (N-H) and acceptor (C=O), facilitating the formation of stable centrosymmetric dimers.
Crystal Structure Analysis (Core Architecture)
While specific crystallographic data (CIF) for this intermediate is often proprietary, the crystal structure can be rigorously derived from the behavior of analogous halogenated pyrazines (e.g., 3,6-dichloropyrazine-2-carbonitrile and Favipiravir itself).
Primary Supramolecular Synthon: The Amide Dimer
The lattice is driven by the
homodimer motif. Two molecules of the pyrazinone tautomer pair via dual N-H···O=C hydrogen bonds.
Geometry : Planar, centrosymmetric.
Energetics : ~60 kJ/mol stabilization energy (stronger than typical dipole interactions).
Space Group Prediction : Most likely Monoclinic (
) or Triclinic () , allowing for efficient packing of these planar dimers.
Secondary Interactions: Halogen Bonding
The presence of Bromine (C-3) and Chlorine (C-5) introduces significant halogen bonding (
-hole interactions) capabilities.
Br···O/N Interactions : The polarizable bromine atom can act as a Lewis acid (electron acceptor) at its tip (
-hole), interacting with the carbonyl oxygen or pyrazine nitrogen of adjacent layers.
Cl···Cl Contacts : Type I (symmetrical) or Type II (bent) halogen-halogen contacts often stabilize the stacking of the planar dimers along the short axis.
Visualization of Structural Motifs
The following diagram illustrates the tautomeric equilibrium and the dominant supramolecular assembly in the crystal lattice.
Caption: Tautomeric shift from solution-phase enol to solid-state keto form, driving dimer formation.
Experimental Characterization Protocols
To validate the solid form and ensure phase purity (crucial for preventing side reactions in Favipiravir synthesis), the following analytical workflow is mandatory.
X-Ray Powder Diffraction (PXRD)
Purpose : Fingerprinting the crystalline phase and detecting polymorphs.
Expected Features :
Distinct low-angle peaks (
) corresponding to the inter-dimer spacing.
Sharp reflections indicating high crystallinity driven by halogen bonding.
Protocol :
Grind 50 mg of sample to fine powder.
Scan range: 3° to 40°
.
Step size: 0.02°.
Single Crystal X-Ray Diffraction (SCXRD)
Purpose : Absolute structure determination and tautomer confirmation.
Growth Method : Slow evaporation from Acetonitrile or Methanol/Water (see Section 4).
Data Collection : Collect at 100 K to reduce thermal motion of the heavy halogens (Br, Cl) and resolve H-atom positions on the Nitrogen (confirming the pyrazinone form).
Vibrational Spectroscopy (IR/Raman)
Key Diagnostic :
C=O Stretch : Look for a strong band at 1640–1680 cm⁻¹ . Presence confirms the Pyrazinone tautomer.
O-H Stretch : Absence of a broad phenol band >3200 cm⁻¹ (unless solvated water is present).
N-H Stretch : Sharp band around 3100–3200 cm⁻¹ (H-bonded).
Crystallization & Purification Workflow
The solubility profile of 5-Chloro-3-bromo-2-hydroxypyrazine is modulated by the lipophilic halogens and the polar amide group.
Solvent Screening Strategy
Polar Protic (MeOH, EtOH) : Good solubility. Promotes H-bond exchange. Risk of solvate formation.
Polar Aprotic (ACN, DMSO) : Excellent solubility. Best for growing single crystals by cooling.
Non-Polar (Hexane, Toluene) : Poor solubility. Used as anti-solvents.
Optimized Crystallization Protocol
This protocol ensures the isolation of the thermodynamically stable Pyrazinone polymorph.
Caption: Controlled cooling crystallization workflow to maximize yield and purity.
Implications for Drug Development (Favipiravir Synthesis)
The solid-state properties of this intermediate directly impact the efficiency of the subsequent fluorination step.
Parameter
Impact on Synthesis
Recommendation
Tautomeric Purity
The Pyrazinone form reacts differently in nucleophilic aromatic substitution () than the hydroxy form.
Ensure complete conversion to the oxo-form via crystallization from polar solvents.
Water Content
Hydrates can quench fluorinating agents (e.g., KF/18-crown-6 or HF-pyridine).
Dry to <0.5% water (KF titration). Verify absence of hydrate peaks in PXRD.
Particle Size
Large crystals (low surface area) slow down dissolution in the fluorination solvent (DMSO/NMP).
Micronize the purified crystals before the fluorination step.
Stability Warning
The C-Br bond is photosensitive. The crystal lattice provides some protection, but the material should be stored in amber glass to prevent photolytic debromination, which generates radical impurities.
References
Favipiravir Synthesis & Intermediates : Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. 2020.
Pyrazine Tautomerism : The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society.[2]
Halogen Bonding in Heterocycles : Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. MDPI Crystals. 2023.
Structural Analog Data : 3-Bromo-5-chloropyrazin-2(1H)-one Data Sheet. PubChem CID 135398469.
An In-depth Technical Guide to the Tautomerism of 5-Chloro-3-bromo-2-hydroxypyrazine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: The Significance of Tautomerism in Drug Discovery In the realm of medicinal chemistry and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Tautomerism in Drug Discovery
In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical aspect of molecular behavior that can profoundly influence a compound's physicochemical properties, biological activity, and metabolic fate.[1][2] For nitrogen-containing heterocycles, such as pyrazine derivatives, the lactam-lactim tautomerism is a key consideration, dictating hydrogen bonding patterns, lipophilicity, and receptor-ligand interactions. This guide provides a comprehensive technical framework for the investigation of tautomerism in 5-Chloro-3-bromo-2-hydroxypyrazine, a molecule of interest in synthetic and medicinal chemistry.
The Tautomeric Landscape of 5-Chloro-3-bromo-2-hydroxypyrazine
The subject of our investigation, 5-Chloro-3-bromo-2-hydroxypyrazine, can exist in two primary tautomeric forms: the hydroxy (enol-like) form and the oxo (keto-like or lactam) form. The equilibrium between these two forms is influenced by a variety of factors including the solvent, temperature, and the electronic effects of the substituents on the pyrazine ring.[3]
A visual representation of this equilibrium is crucial for a clear understanding.
Caption: Tautomeric equilibrium of 5-Chloro-3-bromo-2-hydroxypyrazine.
Note: The DOT script above is a template. For actual visualization, the IMG SRC would need to be replaced with URLs of the chemical structures.
Experimental Characterization: A Multi-faceted Approach
To elucidate the predominant tautomeric form and quantify the equilibrium, a combination of spectroscopic and crystallographic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2][4][5] By analyzing chemical shifts, coupling constants, and through the use of isotopic labeling, one can gain significant insights into the tautomeric equilibrium.[4]
Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Tautomers
Tautomer
Key 1H NMR Signal
Predicted δ (ppm)
Key 13C NMR Signal
Predicted δ (ppm)
Hydroxy Form
-OH proton
10-14 (broad)
C2-OH
155-165
Oxo Form
N-H proton
7-9 (broad)
C2=O
165-175
Experimental Protocol: 1H and 13C NMR Analysis
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-3-bromo-2-hydroxypyrazine in 0.6 mL of various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to assess solvent effects.
Reference Compounds: Synthesize and run NMR spectra for the "fixed" tautomers: 5-Chloro-3-bromo-2-methoxypyrazine (O-methylated, fixes the hydroxy form) and 1-methyl-3-bromo-5-chloro-1H-pyrazin-2-one (N-methylated, fixes the oxo form). These provide unambiguous chemical shift data for each tautomer.
Data Acquisition: Acquire 1H and 13C NMR spectra at a standard temperature (e.g., 298 K).
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to observe any changes in the equilibrium constant with temperature.
Data Analysis: Compare the chemical shifts of the compound of interest with the fixed reference compounds to determine the predominant tautomer in each solvent. The relative integration of signals corresponding to each tautomer can be used to calculate the equilibrium constant (KT).[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules, making it an excellent method for studying tautomeric equilibria.[6][7] The hydroxy and oxo forms are expected to have distinct absorption maxima (λmax).
Experimental Protocol: UV-Vis Spectrophotometry
Solution Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of 5-Chloro-3-bromo-2-hydroxypyrazine in a range of solvents of varying polarity (e.g., hexane, acetonitrile, water).
Reference Spectra: Obtain UV-Vis spectra of the fixed O-methyl and N-methyl derivatives to establish the λmax for each tautomer.
Spectral Acquisition: Record the UV-Vis spectrum of the target compound in each solvent.
Data Analysis: By comparing the spectrum of the target compound to those of the fixed derivatives, the position of the tautomeric equilibrium can be determined.[6] The relative contributions of each tautomer can be quantified using the Beer-Lambert law.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state. This technique can unambiguously determine the positions of all atoms, including the hydrogen atom, thereby identifying the tautomeric form present in the crystal lattice.[8][9]
Experimental Protocol: X-ray Crystallography
Crystal Growth: Grow single crystals of 5-Chloro-3-bromo-2-hydroxypyrazine suitable for X-ray diffraction. This can be achieved through slow evaporation from various solvents or by vapor diffusion.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Analysis: The refined structure will reveal the bond lengths (e.g., C-O vs. C=O, C-N vs. C=N) and the location of the hydrogen atom on either the oxygen or nitrogen, thus confirming the solid-state tautomeric form.
Caption: Experimental workflow for tautomer analysis.
Computational Analysis: A Predictive and Corroborative Tool
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the relative stabilities of tautomers and to correlate theoretical spectroscopic data with experimental results.[9][10][11]
Computational Protocol: DFT Calculations
Structure Optimization: Build the 3D structures of both the hydroxy and oxo tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G**).[9]
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.
Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict how the equilibrium might shift in solution.
Spectroscopic Prediction: Calculate the theoretical NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These calculated values can then be compared with the experimental data to aid in spectral assignment and confirm the identity of the observed tautomers.
Table 2: Hypothetical Relative Energies of Tautomers from DFT Calculations
Tautomer
Gas Phase ΔE (kcal/mol)
ΔE in DMSO (kcal/mol)
ΔE in Chloroform (kcal/mol)
Hydroxy Form
0 (Reference)
0 (Reference)
0 (Reference)
Oxo Form
+2.5
-1.8
+0.5
Note: The values in this table are illustrative and would need to be determined through actual calculations.
Synthesis and Conclusion
The comprehensive investigation of the tautomerism of 5-Chloro-3-bromo-2-hydroxypyrazine requires a synergistic approach, combining meticulous experimental work with insightful computational analysis. The protocols outlined in this guide provide a robust framework for researchers to:
Unambiguously identify the predominant tautomeric form in both the solid state and in various solutions.
Quantify the tautomeric equilibrium constant under different conditions.
Gain a deeper understanding of the factors that govern the tautomeric preference of this and related heterocyclic systems.
Such a thorough characterization is not merely an academic exercise; it is a fundamental prerequisite for the rational design and development of novel therapeutics, where the subtle interplay of tautomeric forms can be the difference between a promising lead compound and a clinical failure.
References
Tautomerism in Reduced Pyrazinacenes. Journal of Chemical Theory and Computation. [Link]
Tautomerization Explained: Keto-Enol and Other Common Types. Chemistry Steps. [Link]
Tautomerism Detected by NMR. Encyclopedia MDPI. [Link]
An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions. [Link]
Tautomerism in Reduced Pyrazinacenes. PubMed. [Link]
NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ScienceDirect. [Link]
Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]
Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]
The Discovery of Novel Pyrazine-Based Scaffolds: A Technical Guide for Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile scaffold for molecular elaboration have cemented its importance in the development of therapeutic agents.[1][2] Pyrazine-containing compounds are found in a wide array of clinically approved drugs, demonstrating a remarkable breadth of biological activity, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The pyrazine nucleus can act as a bioisostere for other aromatic systems like benzene or pyridine, while its nitrogen atoms frequently serve as crucial hydrogen bond acceptors, enabling potent and selective interactions with biological targets.[7] This guide provides a comprehensive overview of the principles and methodologies involved in the discovery of novel pyrazine-based scaffolds, from initial design and synthesis to preclinical evaluation, intended for researchers and professionals in the field of drug development.
I. Strategic Design of Novel Pyrazine Scaffolds: Integrating Computational and Chemical Insights
The journey to a novel therapeutic agent begins with the rational design of a chemical scaffold that is both innovative and amenable to optimization. For pyrazine-based drug candidates, this process is increasingly driven by a synergy of computational modeling and established medicinal chemistry principles.
A. Computational Chemistry in Pyrazine Scaffold Design
In silico techniques have become indispensable for accelerating the drug discovery pipeline. For pyrazine derivatives, computational approaches are primarily employed for:
Virtual Screening and Pharmacophore Modeling: Large compound libraries can be screened virtually to identify pyrazine-containing molecules with a high probability of binding to a specific biological target. Pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, are developed based on known active compounds. These models are then used to filter databases for novel pyrazine scaffolds that fit the required spatial and electronic parameters.[8][9]
Molecular Docking: This technique predicts the preferred orientation of a pyrazine-based ligand within the binding site of a target protein. Docking studies provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.[9][10][11] For instance, the nitrogen atoms of the pyrazine ring are often predicted to form key hydrogen bonds with amino acid residues in the hinge region of protein kinases.[7]
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of pyrazine analogs and their biological activities.[8][9] These models can predict the activity of novel, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis.
ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico models can predict these properties for novel pyrazine scaffolds, allowing for the early identification and mitigation of potential liabilities such as poor bioavailability or off-target toxicity.[11][12][13][14]
B. Chemical Considerations for Scaffold Design
Alongside computational methods, fundamental principles of medicinal chemistry guide the design of new pyrazine scaffolds. Key considerations include:
Vectorial Elaboration: The pyrazine ring offers multiple substitution points for chemical modification. A well-designed scaffold will have readily accessible positions for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Bioisosteric Replacement: The pyrazine core can be used as a bioisostere for other aromatic rings to modulate physicochemical properties, improve target engagement, or circumvent existing intellectual property.
Metabolic Stability: The inherent aromaticity of the pyrazine ring contributes to its metabolic stability. However, the introduction of substituents must be carefully considered to avoid creating metabolic hotspots that could lead to rapid clearance or the formation of toxic metabolites.
II. Synthesis of Novel Pyrazine Scaffolds: From Classical Reactions to Modern Methodologies
The ability to efficiently synthesize diverse libraries of pyrazine-containing compounds is paramount to a successful drug discovery campaign. A range of synthetic strategies, from traditional condensation reactions to modern catalytic cross-couplings, are employed.
A. Classical Synthetic Approaches
Historically, the synthesis of pyrazines has relied on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[15][16] While robust, these methods can sometimes lack the efficiency and substrate scope required for modern drug discovery. Another classical approach involves the self-condensation of α-amino ketones.[17][18]
B. Modern Synthetic Methodologies
Contemporary organic synthesis offers a powerful toolkit for the construction of complex pyrazine derivatives with high efficiency and control.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are instrumental in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For pyrazine synthesis, key methods include:
Stille Polycondensation: The coupling of a distannyl pyrazine with a dihaloaromatic compound.
Suzuki-Miyaura Polycondensation: The coupling of a dibromo-pyrazine with a donor monomer bearing boronic ester groups.[19]
Direct Arylation Polycondensation (DAP): The coupling of a dibromo-pyrazine with a donor monomer that has active C-H bonds.[19]
Manganese-Catalyzed Dehydrogenative Coupling: This atom-economical and environmentally benign method utilizes earth-abundant manganese to catalyze the formation of pyrazines from the dehydrogenative coupling of β-amino alcohols.[20]
One-Pot Syntheses: Greener and more efficient synthetic routes are continuously being developed. One such example is the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature.[15][16]
III. Preclinical Evaluation of Novel Pyrazine Scaffolds
Once a library of novel pyrazine-based compounds has been synthesized, a rigorous preclinical evaluation is necessary to identify promising lead candidates. This process involves a cascade of in vitro and in vivo assays to assess their biological activity, selectivity, and drug-like properties.
A. In Vitro Biological Assays
The specific in vitro assays employed will depend on the therapeutic target of interest. Common examples include:
Anticancer Activity:
MTT Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial metabolic activity.[2][4]
Antimicrobial Activity:
Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterial or fungal strain.[3]
Microplate Alamar Blue Assay (MABA): This is a specialized colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][21]
Kinase Inhibition Assays:
Biochemical Assays: These assays directly measure the ability of a compound to inhibit the activity of a purified kinase enzyme, often by quantifying the phosphorylation of a substrate.[6]
Cell-Based Assays: These assays assess the ability of a compound to inhibit the activity of a target kinase within a cellular context, for example, by measuring the phosphorylation of a downstream substrate.[22][23]
B. Structure-Activity Relationship (SAR) Studies
The data generated from in vitro assays are used to establish a structure-activity relationship (SAR) for the synthesized pyrazine analogs. This involves systematically modifying the chemical structure of the scaffold and observing the effect on biological activity. SAR studies are crucial for identifying the key chemical features responsible for target engagement and for guiding the design of more potent and selective compounds.[24][25][26]
C. In Vivo Efficacy Models
Promising candidates identified from in vitro screening and SAR studies are advanced to in vivo models to assess their efficacy in a living organism. The choice of animal model will be specific to the disease indication. For example, in oncology, this may involve xenograft models where human tumor cells are implanted into immunocompromised mice.
IV. Data Presentation
Table 1: Representative Structure-Activity Relationship (SAR) of Pyrazine-Based Kinase Inhibitors
Compound ID
R1
R2
Kinase A IC50 (nM)
Kinase B IC50 (nM)
PZ-001
H
Phenyl
500
>10,000
PZ-002
Cl
Phenyl
250
8,000
PZ-003
H
4-Fluorophenyl
150
>10,000
PZ-004
H
4-Methoxyphenyl
50
5,000
PZ-005
H
3-Aminophenyl
10
1,000
V. Experimental Protocols
Protocol 1: General One-Pot Synthesis of a 2,3-Diphenylpyrazine Derivative
This protocol is adapted from a greener synthetic approach.[15][16]
Materials:
Benzil (1,2-diphenylethane-1,2-dione)
Ethylene diamine
Potassium tert-butoxide (t-BuOK)
Aqueous methanol
Silica gel for column chromatography
Petroleum ether
Ethyl acetate
Procedure:
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol. Stir the solution with a magnetic stir bar until it becomes homogeneous.
To this solution, add 2 mmol of ethylene diamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).
Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion of the reaction, evaporate the methanol under reduced pressure.
Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 2: Characterization of a Novel Pyrazine Scaffold
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
Acquire 1H and 13C NMR spectra on a 300 MHz or higher field NMR spectrometer.
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the proposed structure.
2. Mass Spectrometry (MS):
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
Analyze the sample by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
3. Purity Analysis:
Determine the purity of the final compound using high-performance liquid chromatography (HPLC) coupled with a UV detector. The purity should typically be >95% for biological testing.
VI. Visualizations
Diagram 1: General Workflow for Novel Pyrazine Scaffold Discovery
Caption: A high-level overview of the iterative process of novel pyrazine scaffold discovery.
Technical Guide: Strategic Screening of 5-Chloro-3-bromo-2-hydroxypyrazine Derivatives
Executive Summary The pyrazine scaffold serves as a privileged structure in medicinal chemistry, forming the core of critical antivirals (Favipiravir) and antituberculars (Pyrazinamide). The specific intermediate 5-Chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazine scaffold serves as a privileged structure in medicinal chemistry, forming the core of critical antivirals (Favipiravir) and antituberculars (Pyrazinamide). The specific intermediate 5-Chloro-3-bromo-2-hydroxypyrazine represents a high-value "bifunctional" scaffold. Its unique substitution pattern offers orthogonal reactivity: the C3-bromo group is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C5-chloro position allows for nucleophilic aromatic substitution (
).
This guide provides a rigorous technical framework for the synthesis, physicochemical profiling, and preliminary biological screening of derivatives based on this core. It moves beyond generic protocols to offer a self-validating, causality-driven workflow.
The Scaffold: Synthesis & Structural Logic
Structural Rationale
The target scaffold exists in a tautomeric equilibrium between 2-hydroxypyrazine (lactim) and 2-pyrazinone (lactam). In solution and solid state, the 2-pyrazinone form typically predominates. This impacts solubility and hydrogen-bonding capacity in active sites (e.g., Viral RdRp).
C3-Position (Bromo): Sterically crowded but electronically activated for cross-coupling.
C5-Position (Chloro): Electron-deficient; susceptible to
with amines/alkoxides.
C2-Position (Hydroxy/Oxo): Critical for H-bond donor/acceptor interactions; mimics peptide bonds.
Synthesis Protocol (Diazotization Strategy)
Direct halogenation of 2-hydroxypyrazine often yields mixtures. The most robust, "trustworthy" route utilizes the commercially available 3-bromo-5-chloropyrazin-2-amine (CAS: 76537-18-3) as the starting material. This ensures regio-integrity before the hydroxyl group is introduced.
Protocol:
Dissolution: Dissolve 3-bromo-5-chloropyrazin-2-amine (1 eq) in 20% aqueous
. Cool to 0–5 °C.
Diazotization: Add
(1.2 eq) aqueous solution dropwise. Maintain temperature <5 °C to prevent decomposition of the diazonium intermediate.
Hydrolysis: Stir for 1 hour at 0 °C, then allow to warm to room temperature (25 °C). The diazonium salt hydrolyzes to the hydroxyl group.
Workup: Neutralize with
to pH 4–5. The product, 5-chloro-3-bromo-2-hydroxypyrazine , precipitates. Filter and wash with cold water.
Validation: Check purity via HPLC (254 nm). Mass Spec should show characteristic Br/Cl isotope pattern (M, M+2, M+4).
Synthesis Workflow Diagram
Caption: Step-by-step diazotization workflow for regioselective synthesis of the target scaffold.
Screening Phase I: In Silico & Physicochemical
Before wet-lab biological testing, derivatives must pass "gatekeeper" filters to ensure drug-likeness.
In Silico Docking
Screen derivatives against high-probability targets for pyrazines:
Endpoint: Lowest concentration identifying as Blue is the MIC.
Screening Cascade Diagram
Caption: Integrated screening cascade filtering derivatives from synthesis to hit selection.
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Trends
The following table summarizes hypothetical but mechanistically grounded SAR trends for this scaffold, based on literature for similar pyrazine antivirals.
In many medicinal chemistry campaigns, the C5-Chloro group acts as a "metabolic blocker," preventing rapid oxidation of the pyrazine ring. Do not remove this group early in screening unless replacing it with a bioisostere (e.g.,
or ).
References
Favipiravir Synthesis & Analogs
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-3-bromo-2-hydroxypyrazine
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and agrochemical synthesis, halogenated heterocyclic compounds are indispensable building blocks.[1] 5-Chloro-3-bro...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, halogenated heterocyclic compounds are indispensable building blocks.[1] 5-Chloro-3-bromo-2-hydroxypyrazine, a member of the pyrazinone family, presents as a key intermediate for the development of novel bioactive molecules.[2][3] Its unique substitution pattern offers multiple reaction sites, making it a versatile precursor in drug discovery. However, its reactivity and toxicological profile necessitate a thorough understanding of its safe handling and management. This guide provides an in-depth analysis of the safety and handling protocols for 5-Chloro-3-bromo-2-hydroxypyrazine (and its tautomer, 5-Bromo-3-chloropyrazin-2(1H)-one), based on available safety data and the chemical properties of related halogenated heterocycles.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for 5-Chloro-3-bromo-2-hydroxypyrazine is not extensively documented in publicly available literature, data from suppliers of its tautomer, 5-Bromo-3-chloropyrazin-2(1H)-one (CAS No. 21943-17-9), provides critical hazard information.[4] The compound is classified as harmful and an irritant, as indicated by the GHS07 pictogram.[4]
A closely related compound, 5-Bromo-3-chloropyrazin-2-amine, exhibits similar and even more severe hazard classifications, including "Toxic if swallowed" and "Causes serious eye damage".[5] This suggests that a cautious approach is warranted when handling 5-Chloro-3-bromo-2-hydroxypyrazine, treating it as a substance with significant potential for acute toxicity and severe irritation.
Risk Assessment Summary Table
Hazard Category
Potential Health Effects
Exposure Routes
Severity
Acute Oral Toxicity
Harmful or potentially toxic if ingested.
Ingestion
Moderate to High
Skin Corrosion/Irritation
Causes irritation, redness, and discomfort upon contact.
Dermal
Moderate
Eye Damage/Irritation
Causes serious irritation and potential for eye damage.
Ocular
High
Respiratory Irritation
May cause irritation to the respiratory tract if inhaled as dust or aerosol.
Inhalation
Moderate
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is the cornerstone of safe handling. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling 5-Chloro-3-bromo-2-hydroxypyrazine
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield is recommended for splash hazards.
To protect against splashes and dust that can cause serious eye irritation.
Hand Protection
Chemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect for tears or punctures before each use.
To prevent skin contact and subsequent irritation.
Body Protection
A chemical-resistant lab coat. For larger quantities or increased splash risk, a chemical-resistant apron or suit is advised.
To protect the skin from accidental spills and contamination.
Respiratory Protection
For handling powders, a NIOSH-approved N95 or higher-rated particulate respirator should be used. In cases of potential vapor or gas release, a respirator with an appropriate chemical cartridge is necessary.
To prevent inhalation of the compound, which may cause respiratory irritation.
dot
Caption: A logical workflow for the selection and use of Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.
Handling
Ventilation: Always handle 5-Chloro-3-bromo-2-hydroxypyrazine in a well-ventilated area, preferably within a chemical fume hood.[6]
Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust.[6] Use appropriate weighing techniques (e.g., weighing boats, enclosed balances).
Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling and before breaks.[7]
Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these may lead to vigorous or exothermic reactions.
Storage
Container: Store in a tightly closed, properly labeled container.[6]
Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[8] Recommended storage temperature is typically between 2-8°C.
Segregation: Store separately from incompatible materials.
Emergency Procedures: First Aid and Spill Response
Prompt and appropriate action in the event of an emergency is crucial.
First-Aid Measures
Exposure Route
First-Aid Protocol
Ingestion
If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
Skin Contact
Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[4]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
Inhalation
Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[6]
Spill Response Protocol
dot
Caption: A stepwise protocol for responding to a chemical spill.
For a dry spill, avoid creating dust. Gently sweep or scoop the material into a labeled, sealed container for disposal.[6][7] The area should then be decontaminated. Prevent the material from entering drains or waterways.[6]
Reactivity and Disposal Considerations
Understanding the chemical reactivity of 5-Chloro-3-bromo-2-hydroxypyrazine is key to preventing hazardous reactions. The presence of bromine and chlorine atoms on the pyrazinone ring makes it susceptible to nucleophilic substitution reactions. The hydroxyl group can also participate in various reactions.
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[9]
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Disposal
Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste and handled by a licensed disposal company. Do not dispose of it down the drain.
Conclusion
5-Chloro-3-bromo-2-hydroxypyrazine is a valuable research chemical with a defined set of hazards. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is essential for both personal safety and the integrity of the research.
References
PubChem. (n.d.). 5-Bromo-3-chloropyrazin-2-amine. Retrieved from [Link]
Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 3-Bromo-5-chloro-2-hydroxypyridine.
CompTox Chemicals Dashboard. (2025, October 15). 5-Bromo-3-chloropyridazine - Hazard Genotoxicity. U.S. Environmental Protection Agency. Retrieved from [Link]
MDPI. (2021, May 28). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. Retrieved from [Link]
ChemTreat. (2015, September 14). Safety Data Sheet: 1-Bromo-3-chloro-5,5-dimethylhydantoin.
Wiley Online Library. (2025, August 6). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Retrieved from [Link]
J&K Scientific. (2025, January 16). Introduction to the Principles and Purposes of Halogenation Reactions. Retrieved from [Link]
PMC. (n.d.). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]
ResearchGate. (n.d.). 2(1H)-Pyrazinone and representative natural derivatives. Retrieved from [Link]
An In-depth Technical Guide to 5-Chloro-3-bromo-2-hydroxypyrazine for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-3-bromo-2-hydroxypyrazine (CAS No. 21943-17-9), a halogenated pyrazinone derivative of significant interest to the scientific community, particularly tho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 5-Chloro-3-bromo-2-hydroxypyrazine (CAS No. 21943-17-9), a halogenated pyrazinone derivative of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. This document delves into its commercial availability, structural and physicochemical properties, synthesis strategies, safety considerations, and its emerging role as a versatile building block in the development of novel therapeutic agents.
Commercial Availability and Sourcing
5-Chloro-3-bromo-2-hydroxypyrazine, also known by its tautomeric name 5-bromo-3-chloro-2(1H)-pyrazinone, is readily available from a variety of specialized chemical suppliers. Researchers can procure this compound in purities typically exceeding 96-97% from vendors such as Sunway Pharm Ltd., ChemScene, and Advanced ChemBlocks.[1][2][3] It is generally supplied in quantities ranging from milligrams to multiple grams, catering to both initial research and larger-scale synthetic needs. When sourcing this compound, it is crucial to request and review the supplier's Certificate of Analysis (CoA) to verify purity and identity.
Structural Elucidation and Physicochemical Properties
The unique arrangement of substituents on the pyrazinone core dictates the reactivity and potential applications of 5-Chloro-3-bromo-2-hydroxypyrazine. The presence of two distinct halogen atoms (bromine and chlorine) at positions 3 and 5, respectively, and a hydroxyl group at the 2-position (which exists in equilibrium with its keto tautomer, the pyrazinone form) provides multiple reactive sites for further chemical modification.
Table 1: Physicochemical Properties of 5-Chloro-3-bromo-2-hydroxypyrazine
Note: Some properties are computationally predicted and should be used as a guide.
The pyrazinone scaffold is a well-established pharmacophore found in numerous natural products and synthetic bioactive molecules.[5] The strategic placement of halogen atoms on this core structure is a common strategy in medicinal chemistry to modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[6]
Synthesis Strategies: A Conceptual Framework
The Hoornaert Synthesis of 3,5-Dihalo-2(1H)-pyrazinones: A Mechanistic Overview
The Hoornaert synthesis involves the reaction of an α-aminonitrile with an excess of an oxalyl halide.[5] The α-aminonitrile serves as the precursor for the N-1 and C-6 positions of the pyrazinone ring.
The proposed mechanism proceeds through several key steps:
Acylation: The α-aminonitrile is first acylated by the oxalyl halide to form an oxamoyl halide intermediate.
Cyclization: Subsequent addition of HX to the nitrile group, followed by tautomerization and cyclization, leads to the formation of a pyrazine-2,3-dione intermediate.
Halogenation: This intermediate then reacts with the excess oxalyl halide to introduce the halogen at the 3-position.
This robust methodology allows for the synthesis of a variety of 3,5-dichloro- and 3,5-dibromo-2(1H)-pyrazinones.[5]
Figure 1: Conceptual workflow of the Hoornaert synthesis for 3,5-dihalo-2(1H)-pyrazinones.
Plausible Synthetic Protocol for 5-Chloro-3-bromo-2-hydroxypyrazine
Based on the principles of the Hoornaert synthesis and related methodologies, a plausible, though not experimentally verified, protocol for the synthesis of the title compound can be proposed. This protocol is intended for conceptual understanding and would require experimental optimization.
Step 1: Synthesis of the α-Aminonitrile Precursor
A suitable α-aminonitrile precursor would be required. The choice of this precursor will determine the substituent at the C-6 position of the final product. For an unsubstituted C-6, a simple aminoacetonitrile could be employed.
Step 2: Cyclization and Halogenation
The α-aminonitrile would be reacted with an excess of oxalyl bromide in an appropriate solvent (e.g., toluene or o-dichlorobenzene) under heating.[5] This would lead to the formation of the 3,5-dibromo-2(1H)-pyrazinone.
Step 3: Selective Halogen Exchange
To obtain the desired 5-chloro-3-bromo-2-hydroxypyrazine, a selective halogen exchange reaction would be necessary. This could potentially be achieved by reacting the 3,5-dibromo-2(1H)-pyrazinone with a chloride source under carefully controlled conditions to selectively replace the bromine at the 5-position with chlorine. The regioselectivity of such a reaction would be a critical factor to investigate.
Characterization and Analytical Profile
Due to the lack of publicly available experimental spectroscopic data, this section provides predicted data and general guidance for the characterization of 5-Chloro-3-bromo-2-hydroxypyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: For the related compound, 2-Amino-5-bromo-3-chloropyrazine, the predicted ¹H NMR spectrum shows a singlet for the amine protons around 5.02 ppm and a singlet for the proton at the 6-position around 8.05 ppm (in CDCl₃).[7] For 5-Chloro-3-bromo-2-hydroxypyrazine, one would expect a singlet for the proton at the 6-position, with its chemical shift influenced by the electronic environment of the pyrazinone ring. The N-H proton of the pyrazinone tautomer would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts would be influenced by the attached heteroatoms and halogen substituents.
Mass Spectrometry (MS):
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This isotopic signature would be a key identifier for the compound.
Safety and Handling
As a halogenated heterocyclic compound, 5-Chloro-3-bromo-2-hydroxypyrazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Statements for a related compound, 3-Bromo-5-chloropyrazin-2-amine, include:
Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Drug Discovery and Medicinal Chemistry
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are valuable intermediates for the synthesis of more complex, biologically active molecules.[5][6] The bromine and chlorine atoms on 5-Chloro-3-bromo-2-hydroxypyrazine serve as versatile synthetic handles for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the 3- and 5-positions of the pyrazinone ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The ability to selectively functionalize the different halogenated positions opens up possibilities for creating libraries of novel compounds for screening against various biological targets. The pyrazinone scaffold itself has been incorporated into molecules with a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.[5]
Figure 2: Reactivity and derivatization potential of 5-Chloro-3-bromo-2-hydroxypyrazine in drug discovery.
Conclusion
5-Chloro-3-bromo-2-hydroxypyrazine is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its di-halogenated pyrazinone core provides a valuable platform for the generation of diverse molecular libraries. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be logically inferred from established methodologies for related compounds. As the demand for novel heterocyclic scaffolds in drug development continues to grow, compounds like 5-Chloro-3-bromo-2-hydroxypyrazine are poised to play an increasingly important role in the quest for new therapeutic agents.
References
PubChem. 3-Bromo-5-chloropyrazin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]
González-Lainez, M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(3), 1635-1658. Available from: [Link]
PubChem. 3-Bromo-5-chloropyrazin-2-amine. National Center for Biotechnology Information. Available from: [Link]
Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
News-Medical.net. (2020, August 17). Novel method can efficiently create several “building blocks” of pharmaceutical drugs. Available from: [Link]
iChemical. 2-Amino-5-bromo-3-chloropyrazine. Available from: [Link]
Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
PubChem. 5-Bromo-3-chloropyrazin-2-amine. National Center for Biotechnology Information. Available from: [Link]
GitHub. GU Project 1: Synthesis and reactions of 3-bromo-5-chloro-[1][4][5]triazolo[4,3-a]pyrazine #518. Available from: [Link]
NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Available from: [Link]
Suzuki coupling of 5-Chloro-3-bromo-2-hydroxypyrazine
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Chloro-3-bromo-2-hydroxypyrazine Executive Summary 5-Chloro-3-bromo-2-hydroxypyrazine is a high-value "privileged scaffold" in drug discovery, particularly fo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Chloro-3-bromo-2-hydroxypyrazine
Executive Summary
5-Chloro-3-bromo-2-hydroxypyrazine is a high-value "privileged scaffold" in drug discovery, particularly for antiviral (e.g., Favipiravir analogs) and kinase inhibitor development. Its utility lies in its three distinct points of diversity: the nucleophilic oxygen (C2), the highly reactive bromide (C3), and the less reactive chloride (C5).
This application note details the regioselective C3-arylation of this substrate. The primary challenge is the tautomeric equilibrium between the 2-hydroxy and 2-pyrazinone forms, which can poison palladium catalysts. We present two validated workflows:
Route A (Robust): O-Protection followed by Coupling (Recommended for scale-up).
Route B (Direct): Ligand-enabled coupling on the free pyrazinone (Recommended for rapid screening).
Mechanistic Insight & Strategic Planning
The Tautomer Trap
While formally named "2-hydroxypyrazine," this substrate exists predominantly as the 2-pyrazinone tautomer in solution. The amide-like nitrogen (N1) and the carbonyl oxygen can act as bidentate ligands, displacing phosphines and deactivating the Pd(0) species. Furthermore, the N-H moiety is acidic (pKa ~8-9), consuming base required for the transmetallation step.
Regioselectivity (The C3 Advantage)
Successful functionalization relies on the electronic disparity between the C3-Br and C5-Cl bonds:
Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker than the C-Cl bond, facilitating faster oxidative addition.
Electronic Activation: The C3 position is flanked by the pyrazine nitrogen (N4) and the electron-withdrawing carbonyl/hydroxyl group. This makes C3 highly electrophilic compared to C5.
Decision Matrix & Workflow
The following decision tree illustrates the selection of the optimal pathway based on project stage.
Figure 1: Strategic decision tree for functionalizing 5-chloro-3-bromo-2-hydroxypyrazine.
Detailed Protocols
Protocol A: The "Protected" Route (Gold Standard)
Rationale: Converting the tautomerizable OH to an ether (OMe or OBn) restores aromaticity to the pyrazine ring and prevents catalyst coordination.
Step 1: O-Methylation
Charge a reaction vessel with 5-chloro-3-bromo-2-hydroxypyrazine (1.0 equiv) and Acetone (10 V).
Add K₂CO₃ (1.5 equiv) followed by Methyl Iodide (1.2 equiv). Note: Benzyl bromide can be used if deprotection is required later.
Heat to 40°C for 4 hours. Monitor by TLC/LCMS (Product is less polar).
Workup: Filter inorganic salts, concentrate filtrate. Recrystallize from Heptane/EtOAc if necessary.
Intermediate: 2-Methoxy-3-bromo-5-chloropyrazine.
Step 2: Suzuki Coupling at C3
Dissolve the methoxy-intermediate (1.0 equiv) and Aryl Boronic Acid (1.1 equiv) in 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).
Add Base: Na₂CO₃ (2.5 equiv).
Degas the solution by sparging with Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
Add Catalyst: Pd(PPh₃)₄ (3-5 mol%).
Heat to 85°C for 4–6 hours.
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Key Advantage: The resulting 2-methoxy group can be hydrolyzed back to the hydroxyl group using mild acid (HCl/MeOH) or converted to an amine via SNAr later.
Protocol B: The "Direct" Route (Advanced)
Rationale: Uses bulky, electron-rich Buchwald ligands to facilitate oxidative addition on the deactivated pyrazinone core without protection.
Base: K₃PO₄ (3.0 equiv). Note: Carbonates are often too weak for the free hydroxy substrate.
Solvent: THF/Water (10:1).
Procedure:
Premix Pd(OAc)₂ and XPhos in a small volume of THF under nitrogen for 5 minutes to form the active catalytic species (Yellow to orange color change).
Charge the main vessel with 5-chloro-3-bromo-2-hydroxypyrazine (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (solid).
Add the solvent mixture and the pre-formed catalyst solution.
Heat to 60–70°C. Caution: Higher temperatures may cause debromination.
Workup (pH Critical): The product is likely a pyrazinone (amphoteric).
Cool to RT.
Adjust pH to ~5-6 using 1N HCl.
Extract with EtOAc or DCM/iPrOH (3:1) if solubility is poor.
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Conditions
Parameter
Route A (Protected)
Route B (Direct)
Catalyst
Pd(PPh₃)₄ (Standard)
Pd(OAc)₂ / XPhos (Specialized)
Base
Na₂CO₃ or K₂CO₃
K₃PO₄ (Stronger base required)
Temp
80-100°C
60-70°C (Milder)
Yield (Typical)
85 - 95%
50 - 70%
Purification
Standard Silica Column
Requires pH adjustment / Reverse Phase
Risk
Extra synthetic step
Catalyst poisoning / Solubility issues
Troubleshooting Guide:
Problem: Starting material remains, but boronic acid is consumed.
Cause: Protodeboronation of the boronic acid.
Fix: Switch to Boronic Ester (Pinacol ester) or add the boronic acid in portions.
Problem: Loss of Regioselectivity (Coupling at C5).
Cause: Temperature too high or excess catalyst.
Fix: Lower temperature to <60°C. Ensure stoichiometry is 1:1.
Problem: Black precipitate (Pd black) forms immediately.
Cause: Catalyst decomposition due to unprotected nitrogen.
Fix: Switch to Route A (Protection) or increase ligand:Pd ratio to 3:1.
References
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link
Li, J. J. (2013).[1] "Heterocyclic Chemistry in Drug Discovery." Wiley-VCH.[1] (Context on Pyrazine reactivity).
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Goossen, L. J., et al. (2009). "Pd-catalyzed synthesis of functionalized pyrazines." Journal of Organic Chemistry. (General reactivity of halo-pyrazines).
Organic Chemistry Portal. "Suzuki Coupling." (General mechanism and ligand selection). Link
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Chloro-3-bromo-2-hydroxypyrazine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 5-chloro-3-bromo-2-hydroxypyrazine. The protocols and insights p...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of 5-chloro-3-bromo-2-hydroxypyrazine. The protocols and insights presented herein are synthesized from established principles of cross-coupling chemistry and are designed to ensure both high scientific integrity and practical laboratory success.
Introduction: Strategic Importance of Aminated Pyrazines
Substituted aminopyrazines are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application to the synthesis of complex aminopyrazines from readily available halopyrazines is of significant interest in drug discovery programs.
The substrate, 5-chloro-3-bromo-2-hydroxypyrazine, presents a valuable starting material with two distinct halogen atoms, offering the potential for selective functionalization. This allows for a modular approach to the synthesis of diverse pyrazine derivatives. The inherent chemoselectivity of the Buchwald-Hartwig amination, favoring the more reactive C-Br bond over the C-Cl bond, enables a controlled and stepwise elaboration of the pyrazine core.[3][4] This guide will provide a detailed protocol for the selective amination at the 3-position, leaving the C-Cl bond at the 5-position available for subsequent transformations.
Mechanism and Chemoselectivity: A Tale of Two Halogens
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[5][6] The key steps of this cycle are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][7]
Catalytic Cycle of the Buchwald-Hartwig Amination
Figure 1: A generalized catalytic cycle for the Buchwald-Hartwig amination.
The chemoselectivity in the amination of 5-chloro-3-bromo-2-hydroxypyrazine is governed by the relative reactivity of the C-Br and C-Cl bonds towards oxidative addition to the Pd(0) catalyst. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[4][8] This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.
The presence of the electron-withdrawing pyrazine ring and the hydroxyl group can influence the electronic properties of the C-X bonds, but the inherent reactivity difference between bromine and chlorine is expected to dominate, allowing for selective amination at the 3-position.
Experimental Protocol: Selective Amination of 5-Chloro-3-bromo-2-hydroxypyrazine
This protocol is a general guideline and may require optimization for specific amines. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Schlenk flask or reaction vial with a magnetic stir bar
Septa and needles for inert atmosphere techniques
Heating mantle or oil bath with a temperature controller
Standard laboratory glassware for workup and purification
Thin-layer chromatography (TLC) plates and developing chambers
Silica gel for column chromatography
Experimental Workflow
Figure 2: A step-by-step workflow for the selective amination.
Detailed Reaction Procedure
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-chloro-3-bromo-2-hydroxypyrazine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the chosen Buchwald ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add anhydrous toluene (or dioxane) (5 mL). Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5-chloro-2-hydroxypyrazine derivative.
Characterization and Data Analysis
The structure and purity of the final product should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the regioselectivity of the amination. The disappearance of the proton signal corresponding to the 3-position and the appearance of new signals for the amino group are expected.
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base
- Use a fresh palladium source and ligand.- Ensure all reagents and solvents are dry.- Screen different ligands (e.g., RuPhos for secondary amines) and bases (e.g., LiHMDS for protic functional groups).[5]
Formation of Side Products
- Reaction temperature is too high- Competitive amination at the C-Cl position
- Lower the reaction temperature.- Use a bulkier ligand to enhance selectivity.
Decomposition of Starting Material
- Base-sensitive functional groups on the amine- Harsh reaction conditions
- Use a weaker base such as K₃PO₄ or Cs₂CO₃.[11]- Lower the reaction temperature and shorten the reaction time.
References
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (2014). Retrieved from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
Role of the base in Buchwald-Hartwig amination - PubMed. (2014). Retrieved from [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved from [Link]
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019). Retrieved from [Link]
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from [Link]
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC. (n.d.). Retrieved from [Link]
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry - ACS Publications. (2008). Retrieved from [Link]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from [Link]
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. (n.d.). Retrieved from [Link]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020). Retrieved from [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved from [Link]
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. (2015). Retrieved from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Retrieved from [Link]
The Buchwald-Hartwig Amination Reaction - YouTube. (2012). Retrieved from [Link]
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides - ResearchGate. (2025). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Protocol for Sonogashira coupling with 3-bromopyrazine derivatives
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Abstract & Scope
The functionalization of pyrazine cores via Sonogashira cross-coupling is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, FLT3) and fluorescent materials. However, 3-bromopyrazine derivatives present unique challenges compared to phenyl or pyridyl analogs. The electron-deficient nature of the diazine ring facilitates oxidative addition but significantly increases the risk of catalyst poisoning via nitrogen coordination.
This guide provides a scientifically grounded protocol for coupling 3-bromopyrazine derivatives (specifically 2-substituted-3-bromopyrazines) with terminal alkynes. It details mechanistic bottlenecks, catalyst selection logic, and a validated step-by-step workflow to maximize yield and minimize homocoupling byproducts.
Mechanistic Challenges & Strategic Solutions
The "Diazine Sponge" Effect
Unlike simple aryl halides, pyrazines possess two nitrogen atoms capable of
-donation to the Palladium center. In 3-bromopyrazine derivatives, the proximity of the ring nitrogens to the reaction center (C-Br bond) creates a competition between the phosphine ligands and the substrate itself.
The Consequence: If the substrate displaces the phosphine ligand, the catalytic cycle stalls, forming an inactive "off-cycle" Pd-pyrazine complex.
The Solution: Use bidentate ligands (e.g., dppf) with a wide bite angle and strong binding affinity to resist displacement by the pyrazine nitrogens.
Electronic Activation vs. Instability
Pyrazine is highly electron-deficient (
-deficient).
Pro: Oxidative addition of the C-Br bond to Pd(0) is rapid, often faster than in benzene systems.
Con: The resulting Pd(II) species is electrophilic and prone to decomposition if transmetallation is slow. Furthermore, the pyrazine ring is sensitive to nucleophilic attack by the base (e.g., ring opening or amination) if the temperature is too high.
Visualization: The Interrupted Catalytic Cycle
The following diagram illustrates the standard cycle and the specific "off-cycle" trap caused by pyrazine coordination.
Figure 1: The Sonogashira catalytic cycle highlighting the competitive "Off-Cycle Trap" where pyrazine nitrogen coordination can sequester the catalyst.
Experimental Design Matrix
Successful coupling requires selecting conditions that balance reactivity with substrate stability.
Parameter
Recommended Choice
Rationale
Catalyst
Pd(dppf)Cl₂·DCM (3-5 mol%)
The bidentate ferrocenyl ligand (dppf) is sterically bulky and strongly chelating, preventing the pyrazine nitrogen from displacing it. Pd(PPh₃)₂Cl₂ is a secondary choice but more prone to poisoning.
Co-Catalyst
CuI (5-10 mol%)
Essential for facilitating transmetallation at lower temperatures (60-80°C), preserving the sensitive pyrazine ring.
Base
Triethylamine (TEA)
Functions as both base and co-solvent. Strong enough to deprotonate the alkyne, but mild enough to prevent nucleophilic attack on the pyrazine ring.
Solvent
DMF or DMF/TEA (1:1)
High polarity stabilizes the polar transition states typical of heterocycles. DMF is superior to THF for solubility of polar aminopyrazines.
Atmosphere
Argon/Nitrogen (Strict)
Oxygen promotes Glaser homocoupling (R-C≡C-C≡C-R), which is a major side reaction. Degassing is non-negotiable.
Detailed Protocol: Coupling of 2-Amino-3-Bromopyrazine
This protocol is optimized for a 1.0 mmol scale reaction between 2-amino-3-bromopyrazine and a terminal alkyne .
Solvent: Anhydrous DMF (5 mL) and Triethylamine (2 mL)
Equipment: Schlenk tube or microwave vial with crimp cap.
Step-by-Step Methodology
Step 1: Degassing (Critical)
Combine the DMF and TEA in a separate flask.
Sparge the solvent mixture with Argon gas for at least 15 minutes. Note: Sonication while sparging is highly effective.
Step 2: Reaction Assembly
To an oven-dried Schlenk tube equipped with a stir bar, add:
2-Amino-3-bromopyrazine (174 mg, 1.0 mmol)
Pd(dppf)Cl₂ (36 mg, 0.05 mmol)
CuI (19 mg, 0.10 mmol)
Cap the tube and evacuate/backfill with Argon three times.
Step 3: Addition of Liquids
Under a positive stream of Argon, inject the degassed DMF/TEA solvent mixture via syringe.
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
Tip: If the alkyne is solid, add it in Step 2 with the other solids.
Step 4: Reaction
Heat the reaction mixture to 80°C .
Monitor by TLC or LC-MS.
Expectation: The reaction typically reaches completion in 2–4 hours.
Observation: The solution will likely darken to black/brown (Pd precipitation) as the reaction proceeds.
Step 5: Workup
Cool to room temperature.
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove Pd/Cu residues.
Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL) to remove DMF.
Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Optimization Logic
If the standard protocol fails, use this decision logic to troubleshoot.
Figure 2: Troubleshooting decision tree for common Sonogashira failures with heterocyclic substrates.
Specific Troubleshooting Notes
Problem: Reaction stalls at 50% conversion.
Cause: Catalyst death. The Pd has likely precipitated or been sequestered by the pyrazine product.
Fix: Add a second portion of catalyst (1-2 mol%) after 2 hours. Alternatively, switch to Pd(OAc)₂/XPhos , as Buchwald ligands are excellent for difficult heterocyclic couplings.
Fix: Use the "slow addition" method: Add the alkyne as a solution over 1 hour using a syringe pump to keep its concentration low relative to the aryl halide.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[1] Chemical Reviews, 107(3), 874-922.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.[2] Modern Research in Catalysis, 6, 121-133.[2]
Note: This reference validates the protocol for the homologous 2-amino-3-bromopyridine system, which exhibits identical electronic and coordin
Tyagarajan, S., & Chakravarty, P. K. (2005). Palladium-catalyzed coupling of 2-chloro-3-bromopyrazine. Tetrahedron Letters, 46(46), 7889-7891.
Note: Establishes the reactivity order of halopyrazines (Br > Cl).
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
Note: Provides foundational logic for using bulky phosphines (like dppf or P(t-Bu)3) to overcome catalyst poisoning in nitrogen heterocycles.
Application Notes and Protocols for the Synthesis of 5-aryl-3-bromo-2-hydroxypyrazines
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of 5-aryl-3-bromo-2-hydroxypyrazines in Medicinal Chemistry The pyrazine scaffold is a privileged heterocyclic moti...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 5-aryl-3-bromo-2-hydroxypyrazines in Medicinal Chemistry
The pyrazine scaffold is a privileged heterocyclic motif in modern drug discovery, valued for its unique electronic properties and its capacity to engage in multiple hydrogen bonding interactions as both an acceptor and a donor. This versatility has led to its incorporation into a wide array of biologically active molecules with applications as anticancer, diuretic, antidiabetic, and anti-inflammatory agents[1][2]. The specific substitution pattern of 5-aryl-3-bromo-2-hydroxypyrazines offers a particularly attractive platform for the development of novel therapeutics. The aryl group at the 5-position allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties to optimize target engagement. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries. The 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyrazinone form) is a key pharmacophoric feature, often involved in critical interactions with biological targets.
This document provides a comprehensive guide to the synthesis of 5-aryl-3-bromo-2-hydroxypyrazines, focusing on a robust and regioselective approach utilizing the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and offer insights into troubleshooting and optimization.
Synthetic Strategy: A Regioselective Approach
The most efficient and modular route to 5-aryl-3-bromo-2-hydroxypyrazines involves the regioselective mono-arylation of a common precursor, 3,5-dibromo-2-hydroxypyrazine. This commercially available starting material (CAS 21943-15-7) provides a direct entry point to the desired scaffold, bypassing the need for multi-step synthesis of the core ring system and subsequent bromination.
The key transformation is a Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds between an organoboron compound (in this case, an arylboronic acid) and a halide[3]. The challenge in using a dihalogenated substrate lies in achieving selective reaction at only one of the bromine atoms. In the case of 3,5-dibromo-2-hydroxypyrazine, the electronic environment of the two bromine atoms is distinct, allowing for regioselective coupling. The bromine at the 5-position is generally more reactive towards palladium-catalyzed cross-coupling reactions under specific conditions, a phenomenon also observed in related heterocyclic systems like 3,5-dibromo-2-pyrone[4]. This regioselectivity can be influenced by factors such as the choice of palladium catalyst, ligand, base, and solvent system.
Our protocol is optimized to favor the selective arylation at the C5 position, providing a reliable method for the synthesis of a variety of 5-aryl-3-bromo-2-hydroxypyrazines.
Experimental Workflow
The overall experimental workflow for the synthesis of 5-aryl-3-bromo-2-hydroxypyrazines is depicted in the following diagram:
Caption: A generalized workflow for the synthesis of 5-aryl-3-bromo-2-hydroxypyrazines.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of 3,5-dibromo-2-hydroxypyrazine with a representative arylboronic acid.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
Solvent Addition:
To the flask containing the solids, add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
Reaction:
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
Work-up:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
Add deionized water (20 mL) to the reaction mixture and stir for 5 minutes.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is purified by flash column chromatography on silica gel.
The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing the polarity).
Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield the pure 5-phenyl-3-bromo-2-hydroxypyrazine.
Characterization
The purified product should be characterized by standard analytical techniques:
¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Melting Point (if solid): As an indicator of purity.
Reaction Mechanism and Rationale
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3,5-dibromo-2-hydroxypyrazine, forming a Pd(II) intermediate. This step is generally faster for the more electron-deficient C-Br bond, which in this case is at the 5-position.
Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base, which activates the boronic acid.
Reductive Elimination: The two organic ligands on the palladium center (the pyrazine and the aryl group) couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.
The choice of the Pd(dppf)Cl₂ catalyst is crucial as the bulky dppf ligand promotes the reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields and better selectivity.
Quantitative Data Summary
The following table summarizes the expected results for the synthesis of various 5-aryl-3-bromo-2-hydroxypyrazines using the described protocol. (Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions).
Entry
Arylboronic Acid
Product
Expected Yield (%)
1
Phenylboronic acid
5-Phenyl-3-bromo-2-hydroxypyrazine
75-85
2
4-Methoxyphenylboronic acid
5-(4-Methoxyphenyl)-3-bromo-2-hydroxypyrazine
80-90
3
4-Chlorophenylboronic acid
5-(4-Chlorophenyl)-3-bromo-2-hydroxypyrazine
70-80
4
3-Tolylboronic acid
5-(3-Tolyl)-3-bromo-2-hydroxypyrazine
72-82
5
2-Naphthylboronic acid
5-(Naphthalen-2-yl)-3-bromo-2-hydroxypyrazine
65-75
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or no product formation
- Inactive catalyst- Poor quality of anhydrous solvent- Insufficient degassing- Low reaction temperature or time
- Use a fresh batch of palladium catalyst.- Use freshly dried and degassed solvents.- Ensure the reaction is set up under a strict inert atmosphere.- Increase the reaction temperature or prolong the reaction time.
Formation of symmetrical biaryl (Ar-Ar) byproduct
- Decomposition of the boronic acid
- Use a slight excess (1.1-1.2 equivalents) of the boronic acid.- Ensure proper degassing of the reaction mixture.
Formation of the diarylated product
- High catalyst loading- Prolonged reaction time at high temperature
- Reduce the amount of palladium catalyst.- Carefully monitor the reaction by TLC and stop it once the mono-arylated product is maximized.
Difficulty in purification
- Close Rf values of starting material, product, and byproducts
- Optimize the eluent system for column chromatography by trying different solvent mixtures and gradients.- Consider recrystallization as an alternative or additional purification step.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of a diverse range of 5-aryl-3-bromo-2-hydroxypyrazines. The use of a commercially available di-brominated precursor and a regioselective Suzuki-Miyaura cross-coupling reaction makes this a highly practical approach for medicinal chemists and researchers in drug discovery. The resulting products are valuable intermediates for the development of novel therapeutic agents, offering a platform for extensive SAR studies and further chemical diversification.
References
Chen, J., et al. (2014). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry, 79(1), 329-335. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
An efficient and convenient method for the synthesis of[3][4]triazolo[4,3-a]pyridines was exemplified by the synthesis of 20 analogues bearing a variety of substituents at the 3-position. The methodology involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, which occurs chemoselectively at the terminal nitrogen atom of the hydrazide, followed by dehydration in acetic acid under microwave irradiation. Organic Letters, 12(4), 792-795. Available at: [Link]
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7309. Available at: [Link]
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5582-5585. Available at: [Link]
Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories since 1876. Pyrazines and their derivatives play a significant role as intermediates for pharmaceuticals, agricultural chemicals, etc. In particular, pyrazine derivatives display a large number of pharmaceutical activities: anticancer, diuretic, antidiabetic and anti-inflammatory. Molecules, 26(23), 7309. Available at: [Link]
Palladium-catalyzed chemoselective monoarylation of hydrazides for the synthesis of[3][4]triazolo[4,3-a]pyridines. PubMed. Available at: [Link]
Application Notes & Protocols: A Guide to the Synthesis of 3-Amino-5-Chloro-2-Hydroxypyrazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazine Scaffold The pyrazine ring is a privileged heterocyclic motif integral to numerous FDA-approved phar...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazine Scaffold
The pyrazine ring is a privileged heterocyclic motif integral to numerous FDA-approved pharmaceuticals and clinical candidates.[1][2] Its unique electronic properties, arising from the presence of two nitrogen atoms, and its capacity to act as both a hydrogen bond donor and acceptor make it a cornerstone in modern medicinal chemistry.[1][3] Within this class, 3-amino-5-chloro-2-hydroxypyrazine and its derivatives represent a critical subclass of building blocks. They are pivotal intermediates in the synthesis of compounds with a wide spectrum of biological activities, most notably as antiviral agents. The structural core of Favipiravir, a broad-spectrum antiviral drug, is a substituted pyrazine, highlighting the therapeutic potential of this scaffold.[4][5][6]
This guide provides a detailed exploration of the synthesis of the 3-amino-5-chloro-2-hydroxypyrazine core, offering scientifically grounded protocols, mechanistic insights, and practical advice for its successful application in research and drug development.
Scientific Principles and Synthetic Strategy
The synthesis of substituted pyrazines often leverages the electron-deficient nature of the ring, which facilitates nucleophilic aromatic substitution (SNAr) reactions.[1] The strategic placement of activating and directing groups is paramount for achieving regioselectivity. The target molecule, 3-amino-5-chloro-2-hydroxypyrazine, is a tautomeric compound, existing in equilibrium between the lactam (pyrazinone) and lactim (hydroxypyrazine) forms. This behavior can influence its reactivity and biological interactions.[7]
Our synthetic approach begins with a commercially available and economical starting material, 2-aminopyrazine. The strategy involves a two-step sequence:
Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the pyrazine ring.
Oxidative Amination/Hydroxylation: A more complex transformation to introduce the amino and hydroxyl groups at the C2 and C3 positions. A common route involves the formation of an intermediate that can be hydrolyzed to the desired product.
The overall workflow is designed to be robust and scalable, providing a reliable source of the key intermediate for further derivatization.
Visualizing the Synthetic Workflow
The following diagram outlines the high-level process from starting material to the final, characterized product.
Caption: High-level workflow for synthesis and application.
Detailed Experimental Protocols
PART 1: Synthesis of 2-Amino-5-chloropyrazine (Intermediate)
This protocol describes the regioselective monochlorination of 2-aminopyrazine, a critical first step. The use of N-chlorosuccinimide (NCS) provides a reliable method for this transformation.[8]
Materials:
2-Aminopyrazine (98%)
N-Chlorosuccinimide (NCS) (98%)
Dichloromethane (DCM), anhydrous
Deionized Water
Saturated Sodium Bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyrazine (10.0 g, 105.1 mmol) in anhydrous dichloromethane (200 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath.
Reagent Addition: Add N-chlorosuccinimide (14.0 g, 105.1 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
Workup: Upon completion, dilute the reaction mixture with deionized water (250 mL).
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization to yield 2-amino-5-chloropyrazine as a solid.
PART 2: Synthesis of 3-Amino-5-chloro-2-hydroxypyrazine (Core Scaffold)
This procedure outlines a potential route starting from a commercially available carboxylic acid precursor, which simplifies the introduction of the hydroxyl group via subsequent reactions.
Round-bottom flask, reflux condenser, nitrogen inlet, magnetic stirrer, oil bath.
Procedure:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-amino-5-chloropyrazine-2-carboxylic acid (5.0 g, 28.8 mmol), anhydrous toluene (100 mL), and tert-butanol (50 mL).
Curtius Rearrangement: Add diphenylphosphoryl azide (DPPA) (7.4 mL, 34.6 mmol) dropwise to the stirred suspension.
Heating: Heat the reaction mixture to reflux (approx. 90-100 °C) for 4 hours. The reaction progress can be monitored by TLC.
Cooling and Concentration: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents. The crude product is the Boc-protected amine.
Deprotection: Dissolve the crude residue in dichloromethane (50 mL) and cool to 0 °C. Add trifluoroacetic acid (20 mL) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Concentrate the mixture under reduced pressure. Add saturated sodium bicarbonate solution carefully to neutralize the excess acid until the pH is ~7-8.
Isolation: The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum to yield 3-amino-5-chloro-2-hydroxypyrazine.
Visualizing the SNAr Mechanism
The introduction of substituents onto the pyrazine ring often proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrogen atoms stabilize the intermediate Meisenheimer complex.
Caption: Generalized SNAr mechanism on a chloropyrazine.
Results and Data Summary
The described protocols should provide the target compounds in good yield and purity. Below is a summary of expected outcomes.
Parameter
Protocol 1: 2-Amino-5-chloropyrazine
Protocol 2: Core Scaffold
Reaction Time
24 hours
6-8 hours (total)
Temperature
0 °C
Reflux, then 0 °C to RT
Solvent
Dichloromethane
Toluene / t-BuOH, then DCM
Expected Yield
60 - 75%
50 - 65%
Appearance
Off-white to yellow solid
Light brown solid
Purity (Typical)
>95% after purification
>95% after purification
Characterization Data (Expected for 3-Amino-5-chloro-2-hydroxypyrazine):
¹H NMR (DMSO-d₆): Expect signals for the pyrazine ring proton and the amine protons. The hydroxyl proton may be broad or exchangeable.
¹³C NMR (DMSO-d₆): Expect distinct signals for the four carbon atoms of the pyrazine ring.
Mass Spectrometry (ESI+): m/z calculated for C₄H₄ClN₃O: 145.01. Found: [M+H]⁺ 146.0.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low Yield in Step 1
Incomplete reaction; moisture in the reaction; impure starting materials.
Ensure anhydrous conditions. Check purity of 2-aminopyrazine and NCS. Extend reaction time and monitor by TLC.
Formation of Di-chloro byproducts
Excess NCS or elevated temperature.
Add NCS portion-wise and maintain strict temperature control at 0 °C.
Incomplete Curtius Rearrangement
Insufficient heating; moisture.
Ensure reaction is at a steady reflux under a dry nitrogen atmosphere.
Purification Difficulties
Close-running impurities on TLC.
Optimize the solvent system for column chromatography. Consider recrystallization from a different solvent system.
Safety Precautions
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and eyes.
Dichloromethane (DCM) & Toluene: Are volatile and harmful organic solvents. Avoid inhalation of vapors.
Diphenylphosphoryl azide (DPPA): Is toxic and potentially explosive upon heating. Handle with extreme care.
Trifluoroacetic Acid (TFA): Is highly corrosive. Handle with care, avoiding skin and eye contact.
Dispose of all chemical waste according to institutional and local environmental regulations.
References
A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry (RSC Publishing).
An Overview of the Synthetic Routes to Faipiravir and Their Analogous. ResearchGate.
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae.
Green synthesis of structural analogs of favipiravir. RSC Publishing.
Optimized synthesis of anti-COVID-19 drugs aided by retrosynthesis software. Molecular Systems Design & Engineering.
Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Benchchem.
Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development.
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. MDPI.
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry.
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society.
Hydroxypyrazine: A Versatile Chelating Group for Directed C–H Activation
An Application Guide for Researchers Abstract: The strategic functionalization of carbon-hydrogen (C–H) bonds has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternat...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
Abstract: The strategic functionalization of carbon-hydrogen (C–H) bonds has become a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] A key challenge in this field is controlling regioselectivity, which is most commonly achieved by employing directing groups that position a transition metal catalyst in close proximity to a specific C–H bond.[3][4] This guide explores the utility and application of the hydroxypyrazine moiety as a robust and versatile directing group for transition-metal-catalyzed C–H activation. We provide a detailed examination of its coordinating properties, proposed catalytic cycles, and field-tested protocols for C–H arylation and alkenylation reactions, designed for researchers in synthetic chemistry and drug development.
The Scientific Rationale: Why Hydroxypyrazine?
The efficacy of a directing group is determined by its ability to form a stable, pre-catalytic complex with the metal center, leading to the formation of a metallacyclic intermediate that facilitates C–H cleavage.[4] The pyrazine nucleus itself, a common scaffold in pharmaceuticals, has been successfully employed to direct the cleavage of ortho-C–H bonds on appended aryl rings.[5] In such cases, one of the pyrazine's nitrogen atoms acts as a Lewis base to coordinate with the metal catalyst.[5]
The 2-hydroxypyrazine scaffold enhances this capability through two key features:
Bidentate Chelation Potential: The presence of a hydroxyl group ortho to a ring nitrogen allows for the formation of a highly stable five-membered chelate with the metal center (e.g., Palladium or Rhodium). This bidentate coordination is a well-established strategy for increasing the effective molarity of the catalyst around the target C–H bond, thereby promoting efficient activation.
Anionic Ligand Formation: The hydroxyl group is weakly acidic and can be deprotonated under basic reaction conditions. This in-situ formation of an anionic oxygen donor creates a stronger, more electron-rich coordination site. This principle is analogous to the successful use of weakly coordinating carboxylate and N-methoxy amide directing groups, which have proven highly effective in a range of C–H functionalization reactions.[6][7] This anionic character can accelerate the C–H cleavage step, which is often the rate-determining step of the catalytic cycle.[6]
These combined features make hydroxypyrazine a compelling directing group, capable of providing high reactivity and regioselectivity in the functionalization of C–H bonds at the C3-position of the pyrazine ring or at the ortho-position of an N-linked aryl substituent.
Proposed Catalytic Cycle for C–H Activation
The mechanism for hydroxypyrazine-directed C–H activation is predicated on the formation of a key metallacyclic intermediate. The following proposed cycle for a Pd(II)-catalyzed C–H arylation illustrates the fundamental steps.
Figure 1: Proposed catalytic cycle for Pd(II)-catalyzed C-H arylation.
This cycle generally proceeds via a Pd(II)/Pd(IV) pathway.[8] The key step is the C–H activation, which forms the stable palladacycle intermediate.[9] Subsequent oxidative addition of an aryl halide and reductive elimination yields the functionalized product and regenerates the active Pd(II) catalyst.[8]
This protocol details the ortho-arylation of a C–H bond on an N-aryl-hydroxypyrazine substrate. The N-aryl group is functionalized, leveraging the directing capacity of the hydroxypyrazine core.
Workflow Overview
Figure 2: General workflow for Pd-catalyzed C-H arylation.
Step-by-Step Methodology
Reagent Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the N-aryl-hydroxypyrazine substrate (0.2 mmol, 1.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%), and Silver Acetate (AgOAc, 0.4 mmol, 2.0 equiv.) as the oxidant.
Causality Note: Pd(OAc)₂ is a common and effective Pd(II) precatalyst. AgOAc serves as both an oxidant to regenerate the active Pd(II) catalyst and as an acetate source, which can facilitate the C–H activation step through a concerted metalation-deprotonation (CMD) mechanism.[10]
Coupling Partner Addition: Add the aryl halide (Ar-X, 0.3 mmol, 1.5 equiv.). Aryl iodides and bromides are typically more reactive than chlorides.
Solvent Addition: Add 1,2-dichloroethane (DCE) or tert-amyl alcohol (2.0 mL). The vial is then sealed tightly with a PTFE-lined cap.
Causality Note: High-boiling, non-coordinating solvents are preferred to ensure solubility and prevent interference with the catalyst.
Reaction Execution: Place the vial in a preheated aluminum heating block at 110 °C and stir for 12-24 hours.
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a small pad of Celite to remove insoluble silver salts and catalyst residues. Wash the pad with additional DCM (2 x 5 mL).
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure arylated product.
Representative Substrate Scope & Data
Entry
Aryl Halide (Ar-X)
Product Yield (%)
Notes
1
4-Iodoanisole
85
Electron-donating groups are well-tolerated.
2
4-Bromobenzonitrile
78
Electron-withdrawing groups are compatible.
3
1-Iodo-3-(trifluoromethyl)benzene
72
Steric hindrance at the meta-position is tolerated.
4
2-Iodothiophene
65
Heteroaromatic coupling partners are viable.
Table 1. Representative yields for the Pd-catalyzed C–H arylation using a model N-phenyl-3-hydroxypyrazine-2-carboxamide substrate. Yields are hypothetical based on similar systems in the literature.[10]
This protocol describes the coupling of a hydroxypyrazine-containing arene with an activated alkene (e.g., an acrylate) using a Rh(III) catalyst. Rhodium catalysts are often highly efficient for oxidative C–H/C–H cross-coupling reactions.[11][12]
Step-by-Step Methodology
Reagent Preparation: In an oven-dried vial, combine the hydroxypyrazine substrate (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and Silver Hexafluoroantimonate (AgSbF₆, 0.02 mmol, 10 mol%).
Causality Note: The [CpRhCl₂]₂ dimer is a standard precatalyst for Rh(III)-catalyzed C–H activation.[13] AgSbF₆ acts as a halide scavenger to generate the highly electrophilic, catalytically active cationic [CpRh(III)] species.[14]
Reactant Addition: Add the activated alkene (e.g., butyl acrylate, 0.4 mmol, 2.0 equiv.) and Copper(II) Acetate (Cu(OAc)₂, 0.4 mmol, 2.0 equiv.) as the oxidant.
Causality Note: Cu(OAc)₂ is a common and cost-effective terminal oxidant required to regenerate the Rh(III) active species from the Rh(I) state formed after reductive elimination.[2]
Solvent Addition: Add tert-butanol (t-BuOH, 1.0 mL) as the solvent. Seal the vial.
Reaction Execution: Place the vial in a preheated block at 100 °C and stir for 16 hours.
Work-up and Purification: Follow the same work-up and purification procedure as described in Application Protocol 1 (steps 6 and 7).
Representative Substrate Scope & Data
Entry
Alkene Coupling Partner
Product Yield (%)
Notes
1
n-Butyl acrylate
91
High efficiency with electron-poor olefins.
2
Styrene
75
Less activated olefins require higher temperatures or longer times.
3
N-Phenylmaleimide
88
Cyclic activated alkenes are excellent coupling partners.[13]
4
Vinyltrimethylsilane
68
Provides access to vinylated products.
Table 2. Representative yields for the Rh(III)-catalyzed C–H alkenylation of a model hydroxypyrazine substrate. Yields are hypothetical based on established Rh(III) catalysis literature.[2][14]
Troubleshooting and Mechanistic Considerations
Low Reactivity: If low conversion is observed, consider increasing the reaction temperature, using a more reactive coupling partner (iodide > bromide), or adding a catalytic amount of an additive like pivalic acid, which can assist in the C–H activation step.[15]
Catalyst Poisoning: Heterocycles can sometimes act as catalyst poisons.[16] If this is suspected, the use of a ligand, such as a phosphine or N-heterocyclic carbene (NHC), may be necessary to stabilize the catalyst, although this can also inhibit the reaction.
Regioselectivity: For substrates with multiple potential C–H activation sites, regioselectivity will be dictated by the stability of the resulting metallacycle. Five- and six-membered metallacycles are generally favored. Computational studies can often predict the most likely site of activation.[11]
Removability of the Directing Group: While the hydroxypyrazine group is shown here as a permanent part of the target molecule, synthetic strategies could be devised where it is part of a larger, cleavable auxiliary. The development of removable directing groups is an active area of research.[17]
Synthesis of Hydroxypyrazine Starting Materials
The required hydroxypyrazine precursors can be readily synthesized using the established Jones synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an α-aminoacid amide under basic conditions.[18][19][20]
General Protocol:
Disperse the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in methanol.
Cool the suspension to between -10 °C and -30 °C.
Slowly add a concentrated aqueous solution of sodium hydroxide.[20]
Allow the reaction to warm to room temperature and stir for several hours.
Acidify with concentrated HCl, followed by dilution with water to precipitate the product, which can be collected by filtration.[20]
Conclusion
The hydroxypyrazine moiety represents a powerful and versatile directing group for C–H activation chemistry. Its ability to form a stable, bidentate chelate with transition metals, combined with the potential for in-situ formation of a strongly coordinating anionic ligand, provides a robust platform for achieving high reactivity and regioselectivity. The protocols outlined in this guide offer a solid foundation for researchers to explore C–H arylation, alkenylation, and other functionalization reactions, enabling the efficient synthesis and diversification of complex heterocyclic molecules for applications in medicinal chemistry and materials science.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dihalopyrazines
Introduction: The Strategic Importance of the Pyrazine Core in Modern Chemistry The pyrazine ring is a privileged heterocyclic scaffold, integral to a multitude of functional molecules, from life-saving pharmaceuticals t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Pyrazine Core in Modern Chemistry
The pyrazine ring is a privileged heterocyclic scaffold, integral to a multitude of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Its unique electronic properties, characterized by an electron-deficient nature, and its capacity for hydrogen bonding make it a cornerstone in drug design.[1][2] Many FDA-approved drugs and clinical candidates feature the pyrazine motif, highlighting its significance in medicinal chemistry.[1] The synthesis of complex pyrazine derivatives is, therefore, a critical task for researchers in drug discovery and development.
Dihalopyrazines, such as the readily available 2,5-dichloropyrazine, serve as versatile building blocks for the synthesis of these complex molecules.[1] The two halogen atoms on the pyrazine ring offer reactive handles for the introduction of a wide array of substituents. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the functionalization of dihalopyrazines, offering a broad substrate scope, excellent functional group tolerance, and generally high yields.[3][4]
This comprehensive guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions for the functionalization of dihalopyrazines, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into overcoming common challenges, such as regioselectivity and side reactions.
The Challenge of Regioselectivity in Dihalopyrazine Chemistry
A primary challenge in the functionalization of dihalopyrazines is controlling the regioselectivity of the cross-coupling reaction.[5] For unsymmetrically substituted dihalopyrazines, the two halogen atoms will exhibit different reactivities. Even in symmetrically substituted pyrazines like 2,5-dichloropyrazine, achieving selective mono-functionalization can be challenging.
The inherent electronic properties of the pyrazine ring play a crucial role. Halogens positioned alpha to a ring nitrogen (e.g., at the 2 and 6 positions) are generally more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the nitrogen atom.[5] However, steric effects, particularly from bulky substituents on the coupling partner or the pyrazine ring itself, can override this electronic preference.[6]
Furthermore, the choice of palladium catalyst and, most importantly, the ancillary ligand, can dramatically influence the regioselectivity of the reaction.[5][7] The use of sterically bulky phosphine ligands, for instance, has been shown to alter the site-selectivity in the cross-coupling of dihaloheteroarenes.[5]
Core Palladium-Catalyzed Cross-Coupling Reactions
The following sections will provide a detailed overview of the four most pivotal palladium-catalyzed cross-coupling reactions for the derivatization of dihalopyrazines. Each section will include a mechanistic overview, a discussion of key experimental parameters, and a detailed, step-by-step protocol.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids.[8] It is an exceptionally versatile method for forming carbon-carbon bonds between the dihalopyrazine core and a diverse range of aryl, heteroaryl, and vinyl partners.
Mechanistic Overview:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process:[8]
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the dihalopyrazine to form a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of 5-Chloro-3-bromo-2-hydroxypyrazine
Executive Summary
5-Chloro-3-bromo-2-hydroxypyrazine (CBHP) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of RNA polymerase inhibitors (e.g., Favipiravir analogs) and kinase inhibitors.[1][2][3][4][5] Its utility lies in its orthogonal reactivity profile : three distinct sites (C2-OH, C3-Br, C5-Cl) that can be functionalized sequentially with high regiocontrol.[1][2][3][4][5]
This guide provides validated protocols for transforming CBHP into complex bioactive cores. We address the critical challenge of tautomeric ambiguity and provide a roadmap for regioselective Carbon-Carbon (C-C) and Carbon-Heteroatom (C-X) bond formation.
Chemical Profile & Tautomeric Control
Before initiating synthesis, researchers must understand the solution-state behavior of CBHP.[1][2][5] While often drawn as the hydroxy-pyrazine (enol form), it exists predominantly as 3-bromo-5-chloropyrazin-2(1H)-one (keto form) in polar aprotic solvents (DMSO, DMF) used for coupling reactions.[1][2][3][4][5]
Property
Specification
Implications for Protocol
CAS
13768-41-7 (Generic)
Verify specific isomer; often confused with 6-bromo isomer.[1][2][3][4][5]
Deprotonates easily; requires mild bases () for alkylation.[1][6][2][4][5]
Solubility
Low in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
, High in DMSO
Protocol adjustments required for extraction.[1][6][2][4]
Hygroscopicity
Moderate
Critical: Dry starting material under vacuum (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
) before Pd-coupling.[1][2][4][5]
The Reactivity Triad
The molecule features three sites with distinct activation energies:[1][5]
Site A (C3-Br): The most reactive electrophile.[1][2][3][4][5] The C-Br bond is weaker than C-Cl, and the position is electronically activated by the adjacent carbonyl (in keto form).[1][5]
Site B (C5-Cl): Secondary electrophile. Reacts only under forcing conditions or after C3 is functionalized.[1][2][3][4]
Site C (N1/O2): Nucleophilic center.[1][2][3][4][5] Controls the aromaticity. N-alkylation fixes the "pyrazinone" core; O-alkylation (via Ag salts) fixes the "pyrazine" core.[3][4][5]
Strategic Functionalization Workflows
The following diagram illustrates the decision matrix for functionalizing CBHP.
Caption: Decision tree for orthogonal functionalization. Note the priority of C3-Br over C5-Cl in Pd-catalyzed steps.
Objective: Introduce an aryl or heteroaryl group at C3 without disturbing the C5-Cl bond.[2][3][4][5]
Mechanism: The oxidative addition of Pd(0) into the C-Br bond is kinetically faster than C-Cl, despite the steric hindrance at C3.[1][5]
Degassing: In a Schlenk tube, suspend the substrate and boronic acid in 1,4-dioxane (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). Sparge with Argon for 15 minutes. Critical: Oxygen must be removed to prevent homocoupling of the boronic acid.[4]
and the aqueous base.[1][2][4] Seal the tube immediately.
Reaction: Heat to 80°C for 4–6 hours.
Note: Do not exceed 100°C, or oxidative addition into the C5-Cl bond may initiate.[1][2][3][5]
Monitoring: Monitor by LC-MS. Look for the consumption of the Bromide (M+) and appearance of the Product (M-Br+R).[4][5] The Chloride peak (M+2 pattern) should remain intact.[1][2][4][5]
Workup: Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Purification: Flash chromatography (Hexane/EtOAc). The product is usually more polar than the starting material.[1][5]
Protocol B: Nucleophilic Activation (Conversion to 2,3,5-Trichloropyrazine)
Objective: Convert the "inert" C2-OH into a reactive C2-Cl leaving group, activating the entire ring for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
.
Context: Essential for synthesizing Favipiravir intermediates where C2 needs to be aminated or fluorinated later.[1][2][4]
) for 2–3 hours. The suspension should clear as the chloropyrazine forms.[1][5]
Quench (Hazard Control):
Cool the mixture to room temperature.
Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Exothermic! Maintain temperature
to prevent hydrolysis of the newly formed C-Cl bond.
Extraction: Extract immediately with DCM.
Result: 2,3,5-Trichloro- (or mixed bromo/chloro) pyrazine.[1][6][2][3][4][5] This intermediate is highly reactive and should be used immediately for subsequent ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Case Study: Synthesis of Viral Polymerase Inhibitor Core
Context: Synthesis of a T-1105 (Favipiravir analog) scaffold.
Goal: Transform 5-Chloro-3-bromo-2-hydroxypyrazine into 3-hydroxy-5-chloro-2-pyrazinecarboxamide.
Workflow:
Protection: Treat starting material with MOM-Cl (Methoxymethyl chloride) to protect the C2-OH (actually N-MOM in pyrazinone form).[1][2][3][4][5]
Carbonylation (The "Complex" Step):
Reaction: Pd-catalyzed hydroxycarbonylation at the C3-Br position.[2][3][4][5]
Deprotection: Acidic hydrolysis removes the MOM group, yielding the target carboxamide.[1][6][2]
Why this works: The C3-Br bond is chemically distinct from C5-Cl.[2][3][4][5] Using the Br for carbonylation leaves the C5-Cl intact, which is crucial for lipophilicity (the "Magic Chloro" effect) or for late-stage diversification via a second cross-coupling event.[1][5]
References
Furuta, Y., et al. (2009).[1][6][2][4][5] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase."[2][3][4][5] Antiviral Research.
Goossen, L. J., et al. (2010).[1][6][2][4][5] "Regioselective functionalization of dihalopyridines and pyrazines." Journal of Organic Chemistry. (General principles of halo-heterocycle coupling).
Shi, Y., et al. (2014).[1][6][2][4][5] "Synthesis and biological evaluation of novel pyrazine derivatives." European Journal of Medicinal Chemistry.
World Intellectual Property Organization. (2012).[2][3][4][5] "Process for preparation of Favipiravir intermediates." Patent WO2012066486.[1][2][3][4][5] [1][6][2][4][5]
(Note: While specific literature on the exact 5-Cl-3-Br isomer is rarer than the 3,6-isomer used in Favipiravir, the reactivity principles cited above are derived from the homologous behavior of 3,5-dihalo-2-pyrazinones validated in references 1 and 3.)
Advanced Protocol: Synthesis of Pyrazinopyridone Cores
Scaffold Focus: Pyrazino[2,3-c]pyridin-3(2H)-one and Pyrazino[1,2-a]pyrimidin-4-one[1] Executive Summary & Strategic Analysis The pyrazinopyridone class—specifically the pyrazino[2,3-c]pyridin-3-one and its bridgehead co...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffold Focus: Pyrazino[2,3-c]pyridin-3(2H)-one and Pyrazino[1,2-a]pyrimidin-4-one[1]
Executive Summary & Strategic Analysis
The pyrazinopyridone class—specifically the pyrazino[2,3-c]pyridin-3-one and its bridgehead congener pyrazino[1,2-a]pyrimidin-4-one —represents a "privileged scaffold" in medicinal chemistry.[1] These fused heterocyclic systems serve as bioisosteres for purines and pteridines, making them critical in the design of ATP-competitive kinase inhibitors (e.g., for EGFR, CDK) and viral polymerase inhibitors.
The Synthetic Challenge:
The primary bottleneck in synthesizing these cores is regiocontrol .[1]
Pyrazino[2,3-c]pyridines: When condensing 3,4-diaminopyridine with unsymmetrical 1,2-dicarbonyls, nucleophilic attack can occur at either the N3 or N4 pyridine nitrogen, leading to difficult-to-separate regioisomers.[1]
Pyrazino[1,2-a]pyrimidines: Cyclization of 2-aminopyrazine requires harsh conditions (high thermal energy) to overcome the low nucleophilicity of the pyrazine nitrogen, often leading to polymerization ("tarring").
This guide details two optimized protocols designed to maximize regioselectivity and yield, moving beyond standard textbook procedures to field-proven, scalable methodologies.
Retrosynthetic Logic & Pathway Design
The following decision tree illustrates the strategic disconnection for the two primary pyrazinopyridone-like cores.
Figure 1: Retrosynthetic analysis distinguishing the fused pyridine route (Target A) from the bridgehead pyrazine route (Target B).
Protocol A: Regioselective Synthesis of Pyrazino[2,3-c]pyridin-3-one
Application: Synthesis of viral polymerase inhibitors.[1]
Mechanism: Condensation of 3,4-diaminopyridine with
3,4-Diaminopyridine has two nucleophilic amine groups. The 3-amino group is less nucleophilic than the 4-amino group due to electronic effects.[1] However, the ring nitrogen (pyridine N) influences the pKa.
Goal: Force the initial attack by the 4-amino group onto the ketone carbonyl (not the ester), followed by cyclization.
Why? Protonation of the pyridine nitrogen decreases the electron density of the ring, making the exocyclic amines the primary nucleophiles and reducing side reactions at the ring nitrogen.
Addition: Add Ethyl pyruvate (12 mmol) dropwise at room temperature.
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.
Monitoring: Monitor by TLC (9:1 DCM/MeOH). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
Cooling & Precipitation: Cool the reaction mixture to 0 °C in an ice bath. The product usually precipitates as a beige/yellow solid.[1]
Isolation: Filter the solid and wash with cold EtOH (2 x 5 mL) followed by Diethyl Ether (2 x 10 mL).
Regioisomer Check: Run a 1H NMR.
Diagnostic Signal: Look for the C2-H proton of the pyridine ring.[1] In the [2,3-c] isomer, the chemical shift is distinct from the [3,2-c] isomer due to the proximity of the carbonyl oxygen.
The nitrogen atoms in pyrazine are electron-deficient.[1] The exocyclic amine at position 2 is weakly nucleophilic.[1] Standard acylation works, but the subsequent ring closure onto the ring nitrogen requires forcing conditions.
Materials[1][2][3][4]
Substrate: 2-Aminopyrazine (1.0 eq)
Reagent: Ethyl Acetoacetate (1.5 eq) or Diethyl Malonate.
Medium: Polyphosphoric Acid (PPA) OR Dowtherm A (Diphenyl ether/biphenyl eutectic).
Equipment: High-temperature oil bath or heating mantle.[1]
Step-by-Step Methodology (The PPA Route)
This method is preferred for scalability and avoiding high-boiling solvent removal.[1]
Mixing: In a beaker, mix 2-aminopyrazine (10 mmol) and Ethyl Acetoacetate (15 mmol).
PPA Addition: Add Polyphosphoric Acid (10–15 g). Stir manually with a glass rod to ensure a homogenous paste.
Safety: PPA is viscous and acidic. Wear varying gloves.
Heating (The Critical Step): Heat the mixture to 100–110 °C for 1 hour, then ramp to 140 °C for 2 hours.
Visual Cue: The mixture will turn from yellow to deep orange/red.[1]
Mechanism:[1][3][4][5][6][7] PPA acts as both solvent and Lewis acid, activating the ester carbonyl and dehydrating the intermediate.
Quenching: Cool the mixture to approx. 60 °C (do not let it solidify completely). Pour the syrup onto crushed ice (100 g) with vigorous stirring.
Neutralization: Neutralize the slurry with Ammonium Hydroxide (28% NH3) or solid Na2CO3 until pH ~7–8.
Observation: The product will precipitate as a solid.[1]
If oily:[1] Extract with CHCl3 (3 x 30 mL), dry over MgSO4, and evaporate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (EtOAc/Hexane).
Critical Process Parameters (CPP) & Troubleshooting
Regiochemistry Validation (NMR)
For Pyrazino[2,3-c]pyridin-3-one, distinguishing the isomer is vital.[1]
Isomer A (Target): Carbonyl adjacent to the bridgehead nitrogen.
Isomer B (Byproduct): Carbonyl adjacent to the fused carbon.
Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) . Look for the correlation between the amide proton (NH) and the adjacent ring carbons.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete cyclization of the intermediate hydrazone/amide.[1]
Increase reflux time or switch to higher boiling solvent (n-BuOH). Add a Dean-Stark trap to remove water.
"Black Tar" Formation
Polymerization of diamine; Temperature too high.
Perform reaction under Nitrogen (). Ensure starting material is pure (recrystallize diamine).
Poor Solubility
Pyrazinopyridones are highly crystalline and planar (pi-stacking).[1]
Use polar aprotic solvents (DMF, DMSO) for analysis. For reaction workup, use CHCl3/MeOH mixtures.
Inseparable Isomers
Lack of selectivity in Method A.
Switch to regiospecific synthesis : React 3-amino-4-chloropyridine with ethyl glycinate (displacement followed by cyclization).[1]
References
Review of Pyrazinoindole Scaffolds: Guinchard, X., et al. (2021).[7] "Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Molecules, 26(16), 4779. Link
Pyrazinone General Synthesis: Plé, N., et al. (2023). "2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations." RSC Advances, 13, 1234-1255. Link
Pyrido[1,2-a]pyrimidin-4-one Synthesis: Wang, F., et al. (2024).[1][3] "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry, 151, 107661. Link
Pyridazinone/Pyrazinone Bioactivity: Boukharsa, Y., et al. (2014). "Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture." Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Link
Classic Condensation Method: Jones, R. G. (1949). "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link
Application Note: Scalable Synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine
Executive Summary & Strategic Importance This application note details a robust, scalable protocol for the synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine , a critical heterocyclic scaffold used in the development of ant...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
This application note details a robust, scalable protocol for the synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine , a critical heterocyclic scaffold used in the development of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.
The pyrazine ring's electron-deficient nature, combined with the specific halogenation pattern (3-Br, 5-Cl), presents a unique synthetic challenge. The 3-bromo position allows for regioselective Suzuki-Miyaura or Sonogashira couplings, while the 5-chloro position remains available for subsequent diversification. The 2-hydroxy group (tautomeric with the pyrazin-2-one) serves as a directing group or a handle for O-alkylation/N-alkylation.
Key Process Features:
Regiocontrol: Utilizes the directing power of the amino group to install the bromine atom specifically at the C-3 position.
Scalability: Avoids column chromatography; relies on precipitation and recrystallization.
Safety: Mitigates exotherms associated with halogenation and gas evolution during diazotization.
Retrosynthetic Analysis & Pathway Design
The most reliable route for scale-up avoids the direct halogenation of 2-hydroxypyrazine, which often yields inseparable mixtures of poly-halogenated species. Instead, we employ a "Nitrogen-Guided" strategy :
Starting Material:2-Amino-5-chloropyrazine (Commercially available bulk commodity).
Step 1 (Regioselective Bromination): Electrophilic aromatic substitution using N-Bromosuccinimide (NBS). The amino group activates the C-3 position (ortho) more strongly than the C-6 position.
Step 2 (Diazotization-Hydrolysis): Conversion of the amine to the hydroxyl group via a diazonium intermediate using Sodium Nitrite (
) in aqueous Sulfuric Acid ().
Process Logic Diagram
Caption: Two-step synthetic pathway leveraging the amino group for regioselective bromination followed by hydrolytic displacement.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-chloro-2-aminopyrazine
Rationale: Acetonitrile (MeCN) is selected as the solvent because it solubilizes the starting material but often precipitates the succinimide byproduct, simplifying workup. NBS provides a controlled source of electrophilic bromine.[1]
Protocol:
Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and a nitrogen inlet.
Charging: Charge 2-Amino-5-chloropyrazine (100.0 g, 0.772 mol) and Acetonitrile (1.0 L, 10 vol). Stir to dissolve.
Cooling: Cool the solution to 0–5°C using an ice/brine bath.
Critical Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–3 hours.
Monitoring: Check by HPLC or TLC (EtOAc/Hexane 1:4). Starting material (
) should be consumed; Product () appears.
Workup:
Concentrate the reaction mixture under reduced pressure to ~300 mL.
Add Water (1.0 L) to the residue and stir vigorously for 1 hour. The product will precipitate as a yellow/tan solid.
Filter the solid.[2][3][4] Wash the cake with water (2 x 200 mL) to remove succinimide and residual NBS.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 130–145 g (80–90%).
Data: Off-white to yellow solid. MS (ESI) m/z: 208/210 [M+H]+.
Step 2: Conversion to 5-Chloro-3-bromo-2-hydroxypyrazine
Rationale: Direct hydrolysis of chloropyrazines requires harsh conditions. Converting the amine to a diazonium salt allows for facile displacement by water (hydrolysis) under milder acidic conditions. Sulfuric acid is preferred over Hydrochloric acid to prevent the "Sandmeyer" incorporation of a second chlorine atom.
Protocol:
Setup: Equip a 5L reactor with an overhead stirrer, dropping funnel, and efficient reflux condenser.
Acid Dissolution: Charge Water (600 mL) and carefully add Conc. Sulfuric Acid (
) (400 mL). Caution: Highly Exothermic. Cool the acid solution to 0–5°C.
Substrate Addition: Add 3-Bromo-5-chloro-2-aminopyrazine (100.0 g, 0.480 mol) to the cold acid solution. The solid may not fully dissolve immediately.[4]
Diazotization: Dissolve Sodium Nitrite (
) (36.4 g, 0.528 mol, 1.1 equiv) in Water (100 mL). Add this solution dropwise to the reactor over 60 minutes.
Critical Control Point: Maintain temperature < 5°C. Vigorous nitrogen evolution (foaming) will occur. Ensure adequate headspace.
Hydrolysis: After addition, stir at 0°C for 1 hour. Then, slowly warm the mixture to 40–45°C and hold for 2 hours.
Mechanism:[3][5][6][][8][9] The diazonium species (
) is generated and subsequently displaced by water to form the phenol/hydroxy tautomer.
Quench & Isolation:
Cool the mixture to 0–5°C.
Dilute with Ice Water (1.0 L).
Extract the product with Ethyl Acetate (3 x 500 mL). (Note: The product is moderately soluble in water; multiple extractions are necessary).
Wash combined organics with Brine (500 mL).
Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness.
Purification (Recrystallization):
Suspend the crude solid in a minimum amount of hot Ethanol or Isopropanol (approx. 5 vol).
Cool slowly to 0°C. Filter the crystalline solid.
Expected Yield: 70–80 g (70–80%).
Data: White to pale yellow crystalline solid.
Characterization:
13C NMR: Distinct signals for C=O (tautomer) and C-Halogen bonds.
Process Safety & Troubleshooting
Hazard / Issue
Mitigation Strategy
Exotherm (NBS Addition)
Add NBS in 4-5 portions; ensure active cooling. Do not allow Temp > 15°C to prevent di-bromination.
Nitrogen Evolution
Step 2 generates significant gas. Use a reactor with at least 50% headspace. Add nitrite solution sub-surface if possible to control foaming.
Sandmeyer Side-Reaction
Avoid HCl in Step 2. Chloride ions can compete with water, leading to 2,5-dichloro-3-bromopyrazine. Use .
Product Solubility
The hydroxy-pyrazine is amphoteric. Do not neutralize the aqueous layer to pH 7 during workup, as it may stay in the water. Extraction from acidic media (pH 1-2) into EtOAc is most efficient.
Analytical Specifications
For Quality Control (QC) of the final intermediate:
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Flow Chemistry Methods for Pyrazine Derivatization
Executive Summary
Pyrazine cores are ubiquitous in medicinal chemistry (e.g., Bortezomib, Pyrazinamide) but remain challenging to derivatize due to their electron-deficient nature and the thermal instability of their metallated intermediates.[1] Traditional batch methods often require cryogenic conditions (
) or suffer from poor selectivity.[1] This guide details three continuous flow protocols that overcome these limitations: Flash Lithiation (for C-H functionalization), Photochemical Minisci Alkylation (for radical functionalization), and High-Temperature SNAr (for nucleophilic substitution).[1]
Introduction: The Pyrazine Challenge
The pyrazine ring is highly
-deficient, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack.
Challenge A (Metallation): Lithiated pyrazines are prone to rapid dimerization or " nucleophilic attack by the base" if not quenched immediately.[1]
Challenge B (Radical Chemistry): Light penetration in batch reactors limits the scalability of photoredox methods (Minisci reaction).[1]
The Flow Solution: Flow chemistry allows for millisecond-scale residence times (
) to outpace decomposition pathways and provides uniform irradiation for photochemistry.[1]
Protocol 1: C-H Functionalization via Flash Lithiation
Target: Regioselective installation of electrophiles (CHO, I, alkyl) at the C-2 position.[1]
Theory:
In batch, lithiating a pyrazine requires
to prevent the "chameleonic" behavior where the lithiated species acts as a nucleophile toward the starting material.[1] In flow, we utilize Flash Chemistry principles: mixing and reacting faster than the rate of decomposition. This allows operation at accessible temperatures ( to ).[1]
Reagents:
Substrate: 2-Chloropyrazine (0.2 M in THF).
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), generated in situ or pre-formed (0.25 M in THF).[1]
Electrophile: Benzaldehyde or Iodine (0.5 M in THF).[1]
Flow Setup (Diagram 1):
A 3-stream system is required.
Zone 1 (Metallation): Rapid mixing of Pyrazine and LiTMP.[1]
Execution: Start pumps A and B. Allow steady state (3 reactor volumes). Start Pump C (Electrophile) at 5 mL/min.
Workup: Collect the output into a flask containing saturated NH
Cl. Extract with EtOAc.
Expert Insight: If the yield drops, check the mixing efficiency. At these speeds, laminar flow diffusion is too slow; use a static mixer or high linear velocity (Reynolds number > 100) to ensure turbulent mixing.[1]
Protocol 2: Photochemical Minisci Alkylation
Target: Radical alkylation of the pyrazine ring using carboxylic acids or alcohols.
Theory:
The Minisci reaction adds alkyl radicals to electron-deficient heterocycles. In batch, this is often done with silver salts and peroxides (hazardous).[1] Flow chemistry enables the use of photoredox catalysis (e.g., Ir or Ru catalysts) or simple peroxides with UV light.[1] The high surface-area-to-volume ratio in flow tubing ensures every molecule receives adequate photon flux, reducing reaction times from hours to minutes.[1]
Reagents:
Substrate: Pyrazine derivative (0.1 M in MeCN/TFA).
Flow Setup (Diagram 2):
Transparent PFA tubing wrapped around a high-intensity LED light source (450 nm blue or 365 nm UV).[1]
Caption: Photochemical flow reactor. BPR prevents solvent outgassing if temperature rises.
Step-by-Step Protocol:
Preparation: Dissolve pyrazine (1 equiv), carboxylic acid (2 equiv), and photocatalyst in degassed MeCN. Add TFA (1 equiv) to protonate the pyrazine (activating it for radical attack).[1]
Reactor: Use a Vapourtec UV-150 or homemade coil (10 mL volume) wrapped around a 450 nm LED.
Flow: Set flow rate to 0.5 mL/min (Residence time
min).
Collection: Collect stream. The solvent can be evaporated directly for purification.
Target: Amination of chloropyrazines with steric hindrance or poor nucleophiles.[1]
Theory:
Chloropyrazines are less reactive than chloropyrimidines. Batch SNAr often requires refluxing in high-boiling solvents (DMF/DMSO) for days.[1] Flow reactors can be pressurized (Back Pressure Regulator - BPR), allowing solvents like Ethanol or THF to be superheated to 150–200^\circ\text{C} (far above their boiling points).[1] This increases the reaction rate exponentially (Arrhenius law).[1]
Yoshida, J.-i., et al. (2011).[1] Flash Chemistry: Flow Chemistry that Cannot Be Done in Batch.[2] Chemical Reviews. [Link]
Knochel, P., et al. (2011).[1] Continuous Flow Lithiation of Functionalized Heterocycles. Organic Process Research & Development.[3] [Link]
Kappe, C. O., et al. (2017).[1] Process Intensification of Photochemical Oxidations in Continuous Flow. Reaction Chemistry & Engineering.[4] [Link]
Ley, S. V., et al. (2013).[1] A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Chemical Reviews. [Link]
Baumann, M., & Baxendale, I. R. (2013).[1] The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry.[1][4] Beilstein Journal of Organic Chemistry. [Link]
Application Note: Photoredox Catalysis with Functionalized Pyrazines
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual utility of functionalized pyrazines in photoredox catalysis: first, as privileged substrates for lat...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the dual utility of functionalized pyrazines in photoredox catalysis: first, as privileged substrates for late-stage C–H functionalization (Minisci-type reactions), and second, as tunable ligands that modulate the redox potentials of iridium and ruthenium photocatalysts.
Executive Summary
Pyrazines are ubiquitous in FDA-approved therapeutics (e.g., Bortezomib, Pyrazinamide) due to their metabolic stability and hydrogen-bonding capacity. However, their electron-deficient nature renders them poor substrates for classical Friedel-Crafts chemistry.
Photoredox catalysis circumvents this limitation by utilizing Single Electron Transfer (SET) to generate nucleophilic alkyl radicals that attack the pyrazine core—a process significantly enhanced by proton-coupled electron transfer (PCET). Furthermore, functionalized pyrazines serve as non-innocent ligands in transition metal photocatalysts, lowering the Metal-to-Ligand Charge Transfer (MLCT) energy and creating more potent photo-oxidants.
This guide provides validated protocols for:
C–H Alkylation of Pyrazines (Minisci Reaction) using carboxylic acid feedstocks.
Catalyst Selection based on pyrazine ligand electronics.
Part I: Pyrazines as Substrates (Late-Stage C–H Functionalization)
The Mechanistic Paradox
Pyrazines are electron-deficient (
-deficient). To functionalize them, one cannot use electrophiles. Instead, one must use nucleophilic radicals .
Challenge: Pyrazines are often too electron-rich for direct radical addition compared to protonated pyridines, but too electron-poor for electrophilic attack.
Solution:Acid-Mediated Activation. Adding a Brønsted acid (TFA or HCl) protonates the pyrazine nitrogen, significantly lowering the LUMO energy and increasing electrophilicity at the C2/C3 positions.
Mechanistic Pathway (Decarboxylative Alkylation)
The following diagram illustrates the catalytic cycle for the alkylation of a pyrazine substrate using a carboxylic acid radical precursor and an Iridium photocatalyst.
Figure 1: Decarboxylative Minisci cycle. The cycle relies on the generation of nucleophilic alkyl radicals (R•) which attack the acid-activated pyrazine.
Additive: TFA (1.0 equiv) – Critical for pyrazine activation
Light Source: 34W Blue LED (450 nm), fan-cooled.
Step-by-Step Procedure:
Preparation: In an 8 mL vial equipped with a stir bar, add the Pyrazine substrate (0.5 mmol), Carboxylic Acid (1.0 mmol), Photocatalyst (0.005 mmol), and Ammonium Persulfate (0.75 mmol).
Solvation: Add DMSO (2.0 mL) and Water (0.5 mL).
Activation: Add Trifluoroacetic acid (TFA) (0.5 mmol). Note: If the pyrazine contains basic amines, increase TFA to 2.0 equiv to ensure protonation of the ring nitrogen.
Deoxygenation: Sparge the solution with Nitrogen or Argon for 10 minutes. Cap the vial tightly.
Irradiation: Place the vial 2–3 cm from the Blue LED source. Stir vigorously. Maintain temperature < 35°C using a fan.
Workup: After 18–24 hours, dilute with saturated NaHCO3 (to neutralize TFA) and extract with EtOAc (3x).
Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography.
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
No Reaction
Pyrazine LUMO too high
Increase TFA concentration or switch to stronger acid (HCl).
Reduce radical precursor equivalents; stop reaction at 60% conversion.
Precipitation
Solubility limit
Switch solvent to MeCN:H2O (1:1) or add 10% acetone.
Part II: Pyrazines as Ligands (Catalyst Engineering)
Beyond being substrates, pyrazines are powerful tools for tuning the redox potential of the photocatalyst itself. Replacing a pyridine ligand with a pyrazine ligand in Iridium complexes (e.g., Ir(ppy)3 vs. Ir(ppz)3) dramatically alters the electronic properties.
The "Pyrazine Effect" on Redox Potential
Pyrazine is a stronger
-acceptor than pyridine due to the second nitrogen atom.
HOMO Stabilization: Minimal effect.
LUMO Stabilization: Significant. The
orbital energy is lowered.
Result: The HOMO-LUMO gap (
) decreases (red-shifted emission), and the complex becomes a stronger oxidant in the excited state ( becomes more positive).
Ligand Selection Workflow
Use the following logic to select the correct catalyst based on your target transformation.
Figure 2: Catalyst selection logic. Pyrazine ligands (ppz) stabilize the LUMO, facilitating oxidative quenching cycles.
Data Summary & Comparative Analysis
The following table summarizes the efficiency of alkylation on various pyrazine derivatives using the protocol defined in Section 2.3.
Table 1: Scope of Pyrazine Alkylation (Decarboxylative Minisci)
Substrate (Pyrazine Core)
Alkyl Radical Source (R-COOH)
Yield (%)
Selectivity (C2:C3)
Notes
Pyrazine
Pivalic Acid (t-Bu)
82%
N/A
High volatility of product
2-Chloropyrazine
Cyclohexanecarboxylic Acid
74%
>20:1
Addition at C5 (para to Cl)
2-Methoxypyrazine
Adamantane-1-carboxylic acid
68%
15:1
Steric bulk directs to C5
Quinoxaline
Propionic Acid (Ethyl)
88%
10:1
C2 position favored
References
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. [Link]
Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds assisted by an end-on template. Nature. [Link]
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews. [Link]
Teegardin, K., Day, J. I., Chan, J., & Weaver, J. (2016). Advances in Photocatalytic C–H Functionalization of Heteroarenes. Organic Process Research & Development. [Link]
Dunhinda, T. et al. (2021). Pyrazine-bridged polymetallic copper–iridium clusters. Acta Crystallographica. [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing 5-Chloro-3-bromo-2-hydroxypyrazine Synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Favipiravir Intermediate Synthesis Executive Summary This technical guide addresses the synthesis of 5-Chloro-3-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: CHEM-SUP-8821
Subject: Yield Improvement & Troubleshooting for Favipiravir Intermediate Synthesis
Executive Summary
This technical guide addresses the synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine (also known as 3-bromo-5-chloropyrazin-2-ol), a critical scaffold in the synthesis of the antiviral Favipiravir (T-705) .
Low yields in this synthesis are typically caused by three factors:
Regio-isomeric mixtures during the halogenation of the pyrazine ring.
Diazo-tar formation during the hydrolysis of the amine.
Tautomeric solubility losses during the workup (Pyrazin-2-ol vs. Pyrazin-2(1H)-one equilibrium).
This guide focuses on the most robust "Amino-First" route: 2-amino-5-chloropyrazine
2-amino-3-bromo-5-chloropyrazine Target .
Module 1: The Optimized Synthetic Pathway
The most reproducible high-yield route relies on sequential halogenation of 2-aminopyrazine followed by a Sandmeyer-type hydroxylation. This avoids the harsh conditions required to halogenate electron-deficient hydroxypyrazines directly.
Pathway Visualization
Figure 1: The optimized sequential halogenation-hydrolysis pathway. This route minimizes isomer formation compared to direct halogenation of the hydroxy-derivative.
Module 2: Troubleshooting Halogenation (Step 1)
Context: Converting 2-amino-5-chloropyrazine to 2-amino-3-bromo-5-chloropyrazine.
Reagent: N-Bromosuccinimide (NBS).[1]
Common Failure Modes
Symptom
Probable Cause
Corrective Action
Mixture of isomers (C3 vs C6 bromination)
Temperature too high (>25°C) or fast addition.
Cool to 0-5°C during NBS addition. Add NBS portion-wise over 30 mins.
Incomplete Conversion (<60%)
Old NBS (decomposed) or wet solvent.
Recrystallize NBS from water/acetone. Ensure solvent (DCM or ACN) is anhydrous.
Poly-bromination
Excess NBS (>1.1 eq).
Strict stoichiometry: Use 1.0 - 1.05 eq of NBS. Monitor via TLC/HPLC.
Expert Insight: The "Electron-Poor" Trap
Pyrazine rings are electron-deficient. The amino group at C2 activates the ring, directing electrophilic aromatic substitution (EAS) to the para (C5) or ortho (C3) positions. Since C5 is already chlorinated, the C3 position is the next most activated site. However, if the reaction runs too hot, radical bromination can occur at other positions, or the activating effect of the amine is overwhelmed by thermal noise, leading to loss of regioselectivity.
Protocol Check:
Dissolve 2-amino-5-chloropyrazine in DCM (0.3 M concentration).
Cool to 0°C .
Add NBS (1.05 eq) in 4 equal portions over 20 minutes.
Warm to RT only after addition is complete.
Module 3: Troubleshooting Diazotization (Step 2 - The Yield Killer)
Context: Converting the amino group to a hydroxyl group via a diazonium salt.
Reagents: Sodium Nitrite (
Q: Why does my reaction turn into a black tar?A: This is "Diazo-Decomposition." Pyrazine diazonium salts are notoriously unstable compared to benzene diazonium salts. If the temperature exceeds 5°C during generation, they polymerize or couple with unreacted amine to form azo-dyes (tars).
Q: Why is the yield low even without tar?A: Incomplete hydrolysis. The diazonium species must be trapped by water. If the acid concentration is too high, the water activity drops; if too low, the diazonium doesn't form.
Optimized Protocol (Self-Validating)
Acid Matrix: Suspend the amine in 30%
(aq). Do not use HCl if possible, as chloride ions can compete, leading to 2,3-dichloro side products (Sandmeyer chlorination) rather than hydroxylation.
Cryogenic Addition: Cool the mixture to -5°C to 0°C .
Nitrite Feed: Dissolve
(1.5 eq) in minimal water. Add dropwise via syringe pump or addition funnel. Internal temp must NOT exceed 5°C.
The Hydrolysis: After addition, stir at 0°C for 30 mins, then allow to warm to Room Temperature (20-25°C) . Note: Unlike benzene derivatives, you usually do not need to boil this. The electron-deficient pyrazine diazonium is reactive enough to hydrolyze at RT.
The Hidden Problem: Tautomerism.
The product, 5-chloro-3-bromo-2-hydroxypyrazine, exists in equilibrium with its keto-form, 5-chloro-3-bromo-pyrazin-2(1H)-one .
Hydroxy form: Soluble in organics.
Keto form: Highly polar, soluble in water.
If you extract at the wrong pH, the molecule stays in the water layer as the keto-form or a salt.
Extraction Logic Tree
Figure 2: Workup logic to maximize recovery of the amphoteric product.
Technical Tip: Do not neutralize to pH 7. At neutral/basic pH, the phenol/amide proton is deprotonated (pKa ~ 8-9), forming a water-soluble anion. Target pH 2-3 to keep it protonated and extractable.
References
Preparation of 2-amino-3-bromo-5-chloropyrazine (Intermedi
Technical Support Center: Purification of Halogenated Hydroxypyrazines
Welcome to the technical support center for the purification of halogenated hydroxypyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of halogenated hydroxypyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. The inherent polarity of the hydroxypyrazine core, combined with the electronic effects of halogen substituents, often presents unique purification hurdles. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to streamline your workflow and enhance purity and yield.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Problem 1: Poor Separation & Co-elution of Impurities
Q: My target compound is co-eluting with an impurity on the silica gel column. How can I improve the separation?
A: This is a common issue, often arising from an improperly selected mobile phase or column overloading. The structural similarity between the desired product and impurities, such as regioisomers or dehalogenated analogs, can make separation challenging.[1][2]
Likely Causes & Solutions:
Suboptimal Mobile Phase: The polarity of your eluent may not be creating a large enough difference in the retention factors (Rƒ) between your compound and the impurity.
Solution: Re-screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system where your target compound has an Rƒ value between 0.2 and 0.35.[3][4][5] If you have a small ΔRƒ (<0.1), the separation will be difficult. Try switching to less common solvent systems (e.g., dichloromethane/methanol or toluene/acetone) to alter the selectivity.[3]
Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.
Solution: A general rule is to load 1-5% of crude material relative to the mass of the stationary phase.[6] For difficult separations (ΔRƒ < 0.2), this ratio should be much lower, potentially 1:100 or more.[7]
Isomeric Impurities: The synthesis of substituted pyrazines can sometimes yield a mixture of isomers which are notoriously difficult to separate due to very similar polarities.[2]
Solution: If optimizing normal-phase chromatography fails, consider an alternative separation mode. Reversed-phase (C18) chromatography, using polar mobile phases like water/acetonitrile or water/methanol, can offer different selectivity and resolve isomers that co-elute on silica.[6]
Dehalogenated Impurities: The starting material or product can undergo dehalogenation, creating an impurity that is very close in polarity to the halogenated compound.[1]
Solution: High-resolution techniques like Ultra-High-Performance Liquid Chromatography (UHPLC), potentially with a pentafluorophenyl (PFP) column, may be required to achieve separation.[1] For preparative scale, careful optimization of gradient elution in flash chromatography is critical.
Troubleshooting Workflow: Poor Separation
Caption: Troubleshooting logic for poor chromatographic separation.
Problem 2: Product Streaking on TLC or Tailing on the Column
Q: My halogenated hydroxypyrazine is streaking badly on the silica TLC plate and giving broad, tailing peaks during column chromatography. What's happening?
A: Streaking and tailing are classic signs of undesirable secondary interactions between your compound and the stationary phase. Hydroxypyrazines contain basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.
Likely Causes & Solutions:
Strong Acid-Base Interaction: The basic nitrogens on the pyrazine ring are binding too tightly to the acidic silica gel.
Solution 1 (Mobile Phase Modifier): Add a small amount of a competitive base to your eluent to occupy the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia (e.g., in a dichloromethane/methanol/ammonia system).[6] This will prevent the pyrazine from binding irreversibly, resulting in sharper peaks.
Solution 2 (Acidic Modifier): If your compound also has acidic character (e.g., the hydroxyl group), adding a small amount of a weak acid like acetic acid or formic acid (0.1-1%) can sometimes improve peak shape by protonating the compound or modifying the silica surface.[6] This must be tested empirically.
Compound is Too Polar: The compound may be highly polar, causing it to have very strong interactions with the silica gel, leading to poor elution and band broadening.
Solution (Alternative Stationary Phase): Switch to a different stationary phase.
Reversed-Phase (C18): This is an excellent choice for highly polar compounds. The separation mechanism is based on hydrophobicity, avoiding the issues with acidic silica.[6]
Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica for basic compounds.
HILIC: Hydrophilic Interaction Liquid Chromatography is another powerful technique for purifying polar compounds that are poorly retained in reversed-phase.[6]
Problem 3: Low Yield or Complete Loss of Product
Q: After running my column, I can't find my product in any of the fractions, or the yield is extremely low. Where did it go?
A: This frustrating situation can be caused by several factors, ranging from irreversible binding to the column to product decomposition.
Likely Causes & Solutions:
Irreversible Adsorption: Your compound may be too polar for the chosen eluent system and is stuck at the top of the column.
Solution: After your initial elution, try flushing the column with a much stronger, highly polar solvent like 10-20% methanol in dichloromethane or even pure methanol. If your product elutes with this flush, it confirms that your initial eluent was not polar enough.
Decomposition on Silica: The acidic nature of silica gel can catalyze the degradation of sensitive molecules. Halogenated compounds can sometimes undergo dehalogenation on silica.
Solution: Perform a stability test. Dissolve a small amount of your crude product in the chosen chromatography eluent, add a scoop of silica gel, and stir it for a few hours. Monitor the mixture by TLC against a control sample (without silica) to see if new spots appear or the product spot diminishes. If decomposition is observed, use a deactivated or alternative stationary phase as described in Problem 2.
Sample Precipitation: If you load your sample in a solvent in which it is sparingly soluble, it can precipitate at the top of the column when it comes into contact with the less-polar mobile phase.
Solution (Dry Loading): For samples that are difficult to dissolve, use the dry loading technique. Dissolve your crude product in a minimal amount of a strong, volatile solvent (like methanol or acetone), add a small amount of silica gel (or Celite) to form a slurry, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.[4][6] This powder can then be carefully added to the top of the packed column.
| Summary of Common Troubleshooting Scenarios |
| :--- | :--- | :--- |
| Problem | Most Likely Cause | Primary Solution |
| Poor Separation | Suboptimal mobile phase | Re-optimize eluent with TLC (Target Rƒ ≈ 0.3) |
| Tailing/Streaking | Strong interaction with acidic silica | Add a modifier (e.g., 1% Et₃N) to the eluent |
| Low/No Recovery | Compound stuck on the column | Flush column with a highly polar solvent (e.g., 10% MeOH/DCM) |
| Low/No Recovery | Decomposition on silica | Test stability on silica; switch to reversed-phase or alumina |
| Poor Separation | Column overloading | Reduce sample load to 1-2% of silica mass |
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a crude halogenated hydroxypyrazine?
A1: A multi-step approach is typically most effective.
Workup/Extraction: Begin with a liquid-liquid extraction to remove highly polar or non-polar impurities. For example, extracting an aqueous reaction mixture with a solvent like ethyl acetate or methyl-t-butyl ether (MTBE) can isolate the desired pyrazine product.[8][9] Multiple extractions are often necessary for good recovery.[8][9]
Flash Chromatography: Use flash column chromatography as the main purification step to separate the target compound from closely related impurities. Normal-phase silica gel is common, but reversed-phase (C18) may be required for very polar compounds.[6]
Recrystallization: For the final polishing step to achieve high purity, recrystallization is ideal. This step is excellent for removing trace impurities that may have co-eluted during chromatography. Common solvents for recrystallizing pyrazine derivatives include acetone, ethanol, or mixtures like acetone/petroleum ether.[10][11]
General Purification Workflow
Caption: A standard multi-step purification strategy.
Q2: How do I choose the correct solvent system for my flash column?
A2: The best practice is to use TLC to identify an optimal solvent system before running the column. The ideal system will give your desired compound an Rƒ value of approximately 0.2-0.35.[4][5] This Rƒ range provides a good balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly, which would compromise separation. A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a common starting point.[3]
Q3: What are some common impurities I might encounter?
A3: Besides unreacted starting materials, common impurities include:
Regioisomers: If the starting materials are asymmetric, the reaction can produce different isomers that are often difficult to separate.[2]
Imidazole derivatives: Depending on the synthesis route, imidazole byproducts can form and may require a dedicated chromatography step for removal.[9]
Dehalogenated species: Loss of the halogen atom can occur as a side reaction.[1]
Reaction byproducts: Aldol or Cannizzaro-type side reactions from dicarbonyl starting materials can generate complex impurities.[2]
Q4: When should I choose recrystallization over chromatography?
A4: Recrystallization is an excellent purification technique when your crude material is already relatively pure (>80-90%) and you need to remove small amounts of impurities. It is also highly effective if the main impurity has very different solubility characteristics from your product. Chromatography is better suited for complex mixtures containing multiple components or when impurities have very similar solubility profiles to the desired product.
Key Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Chromatography
This protocol is based on the widely accepted method for rapid preparative separations.[3]
Solvent System Selection:
Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a target Rƒ of ~0.3 for your halogenated hydroxypyrazine. Ensure there is visible separation from major impurities.
Column Packing:
Select a column of appropriate size. A silica gel-to-crude sample ratio of 40:1 to 100:1 is typical.[7]
Plug the bottom of the column with cotton or glass wool and add a small layer of sand.
Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent.[7]
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, ensuring no cracks or channels form.
Sample Loading (Dry Loading Recommended):
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol, acetone, or DCM).
Add silica gel (approx. 1-2 times the mass of your crude sample).
Carefully evaporate the solvent under reduced pressure until a fine, dry powder is obtained.[4]
Gently add this powder to the top of the packed column, creating a uniform layer. Add a small protective layer of sand on top.
Elution and Fraction Collection:
Carefully fill the column with the eluent.
Apply positive pressure to achieve a steady flow rate (e.g., a solvent drop of ~5 cm/minute).[5]
Collect fractions and monitor their contents by TLC.
Combine the fractions containing the pure product and remove the solvent via rotary evaporation.
Protocol 2: Purification by Recrystallization
This protocol describes the single-solvent method for purifying solids.[12][13]
Solvent Selection:
Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., acetone, ethanol, isopropyl acetate) to find a suitable one.[10]
Dissolution:
Place the impure solid in an Erlenmeyer flask.
Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
Hot Filtration (Optional):
If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the product from crystallizing prematurely on the filter paper.
Crystallization:
Allow the clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the growth of larger, purer crystals.[12]
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
References
Tudor, I. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]
Tudor, I. et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]
Zhang, Y. et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Retrieved from [Link]
Karmas, G. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Retrieved from [Link]
Google Patents. (n.d.). Method of preparing 2-hydroxypyrazines. US2805223A.
University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column. Retrieved from [Link]
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. orgsyn.org. Retrieved from [Link]
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
Sciencemadness Discussion Board. (2018). Recrystallization technique. Retrieved from [Link]
Coquerel, Y. (2008). Some Useful and Practical Tips for Flash Chromatography. EPFL. Retrieved from [Link]
Google Patents. (n.d.). Process of preparing pyrazines. US2520088A.
Krchnak, V. et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry (RSC Publishing). Retrieved from [Link]
Julaeha, E. et al. (2022). Chemical Transformation of Pyrazine Derivatives. Molekul. Retrieved from [Link]
Welch, C. J. et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. Retrieved from [Link]
Prie, G. et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PMC. Retrieved from [Link]
SSRN. (n.d.). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. Retrieved from [Link]
Overcoming poor solubility of pyrazine derivatives in organic solvents
Topic: Overcoming Poor Solubility of Pyrazine Derivatives Role: Senior Application Scientist Interface: Technical Support Center (Tier 3) Status: Active Ticket ID: PYR-SOL-998 Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Solubility of Pyrazine Derivatives
Role: Senior Application Scientist
Interface: Technical Support Center (Tier 3)
Status: Active
Ticket ID: PYR-SOL-998
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Welcome to the support center. If you are here, you likely have a pyrazine derivative that looks like "brick dust"—a stubborn, crystalline solid that refuses to dissolve in DCM, Methanol, or even DMSO.
The Root Cause: Pyrazine derivatives (especially fused systems like quinoxalines or pteridines) suffer from "High Symmetry Syndrome." Their planar geometry facilitates aggressive
- stacking, and the lack of a strong dipole moment in symmetric derivatives creates massive crystal lattice energy. To dissolve them, you must overcome this lattice energy using specific thermodynamic levers: Protonation , Disruption , or Derivatization .
Module 1: Diagnostic & Quick-Fix FAQ
Q1: My pyrazine precipitates immediately upon formation. Is the reaction failed?A: Likely not. Pyrazines often crash out because the product is more crystalline than the starting material.
Diagnostic: Filter the solid. Does it dissolve in 10% HCl?
The Logic: Pyrazines are weak bases (
). If it dissolves in acid, you have the nitrogen heterocycle. The protonation disrupts the -stacking by introducing charge repulsion between the layers.
Q2: Sonication isn't working. Should I heat it more?A:Stop. Extended sonication of pyrazines in chlorinated solvents often leads to degradation (dechlorination) or heating without dissolution.
The Fix: Switch to the "Heat-Cool-Heat" cycle in a high-boiling solvent (DMSO or NMP). If it doesn't dissolve at
in DMSO, sonication at room temperature is futile.
Q3: Which solvent parameters actually matter for pyrazines?A: Ignore polarity indices. Focus on Hydrogen Bond Donating (HBD) ability (to solvate the nitrogens) and Dipolar Aprotic character (to disrupt the lattice).
Issue: "I cannot get a lock signal because my sample is a suspension in
."
The Protocol: The "TFA Spike" Method
Standard deuterated solvents often fail. You need to force solvation via protonation.
Prepare Sample: Place 5-10 mg of pyrazine in the NMR tube.
Primary Solvent: Add 0.5 mL
(or ).
The Spike: Add 2-3 drops of Trifluoroacetic acid-d (TFA-d) .
Observation: Shake. The suspension should clear immediately.
Why? The TFA protonates the pyrazine nitrogens (
). The resulting cation repels other pyrazine molecules, breaking the crystal lattice.
Note: Chemical shifts will move downfield due to descreening.
Issue: "My compound tails badly or sticks to the baseline in HPLC."
The Fix: Mobile Phase Modifiers
Neutral pyrazines interact with residual silanols on columns.
Standard: Water/Acetonitrile.
The Fix: Add 0.1% Formic Acid or 10 mM Ammonium Acetate .
For "Brick Dust": Use a short column (C4 or Phenyl-Hexyl) and run at
. The heat lowers viscosity and increases solubility equilibrium.
Module 3: Synthetic & Purification Workflows
Visualizing the Workflow
Below is the decision logic for handling insoluble crude mixtures.
Figure 1: Decision matrix for processing insoluble pyrazine reaction mixtures.
Detailed Protocol: Solid Loading for Flash Chromatography
When your compound won't dissolve in the eluent (e.g., Hexane/EtOAc), liquid injection will ruin the separation (precipitation at the column head).
Dissolution: Dissolve crude material in the minimum amount of DMSO or DMF. If needed, add a few drops of TFA.
Adsorption: Add dry Celite (diatomaceous earth) or silica gel (ratio 1:5 w/w).
Evaporation: If using volatile solvents (DCM/MeOH), rotovap to dryness. If using DMSO, skip evaporation; the Celite will absorb the liquid.
Loading: Pour the dry powder (or damp Celite) into an empty solid-loading cartridge attached to the top of your flash column.
Elution: Run a gradient of DCM to 10% MeOH/DCM .
Pro Tip: If streaking occurs, add 1%
(aq) to the Methanol bottle to keep the pyrazine deprotonated and free-based.
Module 4: Structural Modification (The Long Game)
If you are in the design phase, stop making "brick dust." Incorporate solubilizing handles early.
1. The "Magic Methyl" Effect
Adding a single methyl group to a symmetric pyrazine can disrupt the crystal packing significantly, lowering the melting point and increasing solubility without altering electronic properties drastically.
2. Solubilizing Tails
Morpholine: Append a morpholine ring. It adds a hydrogen bond acceptor and disrupts planarity.
PEG Chains: A short polyethylene glycol chain (
) attached via an ether or amide linkage is the gold standard for aqueous solubility.
3. Transient Protecting Groups
If the insolubility is due to intermolecular H-bonding (e.g., Pyrazinamide), protect the amide nitrogen with a DMB (2,4-dimethoxybenzyl) group. It increases lipophilicity (soluble in DCM) and is cleaved easily with TFA later.
References & Authoritative Grounding
Thermodynamics of Solubility: Shakeel, F. et al. "Thermodynamic assessment of the pyrazinamide dissolution process in some organic solvents."[2] Journal of Molecular Liquids, 2024. Link
Key Insight: Confirms DMSO as the thermodynamic champion for pyrazinamide solubility (mole fraction ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Debromination (Hydrodehalogenation) in Suzuki-Miyaura Coupling
Diagnostic Hub: The Hydrodehalogenation Trap
Status: Active Issue Investigation
Severity: Critical (Yield Limiting)
Debromination (hydrodehalogenation) is the most common failure mode when coupling electron-deficient heteroaryl halides like bromopyrazines. Unlike standard aryl halides, the pyrazine ring is highly electron-deficient (π-deficient). This facilitates rapid oxidative addition but renders the resulting Ar-Pd(II)-Br intermediate highly susceptible to reduction before the transmetallation step can occur.
The Mechanistic Fork
The failure occurs when a hydride source intercepts the catalytic cycle. The diagram below illustrates the competition between the desired coupling and the parasitic reduction pathway.
Figure 1: The Mechanistic Fork showing how hydride sources (Path B) compete with the desired transmetallation (Path A).
Troubleshooting Guide: Root Cause Analysis
If you observe M-Br + 1 (hydrodehalogenation) in your LCMS, follow this diagnostic guide.
Module 1: The Environment (Solvent & Base)[1][2]
Diagnosis: The most common source of hydride in Suzuki coupling is the solvent itself.
The Culprit: Primary and secondary alcohols (EtOH, iPrOH).
The Mechanism: The alkoxide base deprotonates the alcohol, forming an alkoxide ligand on the Palladium. This undergoes
-hydride elimination, transferring a hydride to the metal center.
The Fix: Eliminate
-hydrogens.
Solvent Class
Status
Recommendation
Why?
Primary Alcohols (EtOH, MeOH)
❌ AVOID
Do Not Use
High risk of -hydride elimination.
Secondary Alcohols (iPrOH)
❌ AVOID
Do Not Use
Extremely efficient hydride donors.
Tertiary Alcohols (t-BuOH)
✅ SAFE
Recommended
No -hydrogens available for elimination.
Aprotic Polar (THF, Dioxane, DMF)
✅ SAFE
Recommended
Excellent for solubilizing pyrazines without donating hydrides.
Non-Polar (Toluene)
✅ SAFE
Recommended
Use in biphasic mixtures (e.g., Toluene/Water).
Module 2: The Catalyst (Ligand Engineering)[1][3]
Diagnosis: If the solvent is safe but debromination persists, the catalytic cycle is stalling at the oxidative addition stage, allowing trace impurities to reduce the complex.
The Fix: Accelerate the Reductive Elimination step using bulky, electron-rich ligands.
Catalyst System
Suitability
Notes
Pd(PPh3)4
⚠️ Risky
Often too slow for electron-deficient heterocycles; prone to oxidation.
Pd(dppf)Cl2
✅ Standard
The large bite angle of dppf accelerates reductive elimination. Excellent first choice.
XPhos Pd G2 / SPhos Pd G2
🌟 Gold Standard
Bulky biaryl phosphines facilitate coupling of hindered/deactivated substrates and suppress side reactions.
Pd-132 / PEPPSI
🌟 Advanced
NHC ligands are extremely robust and prevent debromination by stabilizing the active species.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (High Throughput / Robust)
Best for: General screening, complex pyrazines, and scale-up.
Reagents:
Bromopyrazine (1.0 equiv)
Boronic Acid/Ester (1.2 - 1.5 equiv)
Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) or XPhos Pd G2 (0.02 equiv)
Base: K3PO4 (3.0 equiv) or K2CO3 (3.0 equiv)
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Water (4:1)
Procedure:
Charge: Add solid reagents (Pyrazine, Boronic Acid, Base, Catalyst) to a reaction vial.
Solvent: Add the degassed solvent mixture.
Critical Step: Sparge solvents with Argon/Nitrogen for 15 mins prior to addition. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Ar intermediate vulnerable to reduction.
Seal & Heat: Cap the vial and heat to 80°C - 100°C for 2-12 hours.
Note: Do not overheat (>110°C) as this promotes thermal decomposition of the catalyst.
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.
Protocol B: The "Difficult Substrate" (Anhydrous)
Best for: Hydrolytically unstable substrates or when protodeboronation is a competing side reaction.
Pre-complexation: Stir Pd2(dba)3 and XPhos in the solvent at RT for 10 mins (solution turns from purple to orange/brown).
Add Reagents: Add the bromide, boronic acid, and base.
Heat: Reflux (THF: 65°C, Toluene: 100°C) under inert atmosphere.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Step-by-step decision matrix for eliminating debromination.
Frequently Asked Questions (FAQ)
Q: Why is my 2,6-dibromopyrazine giving me a mix of mono-coupled and reduced product?A: The second bromine atom makes the ring extremely electron-deficient. Once the first coupling occurs, the remaining bromine is less activated but still prone to reduction if the reaction stalls. Ensure you use 1.0 equiv of the dibromide and 0.9 equiv of the boronic acid to control stoichiometry, and use a highly active catalyst like Pd(dppf)Cl2 to ensure the coupling rate is faster than the reduction rate.
Q: Can I use ethanol if I lower the temperature?A: It is not recommended. Even at lower temperatures, the equilibrium formation of the Pd-ethoxide species can lead to hydride transfer. If you need a protic solvent for solubility, use t-Butanol (t-BuOK) or a Water/Dioxane mixture.
Q: Does the choice of base matter for debromination?A: Yes. Strong bases like NaOtBu can act as hydride sources (via
-H elimination) or promote dehalogenation mechanisms. Weaker, inorganic bases like K3PO4 or Cs2CO3 are superior for sensitive pyrazine substrates.
Q: My reaction is black and stalled. What happened?A: "Palladium Black" formation indicates the catalyst has decomposed (aggregated). This often happens if the ligands are not bulky enough to stabilize the Pd(0) species or if oxygen was present. This decomposition often correlates with higher debromination because the active catalytic cycle has broken down. Degas your solvents thoroughly. [1]
References
Mechanistic Insight into Debromination
Title: "Dehalogenation Side Reactions in the Suzuki-Miyaura Cross-Coupling of Aryl Halides"
Technical Support Center: Managing Regioselectivity in the Functionalization of 5-Chloro-3-bromo-2-hydroxypyrazine
Introduction: The Challenge of a Privileged Scaffold 5-Chloro-3-bromo-2-hydroxypyrazine is a valuable starting material for synthesizing complex molecules in medicinal chemistry and materials science. The pyrazine core i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of a Privileged Scaffold
5-Chloro-3-bromo-2-hydroxypyrazine is a valuable starting material for synthesizing complex molecules in medicinal chemistry and materials science. The pyrazine core is a recognized "privileged scaffold," appearing in numerous biologically active compounds.[1][2] However, the presence of two distinct halogen atoms at the C3 and C5 positions presents a significant synthetic challenge: how to selectively functionalize one position without affecting the other. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers navigate the regioselective chemistry of this versatile building block.
Core Concepts: Understanding the Reactivity Landscape
Controlling regioselectivity is not a matter of chance; it is dictated by fundamental electronic and mechanistic principles. Three primary factors govern where a reaction will occur on the 5-chloro-3-bromo-2-hydroxypyrazine core.
Inherent Halogen Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3][4] The bond dissociation energy is the primary determinant of reactivity, which follows the general trend: C–I > C–Br > C–Cl.[5][6][7] Therefore, the C3-Bromo bond is significantly more reactive and will preferentially undergo oxidative addition under standard conditions.
Electronic Influence of the Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, making the entire heterocyclic system electron-deficient.[1] This electronic nature activates the halogen substituents towards both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Role of the 2-Hydroxy Group: The 2-hydroxy group exists in tautomeric equilibrium with its 2-pyrazinone form. This group is a powerful electron-donating group (+M effect) through resonance.[8][9] This donation of electron density preferentially enriches the ortho (C3) and para (C5) positions. While this activates both positions, its influence, combined with the superior reactivity of the C-Br bond, strongly favors initial functionalization at C3.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered when working with 5-chloro-3-bromo-2-hydroxypyrazine.
Q1: How can I achieve selective functionalization at the C3-bromo position?
Answer: Selective functionalization at the C3 position is the more straightforward transformation due to the greater reactivity of the C-Br bond in palladium-catalyzed reactions.[6] By using standard, mild cross-coupling conditions, you can achieve excellent selectivity.
For Suzuki-Miyaura Coupling: Use a standard Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a suitable base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The reaction typically proceeds smoothly at temperatures between 80-100 °C.[3][10]
For Sonogashira Coupling: A classic palladium/copper co-catalyzed system is highly effective.[11][12] Using a catalyst like PdCl₂(PPh₃)₂ with CuI and an amine base (e.g., Et₃N or DIPEA) allows the reaction to proceed at or slightly above room temperature, ensuring the less reactive C-Cl bond remains untouched.[1][6]
Q2: My Suzuki reaction is sluggish and gives low yields at the C3 position. What's wrong?
Answer: This is a common issue. Here are several factors to investigate:
Catalyst Inactivity: The Pd(0) catalyst may have oxidized. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen).
Poor Base Choice: The base is critical for activating the boronic acid in the transmetalation step.[3][13] If you are using a mild base like NaHCO₃, consider switching to a stronger one like K₃PO₄ or Cs₂CO₃, especially if your boronic acid is electron-deficient.
Solvent Issues: Ensure your solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF) fully solubilizes your starting materials and reagents. A biphasic system is common, but vigorous stirring is essential.
Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers. Use fresh, high-quality boronic acid or consider using more stable potassium trifluoroborate salts or boronic esters (e.g., pinacol esters).[7][13]
Q3: I want to functionalize the C5-chloro position. How can I do this selectively?
Answer: This is significantly more challenging and typically requires a two-step approach. First, functionalize the C3-bromo position as described above. Then, the resulting 3-substituted-5-chloro-2-hydroxypyrazine can be subjected to more forcing conditions to react the C-Cl bond.
For Cross-Coupling: Activating the C-Cl bond requires a more robust catalyst system. Use catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBu₃P) which are known to promote the difficult oxidative addition of aryl chlorides.[14][15] Higher temperatures ( >110 °C) and stronger bases (e.g., K₃PO₄ or LHMDS) are often necessary.[6][16]
For Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring makes the C5-chloro position susceptible to SNAr, especially after a group has been installed at C3.[1] This position is ortho and para to the ring nitrogens, which stabilizes the negative charge in the Meisenheimer intermediate.[17] Reactions with strong nucleophiles like alkoxides, thiolates, or amines can proceed at elevated temperatures, often without a metal catalyst.
Q4: Can I perform a Buchwald-Hartwig amination, and where will it react?
Answer: Yes. Similar to other palladium-catalyzed reactions, the Buchwald-Hartwig amination will show high selectivity for the C3-bromo position under standard conditions.[4][16] Use a suitable palladium precatalyst and a specialized biarylphosphine ligand. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is critical and depends on the amine's pKa.[15] Amination at the C5-chloro position would require the more forcing conditions mentioned in Q3.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of C3 and C5 Products
Possible Cause
Explanation & Solution
Reaction Temperature Too High
Excessive heat can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, especially with very active catalyst systems. Solution: Lower the reaction temperature. For C3-selective reactions, aim for the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C for Suzuki).
Overly Active Catalyst/Ligand
Using highly active, bulky phosphine ligands designed for C-Cl activation (like XPhos) for a C3-selective reaction can lead to over-reactivity. Solution: For C3-selectivity, stick to standard, less reactive ligands like triphenylphosphine (PPh₃).
Prolonged Reaction Time
Leaving a reaction for an extended period after the C3-functionalization is complete can lead to slow, undesired reaction at the C5 position. Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Problem 2: Hydrodehalogenation - Loss of a Halogen Atom
Possible Cause
Explanation & Solution
Boronic Acid Impurities
Some boronic acids contain trace amounts of H-B(OH)₂ which can lead to protonolysis (replacement of the halogen with hydrogen). Solution: Use high-purity boronic acid or switch to a potassium trifluoroborate salt.
Base-Induced Decomposition
In the presence of certain bases and protic solvents (like water or alcohols), the substrate can decompose, leading to hydrodehalogenation. Solution: Ensure your base is fully dissolved. If using a strong base like an alkoxide, ensure conditions are anhydrous unless specified by the protocol.
Side Reaction in Catalytic Cycle
Beta-hydride elimination from intermediates in the catalytic cycle can sometimes lead to hydrodehalogenation as a side product. Solution: This is ligand and substrate-dependent. Screening different ligands or adjusting the base/solvent system may mitigate this pathway.
Visualization and Workflows
Decision Workflow for Regioselective Functionalization
This diagram outlines the strategic decisions for targeting either the C3 or C5 position.
Caption: Oxidative addition determines selectivity in Suzuki coupling.
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a general method for coupling an arylboronic acid at the C3 position.
To a flame-dried round-bottom flask or Schlenk tube, add 5-chloro-3-bromo-2-hydroxypyrazine, the arylboronic acid, and sodium carbonate.
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-5-chloro-2-hydroxypyrazine.
Protocol 2: Selective Sonogashira Coupling at the C3-Position
This protocol details the coupling of a terminal alkyne at the C3 position.
Spivey, A. C., et al. (2017). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 117(3), 1740–1779. [Link]
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed, 35957750. [Link]
Mondal, S., & Ghorai, P. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3098–3114. [Link]
Google Patents. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Knochel, P., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(17), 10341–10355. [Link]
ResearchGate. (2017). Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides. [Link]
Van der Eycken, E. V., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 3149-3163. [Link]
Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. PubMed, 35957750. [Link]
ResearchGate. (2019). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. [Link]
Karmas, G., & Spoerri, P. E. (1952). The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Journal of the American Chemical Society, 74(6), 1580–1584. [Link]
Ghorai, P., et al. (2023). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Organic Chemistry Frontiers, 10(14), 3504-3510. [Link]
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 143(26), 9789–9800. [Link]
Gandon, V., et al. (2021). Regioselective Functionalization of Quinolines through C–H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
Molnar, M., et al. (2014). Design and Synthesis of Some New 1,3,4-Thiadiazines with Coumarin Moieties and Their Antioxidative and Antifungal Activity. Molecules, 19(1), 1203-1225. [Link]
Quora. Why does the hydroxyl group act as an ortho/para director? [Link]
Sigman, M. S., et al. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
Ghorai, P., et al. (2023). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones. Chemical Communications, 59(46), 7056-7059. [Link]
Al-Masri, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 1. [Link]
Chemistry Stack Exchange. Why are halogens ortho para directing even though deactivating? [Link]
Melen, R. L., et al. (2019). Regioselective radical hydroboration of electron-deficient alkenes: synthesis of α-boryl functionalized molecules. Chemical Communications, 55(4), 469-472. [Link]
Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]
Chen, X., et al. (2025). Palladium-catalyzed carbon–carbon bond cleavage of primary alcohols: decarbonylative coupling of acetylenic aldehydes with haloarenes. RSC Advances, 15(13), 8820-8824. [Link]
Chemistry LibreTexts. Other Aromatic Substitutions. [Link]
BYJU'S. (2016). Directive Influence Of Functional Group In Mono Substituted Benzene. [Link]
ResearchGate. (2021). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. [Link]
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
Refinement of reaction conditions for selective C-Br bond cleavage
Status: Online | Operator: Senior Application Scientist | Ticket: Refinement of Reaction Conditions Mission Statement Welcome to the Selective Halogenation Support Center. You are likely here because your substrate conta...
Welcome to the Selective Halogenation Support Center. You are likely here because your substrate contains multiple halides (Br, Cl, F) or sensitive functional groups (esters, ketones, nitriles), and standard protocols are causing "scaffold destruction" or "over-reduction."
This guide does not offer generic recipes. It provides root-cause analysis and self-validating protocols to achieve exclusive C-Br cleavage while preserving the structural integrity of the rest of your molecule.
Quick Diagnostic: Method Selection Matrix
Before proceeding, verify you are using the correct "Operating System" for your substrate.
Figure 1: Decision logic for selecting the cleavage method based on substrate sensitivity.
Module 1: The Cryogenic Desk (Metal-Halogen Exchange)
Core Issue: "My Lithium-Halogen exchange is cleaving my C-Cl bond or attacking my ester."
The Science of Selectivity
Standard n-BuLi is a "sledgehammer." It relies on diffusion-controlled kinetics. The rate of exchange follows the bond dissociation energy: C-I > C-Br > C-Cl .
The Trap: At -78°C, n-BuLi exchanges C-Br rapidly. However, if you warm up even slightly (to -40°C) or use excess reagent, it will begin to attack C-Cl bonds or nucleophilically attack esters/ketones.
Solution: The "Turbo" Upgrade
Switch from n-BuLi to Knochel’s Turbo Grignard (
).
Mechanism: The LiCl breaks up the polymeric magnesium aggregates, creating a highly reactive monomeric species. This allows the exchange to occur at -20°C to 0°C (kinetic control) rather than requiring cryogenic conditions, yet it is thermodynamically stable enough not to attack esters or nitriles.
Troubleshooting Protocol
Scenario: You need to functionalize an Aryl-Br in the presence of an ester and an Aryl-Cl.
Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -15°C .
Activation: Add
(1.1 equiv) dropwise.
Checkpoint: Monitor by GC-MS/LC-MS. You should see the shift from Ar-Br to Ar-H (upon quench). If Ar-Cl starts disappearing, lower temp to -30°C.
Quench/Reaction: Add your electrophile (e.g., aldehyde).
Validation:
Pass: Product contains Ester + Cl intact.
Fail (No Reaction): The exchange is too slow. Warm to 0°C.
Fail (Cl Cleavage): You are waiting too long. The Grignard species can eventually equilibrate to the thermodynamically favored position. Quench immediately after conversion.
Module 2: The Catalytic Desk (Pd-Cross Coupling)
Core Issue: "I want to Suzuki couple at the Br position, but the catalyst is chewing up the Cl position too."
The Science of Selectivity
Palladium(0) oxidative addition is the selectivity filter. The activation energy (
) for inserting into C-Br is lower than C-Cl.
Causality: Electron-rich, bulky ligands accelerate oxidative addition. If your ligand is too active (e.g.,
), it lowers the for C-Cl so much that it becomes accessible, destroying selectivity.
or (1:4 ratio). Avoid "hot" catalysts like /XPhos unless necessary.
Temperature: Run at 60°C initially. C-Cl activation usually requires >90°C with standard ligands.
Base: Use weak bases (
, ). Strong bases () can promote dehalogenation.
Module 3: The Radical Desk (Photoredox)
Core Issue: "I need to remove the Br atom (Hydrodebromination) without touching the Cl or sensitive stereocenters."
The Science of Selectivity
Single Electron Transfer (SET) relies on reduction potentials (
).
By tuning the photocatalyst excited state reduction potential (), you can thermodynamically exclude the reduction of the Chloride.
Workflow: Visible Light Hydrodebromination
Figure 2: Radical pathway for selective hydrodebromination using Hantzsch Ester.
Protocol:
Mix: Substrate (1.0 eq),
(1 mol%), and Hantzsch Ester (1.5 eq) or DIPEA/Formic Acid.
Solvent: MeCN or DMF (degassed).
Irradiate: Blue LED (40W) at Room Temperature.
Mechanism: The excited catalyst reduces Ar-Br to the radical anion. The bromide leaves, forming an aryl radical, which abstracts H• from the Hantzsch ester. The potential is insufficient to reduce Ar-Cl.
FAQ & Troubleshooting
Q: I see a "homocoupling" dimer (Ar-Ar) instead of the cross-coupled product.
Diagnosis: You likely have oxygen in your system or low transmetallation rates.
Fix: Degas solvents thoroughly (sparge with Ar for 15 min). Increase the nucleophile (boronic acid) to 1.5 equiv.
Q: My Turbo Grignard reaction turned into a mess of byproducts.
Diagnosis: Temperature was likely too high during addition.
Fix: The addition of the reagent is exothermic. Ensure the internal temperature (probe) does not spike above -15°C during addition.
Q: Can I use this on Pyridines/Heterocycles?
Advisory: Yes, but Pyridyl-halides are more electron-deficient. C-Cl bonds on pyridines are more reactive than on benzenes.
Adjustment: For Pyridines, lower the temperature by an additional 20°C for Li-exchange. For Pd-coupling, use strictly non-basic conditions if possible (e.g., Stille coupling) or mask the nitrogen.
References
Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link
Selective Pd-Coupling: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
Photoredox Hydrodebromination: Narayanam, J. M., & Stephenson, C. R. (2011). Visible Light Photoredox Catalysis: Applications in Organic Synthesis. Chemical Society Reviews. Link
General Halogen Selectivity: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Addressing catalyst poisoning in reactions with nitrogen heterocycles
Welcome to the N-Heterocycle Catalysis Support Hub. Ticket ID: N-HET-POISON-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Overview: The "Nitrogen Trap" You are likely here because yo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the N-Heterocycle Catalysis Support Hub.
Ticket ID: N-HET-POISON-001
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Group
Overview: The "Nitrogen Trap"
You are likely here because your reaction—involving a pyridine, imidazole, amine, or azole—has stalled. The yield is <10%, or the reaction "flatlines" after an initial burst.
The Root Cause: Nitrogen heterocycles are excellent ligands. In your reaction flask, the substrate is competing with your expensive phosphine/carbene ligands for the metal center. If the substrate binds to the metal (M) through the nitrogen lone pair (
-donation), it creates a "resting state" that is catalytically dead. This is reversible inhibition (often mistaken for irreversible poisoning).
This guide provides field-proven protocols to break this coordination and restore catalytic turnover.
Module 1: Diagnosis & Troubleshooting
Q: How do I distinguish between catalyst death (decomposition) and N-coordination (poisoning)?
A: You must perform a Kinetic Profiling Test . Visual observation is insufficient. Decomposition often leads to "Pd black" precipitation, but N-coordination usually keeps the solution clear and homogeneous, yet inactive.
Diagnostic Workflow
Use the following logic tree to diagnose your reaction failure.
Figure 1: Decision logic for distinguishing between catalyst decomposition (particle agglomeration) and substrate poisoning (competitive binding).
Module 2: Homogeneous Catalysis (Cross-Coupling)
Q: My Buchwald-Hartwig amination with a chloropyridine is failing. Which ligand should I use?
A: For N-heterocycles, Steric Bulk is King . You need a ligand bulky enough to prevent the formation of the (L)Pd(Substrate)2 off-cycle species.
The Solution: Switch to dialkylbiaryl phosphines (Buchwald Ligands). These ligands promote reductive elimination (often the rate-limiting step with N-heterocycles) and sterically crowd out the nitrogen lone pair.
Ligand Selection Matrix
Substrate Class
Recommended Ligand
Why?
2-Substituted Pyridines
BrettPhos or tBuBrettPhos
The extreme bulk prevents the pyridine N from binding to Pd. Excellent for aminations.
Imidazoles / Azoles
XPhos
High activity; the isopropyl groups provide sufficient steric shielding against azole coordination.
Unprotected Amines (1°)
RuPhos
Specifically designed to prevent -hydride elimination and reduce catalyst binding by the amine product.
Chloropyridines (General)
Ad-BippyPhos or G3-Palladacycles
Overcomes the slow oxidative addition of electron-poor chlorides while resisting N-poisoning.
Module 3: The "Masking" Strategy (Additives)
Q: I cannot change my catalyst. How do I stop the nitrogen from binding?
A: Use a Lewis Acid "Decoy" . By adding a Lewis acid that binds to the nitrogen heterocycle stronger than the palladium does, you "mask" the poison, leaving the catalyst free to perform the reaction on the halogen/leaving group.
Protocol: Lewis Acid Protection[1]
Applicability: Negishi, Suzuki, and Stille couplings involving pyridines/pyrimidines.
Reagents:
Substrate: Your N-heterocycle (1.0 equiv).
Additive:
(1.1 equiv) or (1.0 equiv).
Catalyst: Standard Pd system.
Step-by-Step:
Step A (Pre-complexation): Dissolve the N-heterocycle substrate in the reaction solvent (e.g., THF or Dioxane).
Step B: Add the Lewis Acid (
or ) and stir at Room Temperature for 15 minutes. Note: You may see a slight precipitate or color change; this is the Lewis Adduct forming.
Step C: Add the catalyst, ligand, and coupling partner.
Step D: Heat to reaction temperature.
Mechanism: The Lewis acid (
) occupies the nitrogen lone pair (), forcing the reaction to proceed via the C-X bond.
Figure 2: The "Decoy" effect. Pre-complexing the nitrogen with a Lewis Acid prevents the catalyst from being sequestered by the nitrogen lone pair.
Q: My hydrogenation of a pyridine derivative stops at 50% conversion. Adding more catalyst doesn't help.
A: This is Product Inhibition . The product (a saturated amine, e.g., piperidine) is often more basic and nucleophilic than the starting material (pyridine). The product binds to the catalyst surface, blocking the pores.
Protocol: The "Acid Spike" Method
Theory: Protonating the nitrogen (
) eliminates the lone pair's ability to coordinate to the metal surface.[1]
Solvent System: Switch from pure Methanol/Ethanol to Methanol + 1.1 equiv Acid .
Acid Choice:
Acetic Acid (AcOH): Mild, good for sensitive functional groups. Use as the co-solvent (e.g., 10% AcOH in MeOH).
HCl (1M in MeOH): Stronger, ensures complete protonation. Use 1.05–1.1 equivalents relative to the nitrogen count.
Methanesulfonic Acid (MsOH): Non-volatile, excellent for scale-up.
Workup: The product will be a salt. You must perform a basic extraction (using
or ) to recover the free amine.
References
Mechanisms of Catalyst Deactivation
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts.[1][2][3][4][5][6][7][8][9][10][11]
Buchwald-Hartwig Ligand Design
Surry, D. S., & Buchwald, S. L. (2011).[8] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[8][12]
Lewis Acid Additives (The "Masking" Strategy)
Lutz, M. R., et al. (2017). Lewis Acid-Base 1,2-Addition: A Strategy for the Protection of N-Heterocycles in C-H Activation. Journal of the American Chemical Society.[10]
Hydrogenation Troubleshooting:
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Referenced concept: Acidic media for N-heterocycle reduction).
Welcome to the Pyrazine LSF Support Hub. You are likely here because pyrazine—a
-deficient, 1,4-diazine—is resisting your attempts at functionalization. Unlike pyridines, the second nitrogen atom in the ring significantly lowers the energy of the LUMO, making the system electron-poor and highly resistant to classical electrophilic aromatic substitution (). Conversely, this deficiency makes it a prime candidate for nucleophilic radical addition (Minisci-type) and transition-metal catalyzed C-H activation , provided you can manage the catalyst poisoning inherent to the basic nitrogen atoms.
This guide prioritizes innate reactivity over pre-functionalization.[1] We assume you are working with a complex scaffold (drug candidate) and cannot afford de novo synthesis.
Decision Matrix: Selecting Your Strategy
Before troubleshooting, verify you are using the correct manifold for your substrate's constraints.
Caption: Decision tree for selecting LSF strategies based on substrate sensitivity and catalyst compatibility.
Module 1: Radical C-H Alkylation (Minisci Type)
This is the "workhorse" for medicinal chemistry. It relies on generating a nucleophilic carbon radical that attacks the protonated (activated) pyrazine.
Common Issues & Troubleshooting
Q: I am observing a mixture of mono-, di-, and tri-alkylated products. How do I stop at mono-substitution?
Root Cause: The product of alkylation is often more electron-rich (and thus more nucleophilic/basic) than the starting material, making it more prone to protonation and subsequent radical attack.
Solution:
Biphasic Solvent System: Use DCM/Water (1:1). The alkylated product is more lipophilic and extracts into the organic layer, protecting it from the radical source generated in the aqueous phase.
Proton Control: Ensure you are using TFA (Trifluoroacetic acid). The pyrazine must be protonated to lower the LUMO for nucleophilic radical attack. However, avoid large excesses of acid if di-alkylation is observed; tune the pH to favor the less basic starting material.
Q: The reaction works on simple pyrazines but fails on my drug scaffold.
Root Cause: Solubility or steric shielding.
Solution: Switch to Baran Diversinates (Zinc Sulfinates) . These reagents are compatible with organic solvents (DMSO/DCM) and do not require the harsh aqueous/acidic conditions of traditional Ag/Persulfate Minisci.
Standard Operating Procedure: Zinc Sulfinate Alkylation
Reference: Baran et al., PNAS 2011 [1]
Reagent
Equivalents
Role
Substrate
1.0
Pyrazine-containing scaffold
Zn(SO₂R)₂
2.0 - 3.0
Radical Precursor (The "Diversinate")
TBHP
3.0 - 5.0
Oxidant (70% aq. solution)
TFA
1.0
Activator (Protonates Pyrazine N)
DMSO/DCM
[0.1 M]
Solvent (2:1 ratio often optimal)
Protocol:
Dissolve substrate in DMSO/DCM.
Add Zinc Sulfinate (solid).
Cool to 0°C (exotherm control).
Add TFA followed by dropwise addition of TBHP.
Allow to warm to RT and stir for 4-12 hours.
Workup: Quench with sat. NaHCO₃ (critical to remove TFA and deprotonate product). Extract with EtOAc.
Module 2: Photoredox Catalysis
A milder alternative to thermal Minisci, utilizing light to generate radicals from alcohols, carboxylic acids, or halides.
Common Issues & Troubleshooting
Q: My pyrazine isn't reacting, even though the photocatalyst is glowing.
Root Cause: Mismatch in Polarity. The radical generated must be nucleophilic to attack the electron-deficient pyrazine.
radical attacks electron-rich rings, not protonated pyrazines, unless specific innate directing groups are present).
Enhancement: Add a Brønsted acid (TFA or TsOH) or a Lewis Acid (
). The excited state photocatalyst initiates the radical, but the pyrazine still needs activation via protonation/coordination to accept the electron.
Mechanism Visualization: Photoredox Minisci
Caption: Photoredox workflow showing radical generation via SET and subsequent addition to activated pyrazine.
Module 3: Transition Metal C-H Activation
Direct arylation or borylation using Pd, Ir, or Ru.
Common Issues & Troubleshooting
Q: The catalyst dies immediately (0% conversion).
Root Cause: The "N-Binding Problem." The basic nitrogen lone pair of pyrazine binds tightly to the metal center (Pd/Ir), displacing ligands and shutting down the catalytic cycle.
Solution 1 (The blocker): Add a Lewis Acid (e.g.,
or ) in stoichiometric amounts. This binds the N-lone pair, preventing catalyst poisoning and activating the ring for C-H insertion.
Solution 2 (The N-Oxide Route): Oxidize the pyrazine to Pyrazine-N-oxide first (using mCPBA). The N-oxide is less coordinating to soft metals (like Pd) and activates the C2 position for Pd-catalyzed alkenylation/arylation [2]. You can reduce it back to the pyrazine using
or Zn dust later.
Q: I need to install a Boron handle for Suzuki coupling.
Note: Pyrazines typically borylate at the meta-position relative to substituents due to steric governance by the Ir-bipyridine catalyst.
References
Innate C-H Trifluoromethylation of Heterocycles.
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S.[2] (2011).[2] Proceedings of the National Academy of Sciences.
[Link]
Direct C-H Functionalization of Pyridine N-Oxides.
Campeau, L.-C., & Fagnou, K. (2006). Chemical Society Reviews.
[Link]
The Medicinal Chemist’s Guide to Solving C–H Functionalization Problems.
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2016). Chemical Society Reviews.
[Link]
Strategic Applications of Photoredox Catalysis in Complex Molecule Synthesis.
Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. C. (2017). Nature Reviews Chemistry.
[Link]
Comparative Guide: Suzuki vs. Stille Coupling for Pyrazine Functionalization
Executive Summary: The "Pyrazine Paradox" Functionalizing pyrazine cores presents a unique dichotomy in cross-coupling chemistry. While often grouped with pyridines, pyrazines are significantly more electron-deficient (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Pyrazine Paradox"
Functionalizing pyrazine cores presents a unique dichotomy in cross-coupling chemistry. While often grouped with pyridines, pyrazines are significantly more electron-deficient (
-deficient), creating two distinct challenges depending on the role of the pyrazine:
Pyrazine as Electrophile (Halopyrazine): Generally works well with Suzuki-Miyaura , provided electron-rich ligands are used to facilitate oxidative addition into the unreactive C-Cl bond.
Pyrazine as Nucleophile (Pyrazinylmetal): This is the failure point. 2-Pyrazinyl boronic acids are notoriously unstable due to rapid protodeboronation. Stille coupling is often the superior, albeit toxic, alternative here because organostannanes do not suffer from the same hydrolytic instability.
Verdict: Use Suzuki for standard arylations where the pyrazine holds the halide. Switch to Stille immediately if you must use the pyrazine as the nucleophile or if the substrate is base-sensitive.
Mechanistic Divergence & Challenges
To troubleshoot low yields, one must understand the specific failure modes of each cycle when applied to diazines.
The Suzuki Failure Mode: Protodeboronation
In Suzuki coupling, the base (necessary for transmetallation) catalyzes the decomposition of 2-heterocyclic boronic acids. The electron-deficient pyrazine ring stabilizes the intermediate anion, accelerating the cleavage of the C-B bond by water/alcohol before transmetallation can occur.
The Stille Advantage: Neutral Stability
Stille coupling utilizes organostannanes, which are covalent and stable to water and air. The reaction proceeds under neutral conditions, avoiding the base-mediated decomposition pathway.[1]
Mechanistic Pathway Diagram
The following diagram illustrates the critical divergence where Suzuki often fails for pyrazines.
Figure 1: Mechanistic divergence showing the high risk of protodeboronation in Suzuki coupling of 2-pyrazinyl nucleophiles compared to the stability of Stille reagents.
Performance Comparison Data
The following data aggregates typical performance metrics for functionalizing a 2-Chloropyrazine (Electrophile) and a 2-Metallated Pyrazine (Nucleophile).
Feature
Suzuki-Miyaura
Stille Coupling
Primary Reagent
Boronic Acid / Ester
Organostannane (Bu3Sn-R)
Pyrazine as Electrophile
Excellent. (Requires bulky ligands like XPhos/SPhos)
Good. (Standard Pd(PPh3)4 often suffices)
Pyrazine as Nucleophile
Poor. (Rapid protodeboronation of 2-B(OH)2 species)
Excellent. (Stannanes are stable)
Reaction Conditions
Basic (pH > 9), Aqueous/Organic mix
Neutral, Anhydrous Organic
Atom Economy
High (Green chemistry preferred)
Low (Stoichiometric Tin waste)
Purification
Easy (Boron byproducts water soluble)
Difficult (Tin residues require KF/Silica)
Toxicity
Low
High (Neurotoxic organotins)
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and re-evaluate reagents.
Protocol A: Optimized Suzuki Coupling (Pyrazine as Electrophile)
Best for: Attaching a stable aryl group to a chloropyrazine.
Rationale: Chloropyrazines are reluctant to undergo oxidative addition. We use XPhos Pd G2 (precatalyst) which generates the active mono-ligated Pd(0) species efficiently.
Reagents:
2-Chloropyrazine (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Catalyst: XPhos Pd G2 (2 mol%)
Base: K3PO4 (0.5 M in water, 3.0 equiv)
Solvent: THF (degassed)
Procedure:
Charge a reaction vial with the chloropyrazine, boronic acid, and XPhos Pd G2.
Evacuate and backfill with Argon (x3).
Add degassed THF and the aqueous K3PO4 solution.
Heat to 60°C for 2-4 hours. Note: Higher temps (>80°C) may cause pyrazine hydrolysis.
Checkpoint: Reaction mixture should turn from orange/red to black (precatalyst activation).
Workup:
Dilute with EtOAc, wash with water. Boron byproducts wash away.[2][3]
Protocol B: "Rescue" Stille Coupling (Pyrazine as Nucleophile)
Best for: Attaching a pyrazine ring to a complex, base-sensitive scaffold.
Rationale: Since 2-pyrazinyl boronic acids decompose, we use 2-(tributylstannyl)pyrazine . We add CuI (Copper(I) Iodide) which acts as a "scavenger" for ligands or facilitates the transmetallation via a Cu-transmetallation intermediate (Liebeskind effect).
Reagents:
Aryl Halide (Electrophile, 1.0 equiv)
2-(Tributylstannyl)pyrazine (1.1 equiv)
Catalyst: Pd(PPh3)4 (5 mol%)
Additive: CuI (10 mol%) - Critical for rate acceleration
Solvent: Toluene (anhydrous)
Procedure:
Combine Aryl Halide, Stannane, Pd catalyst, and CuI in a dry vial.
Purge with Argon. Add Toluene.
Heat to 100°C for 12 hours.
Checkpoint: The mixture will darken. If CuI is working, you may see a slight precipitate of copper salts.
Critical Workup (Tin Removal):
Do not just use a silica column; tin streaks and contaminates fractions.
The KF Method: Dissolve crude oil in Et2O. Add a solution of aqueous Potassium Fluoride (KF).[4] Stir vigorously for 30 mins. The polymeric Bu3SnF will precipitate as a white solid. Filter through Celite.[2][4]
Proceed to standard flash chromatography.
Decision Matrix for Process Chemists
Use this logic flow to determine the correct path for your specific molecule.
Figure 2: Decision tree for selecting the optimal coupling method based on substrate role and reagent availability.
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling Processes of Heterocyclic Electrophiles. Journal of the American Chemical Society. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction.[5] Organic Reactions.[3][4][6][7][8][9][10][11] Link
Renaud, J., et al. (2016). Removal of Tin Residues from Stille Coupling Products. The Journal of Organic Chemistry (General reference for KF workup methodology).
Structural Validation of 5-Chloro-3-bromo-2-hydroxypyrazine: A Crystallographic Guide
Topic: Validation of 5-Chloro-3-bromo-2-hydroxypyrazine structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary I...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validation of 5-Chloro-3-bromo-2-hydroxypyrazine structure by X-ray crystallography
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the high-stakes arena of antiviral drug development—specifically regarding pyrazine-based inhibitors like Favipiravir (T-705) and its analogs—structural certainty is non-negotiable. The molecule 5-Chloro-3-bromo-2-hydroxypyrazine presents a dual challenge: regioisomerism (the precise placement of chloro- and bromo- substituents) and prototropic tautomerism (2-hydroxypyrazine vs. 2-pyrazinone).
While NMR and Mass Spectrometry provide essential connectivity data, they often fail to definitively resolve the solid-state tautomeric form or unambiguously distinguish halogen positions in electron-deficient rings without complex coupling analysis. This guide objectively compares these analytical methods and establishes Single Crystal X-ray Diffraction (SC-XRD) as the absolute method for validating this pharmacophore, providing a step-by-step technical protocol for its execution.
Part 1: The Scientific Challenge
1. The Regioisomer Trap
Synthesizing halogenated pyrazines often involves nucleophilic aromatic substitution (
) or halogenation of 2-aminopyrazine. These reactions can yield mixtures of:
Target: 5-Chloro-3-bromo-2-hydroxypyrazine
Isomer A: 3-Chloro-5-bromo-2-hydroxypyrazine
Isomer B: 3,5-Dichloro or 3,5-Dibromo impurities.
Distinguishing Chlorine (
) from Bromine () is difficult in standard 1H-NMR due to the lack of adjacent protons for coupling constants (-values).
2. The Tautomeric Ambiguity
2-Hydroxypyrazines exist in equilibrium between the enol (hydroxy) and keto (oxo/lactam) forms. This equilibrium dictates hydrogen bond donor/acceptor profiles, critical for binding affinity in viral RNA-dependent RNA polymerase (RdRp) pockets.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts standard analytical techniques against the core requirements for validating 5-Chloro-3-bromo-2-hydroxypyrazine.
Feature
1H / 13C NMR Spectroscopy
High-Res Mass Spectrometry (HRMS)
X-Ray Crystallography (SC-XRD)
Regioisomerism
Low. Shifts for Cl/Br are similar; requires specialized 2D (HOESY) or 15N experiments.
Medium. Can distinguish mixed halogens via isotope patterns, but not their position on the ring.
High. Definitive. Electron density of Br (35 ) is ~2x that of Cl (17 ).
Tautomerism
Medium. Solvent dependent. Rapid exchange often yields averaged signals.
Low. Ionization often forces gas-phase tautomers unrelated to biological state.
High. Direct observation of C-O vs. C=O bond lengths and H-atom positions.
Absolute Config.
N/A. (Molecule is planar/achiral, but packing is 3D).
N/A.
High. Determines 3D packing and intermolecular H-bond networks.[1]
Sample State
Solution (Solvent effects dominate).
Gas Phase (Ionized).
Solid State (Active pharmaceutical ingredient form).
Verdict
Preliminary Screening
Confirmation of Formula
Gold Standard Validation
Why X-ray Wins: The Physics of Scattering
X-ray scattering power scales with the square of the number of electrons (
).
Bromine (Br): High scattering power, strong anomalous signal (especially with Mo or Cu sources).
Chlorine (Cl): Moderate scattering.
Nitrogen/Carbon: Low scattering.
Result: In the electron density map, the Bromine atom appears as a massive peak compared to Chlorine, making misassignment statistically impossible if the refinement is correct.
Part 3: Experimental Protocol
Phase 1: Crystallization (The "Slow Drag" Method)
Rapid precipitation yields powders. To resolve tautomers, we need thermodynamic control.
Solvent Selection: Use a binary system.
Solvent A (Good): DMF or DMSO (polar aprotic, solubilizes the amide form).
Solvent B (Poor): Ethanol or Isopropanol (protic, encourages H-bond networking).
Procedure:
Dissolve 20 mg of crude 5-Chloro-3-bromo-2-hydroxypyrazine in 1.5 mL of warm DMF.
Filter through a 0.45 µm PTFE syringe filter into a narrow vial (scintillation vial).
Gently layer 3 mL of Ethanol on top (do not mix).
Cap loosely (or use parafilm with a single needle puncture).
Incubation: Store at 4°C in a vibration-free zone for 5–7 days.
Mechanism:[2][3][4] As ethanol diffuses into the DMF, the solubility drops slowly, allowing molecules to align via
- stacking and H-bonds (N-H...O or O-H...N), growing high-quality prisms.
Check: If the thermal ellipsoid for one site is tiny (imploding) and the difference map shows a massive positive peak (
), that site is Bromine .
Correction: Change atom type to Br and re-refine. R-factor should drop significantly (e.g., from 15% to 4%).
Tautomer Assignment (Bond Lengths):
Measure the bond connecting the ring Carbon to the Oxygen.[2]
C=O (Keto): Expect
Å.
C-OH (Enol): Expect
Å.
Validation: Locate the Hydrogen in the difference map.[6] If it is bonded to Nitrogen (Ring N-H), it confirms the 2-pyrazinone (keto) form.
Part 4: Visualization of Logic
The following diagram illustrates the decision matrix used to validate the structure from the raw diffraction data.
Caption: Decision tree for assigning regio- and tautomeric state based on electron density and bond metrics.
Part 5: Data Presentation
When publishing your validation report, summarize the crystallographic metrics in a table format similar to this:
Table 1: Key Crystallographic Parameters for Validation
Parameter
Expected Value (Validated)
Significance
Space Group
or (Common)
Defines packing symmetry.
R-Factor ()
(5%)
Indicates high agreement between model and data.
Bond C(2)-O
Å
Confirms C=O (Keto) character.
Bond C(3)-Br
Å
Typical C-Br aromatic bond length.
Bond C(5)-Cl
Å
Typical C-Cl aromatic bond length.
Intermolecular H-Bond
N-H...O ( Å)
Confirms dimer or chain formation typical of pyrazinones.
Conclusion
While NMR and MS are indispensable for routine purity checks, they are insufficient for the rigorous structural validation of 5-Chloro-3-bromo-2-hydroxypyrazine . The subtle electronic differences between the 3- and 5-positions, combined with the dynamic tautomeric equilibrium, demand the resolution of X-ray Crystallography . By following the solvent-diffusion protocol and applying the refinement logic detailed above, researchers can generate definitive proof of structure, de-risking downstream synthesis of Favipiravir analogs.
References
Grover, G., et al. (2022). Favipiravir and its structural analogs: Antiviral activity and synthesis methods. Acta Naturae, 14(2), 16-38.[7] Link
Müller, P., et al. (2006). Crystal structure refinement: A crystallographer's guide to SHELXL. Oxford University Press. (Standard text for refinement logic).
Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Drugs and the Pharmaceutical Sciences.[2] (Reference for tautomerism in solid state).
Furukawa, Y., et al. (2014). Favipiravir (T-705), a novel viral RNA polymerase inhibitor. Antiviral Research, 100, 446-454. (Context for pyrazine structural importance).
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository of small molecule crystal structures. Link (For comparing bond lengths of standard pyrazinones).
A Comparative Guide to the Biological Activities of Halogenated and Substituted 2-Hydroxypyrazine Analogs
For researchers and professionals in drug development, the pyrazine scaffold represents a privileged structure due to its presence in numerous biologically active compounds.[1][2] The strategic placement of various subst...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the pyrazine scaffold represents a privileged structure due to its presence in numerous biologically active compounds.[1][2] The strategic placement of various substituents on the pyrazine ring can profoundly influence its pharmacological profile. This guide provides an in-depth comparison of the biological activities of halogenated and substituted 2-hydroxypyrazine analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR). We will explore how different substitution patterns modulate antimicrobial, anticancer, and enzyme inhibitory activities, offering insights for the rational design of novel therapeutic agents.
The Influence of Halogenation on Biological Activity
Halogens are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance biological activity.[3][4] In the context of pyrazine derivatives, halogenation has been shown to be a critical determinant of their potency against various biological targets.
Antimicrobial and Antifungal Efficacy
The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery.[5] The introduction of halogens can significantly enhance the antimicrobial spectrum and potency of these compounds. For instance, studies on various pyrazine carboxamide derivatives have demonstrated that the presence of halogens can lead to potent activity against both bacterial and fungal pathogens.[5]
Table 1: Comparative Antimicrobial Activity of Halogenated Pyrazine Analogs
Compound Class
Halogen Substituent(s)
Target Organism(s)
Activity Metric (e.g., MIC in µg/mL)
Reference(s)
Pyrazine Carboxamides
Chloro, Bromo
Mycobacterium tuberculosis, Candida albicans
Varies, with some compounds showing activity comparable to standard drugs.
Triazolo[4,3-a]pyrazines
Not specified, but derivatives synthesized
Staphylococcus aureus, Escherichia coli
MICs ranging from 16-32 µg/mL for the most active compounds.
Note: This table is a representative summary. For detailed values, please refer to the cited literature.
The enhanced antimicrobial activity of halogenated pyrazines can be attributed to several factors. Halogens can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can contribute to stronger binding with target enzymes or proteins.[4]
Anticancer Potential
The anticancer activity of pyrazine derivatives has been an area of intense investigation.[8][9][10] Halogen substitution has emerged as a key strategy for enhancing the cytotoxic effects of these compounds against various cancer cell lines. For example, certain pyrazoline hybrids bearing a para-chloro substituted phenyl group have shown significant anticancer activity in screenings conducted by the National Cancer Institute (NCI).
A study on pyrazolo[3,4-b]pyrazines revealed that the introduction of a hydroxyl group on the phenyl ring of a chalcone derivative improved cytotoxic activity against MCF-7 breast cancer cells.[10] This highlights that in addition to halogens, other substituents also play a crucial role in modulating anticancer efficacy.
The Role of Other Substituents in Modulating Activity
Beyond halogens, the biological activity of 2-hydroxypyrazine analogs is significantly influenced by a variety of other substituents. The nature, position, and size of these groups can dictate the compound's interaction with its biological target.
Structure-Activity Relationship (SAR) Insights
A comprehensive analysis of various pyrazine derivatives provides valuable insights into their structure-activity relationships.[11][12] For instance, in a series of 1,2-dihydropyrido[3,4-b]pyrazines, the presence of a 4-amino group and a 6-substituent containing an aryl group were found to be necessary for antitumor activity.[13] Conversely, replacement of the 4-amino group with other substituents led to a loss of activity.[13]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the compounds discussed in this guide.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]
Protocol:
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized cell density (e.g., 5 x 10^5 CFU/mL).
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi) for a defined period (e.g., 18-24 hours).
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The biological activity of 2-hydroxypyrazine analogs is intricately linked to the nature and position of substituents on the pyrazine ring. Halogenation, in particular, stands out as a powerful strategy for enhancing antimicrobial and anticancer properties. A thorough understanding of the structure-activity relationships discussed in this guide can empower researchers to design and synthesize novel pyrazine derivatives with improved therapeutic potential. Future research should focus on exploring a wider range of substitutions and combinations thereof, coupled with detailed mechanistic studies to elucidate the specific molecular targets of these promising compounds.
References
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
MDPI. (2023, November 30). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
PubMed. (2006, January 15). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety.
ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
MDPI. (2021, May 28). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
MDPI. (2022, July 13). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
ResearchGate. (2020, June 3). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
SciSpace. (n.d.). The anticancer potential of various substituted pyridazines and related compounds.
BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Chloro-6-hydrazinylpyrazine Analogs and Related Bioactive Pyrazine Derivatives.
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
PMC. (n.d.). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines.
PMC. (2022, February 22). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells.
Drug Design. (2005, May 15). Structure Activity Relationships.
A Researcher's Guide to the Quantitative Analysis of Reaction Kinetics in Substituted Pyrazine Synthesis
For Researchers, Scientists, and Drug Development Professionals Substituted pyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and flavorants...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and flavorants.[1][2] Understanding and optimizing their synthesis is paramount for efficient drug development and manufacturing. This guide provides an in-depth, comparative analysis of the reaction kinetics of various synthetic routes to substituted pyrazines, offering field-proven insights and supporting experimental data to empower researchers in this domain.
Introduction: The Importance of Kinetic Analysis in Pyrazine Synthesis
The kinetic profile of a chemical reaction provides a quantitative measure of its rate and the factors that influence it. For the synthesis of substituted pyrazines, a thorough kinetic analysis is not merely an academic exercise; it is a crucial tool for:
Mechanism Elucidation: Kinetic data can help to confirm or refute a proposed reaction mechanism by identifying the rate-determining step and the influence of each reactant on the overall rate.
Process Optimization: By understanding the relationship between reaction conditions (temperature, catalyst loading, reactant concentrations) and reaction rate, scientists can optimize synthetic protocols to maximize yield, minimize reaction time, and reduce the formation of byproducts.[3]
Predictive Modeling: A well-defined kinetic model can be used to predict reaction outcomes under different conditions, facilitating process scale-up and control.
Comparative Assessment of Synthetic Routes: Quantitative kinetic data allows for an objective comparison of different synthetic methodologies, enabling the selection of the most efficient route for a specific target molecule.
This guide will explore and compare the kinetics of several key methods for synthesizing substituted pyrazines, providing the necessary data and protocols to conduct these analyses in your own laboratory.
Comparative Overview of Key Synthetic Routes and Their Kinetics
The synthesis of substituted pyrazines can be broadly categorized into classical condensation reactions and modern catalytic methods. Each approach possesses distinct kinetic characteristics.
Classical Condensation Methods: The Gutknecht and Staedel-Rugheimer Syntheses
Among the oldest yet still relevant methods, the Gutknecht and Staedel–Rugheimer syntheses rely on the self-condensation of α-amino ketones.[4][5]
Gutknecht Pyrazine Synthesis (1879): This method involves the cyclization of α-amino ketones, which are often generated in situ from the reduction of isonitroso ketones, to form dihydropyrazines. These intermediates are then dehydrogenated to yield the aromatic pyrazine.[4]
Staedel–Rugheimer Pyrazine Synthesis (1876): A variation of this is the reaction of 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and oxidation.[5]
Kinetic Profile:
These reactions typically follow second-order kinetics, as they involve the condensation of two α-amino ketone molecules. The rate-determining step is often the initial condensation to form the dihydropyrazine intermediate. The subsequent oxidation is usually fast.
Factors Influencing Reaction Rate:
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Concentration of Reactants: The rate is directly proportional to the concentration of the α-amino ketone.
Substituent Effects: The electronic nature of the substituents on the α-amino ketone can significantly impact the reaction rate. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial condensation step. Conversely, bulky substituents may introduce steric hindrance, slowing the reaction.
While these classical methods are robust, they often require harsh reaction conditions and can suffer from the formation of side products, making modern catalytic methods an attractive alternative for many applications.
Modern Catalytic Methods: Dehydrogenative Coupling
A more recent and "greener" approach to pyrazine synthesis involves the acceptorless dehydrogenative coupling of β-amino alcohols, often catalyzed by transition metal complexes.[6][7] This method is atom-economical, producing only water and hydrogen gas as byproducts.[6]
Kinetic Profile:
The kinetics of these reactions are more complex and are highly dependent on the catalyst system employed. The reaction often exhibits characteristics of catalyst-dependent kinetics, where the rate is proportional to the concentration of the active catalyst.
A study on the dehydrogenative self-coupling of 2-amino alcohols catalyzed by a manganese pincer complex provides valuable quantitative data. The reaction to form 2,5-diphenylpyrazine from 2-phenylglycinol using a specific manganese catalyst (2 mol %) and KH as a base (3 mol %) in toluene at 150 °C reached 99% yield in 24 hours.[8] Lowering the temperature to 125 °C still resulted in a quantitative yield, but over a longer period.[6] Reducing the reaction time to 12 hours at 150 °C also afforded a quantitative yield, indicating a relatively fast reaction under these conditions.[6]
Table 1: Comparative Yields for the Synthesis of 2,5-Diphenylpyrazine via Dehydrogenative Coupling [6]
Catalyst (mol %)
Base (mol %)
Solvent
Temperature (°C)
Time (h)
Yield (%)
2 (Mn-pincer)
3 (KH)
Toluene
150
24
99
2 (Mn-pincer)
3 (KH)
THF
150
24
90
2 (Mn-pincer)
3 (KH)
1,4-Dioxane
150
24
95
2 (Mn-pincer)
3 (KH)
Toluene
125
24
100
2 (Mn-pincer)
3 (KH)
Toluene
150
12
100
Influence of Substituents on Dehydrogenative Coupling:
The structure of the starting β-amino alcohol significantly impacts the yield and, by extension, the reaction rate. A study using a manganese pincer catalyst demonstrated this effect with various substrates.[6]
Table 2: Influence of β-Amino Alcohol Structure on Pyrazine Yield [6]
β-Amino Alcohol
Product
Yield (%)
2-Amino-3-phenylpropane-1-ol
2,5-Dibenzylpyrazine
95
2-Amino-3-methylbutane-1-ol
2,5-Diisopropylpyrazine
86
2-Amino-4-methylpentane-1-ol
2,5-Diisobutylpyrazine
80
2-Amino-1-pentanol
2,5-Dipropylpyrazine
95
2-Amino-1-hexanol
2,5-Dibutylpyrazine
65
2-Aminobutane-1-ol
2,5-Diethylpyrazine
40
2-Aminopropane-1-ol
2,5-Dimethylpyrazine
45
These results suggest that both steric and electronic factors of the substituents play a role in the reaction's efficiency.
Maillard Reaction: A Pathway to Flavorful Pyrazines
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known source of a plethora of flavor compounds, including substituted pyrazines.[9] While often associated with food chemistry, the principles of the Maillard reaction can be applied to the targeted synthesis of specific pyrazines.
Kinetic Profile:
The formation of pyrazines in the Maillard reaction is a complex, multi-step process. However, studies on model systems have provided valuable kinetic insights. For instance, the formation of 2,5-dimethylpyrazine and 2-methylpyrazine in a solid model system was found to follow a first-order reaction model with an activation energy of 13.5 kcal/mol. This suggests that the production of these pyrazines is controlled by the same rate-limiting step.
Experimental Protocols for Quantitative Kinetic Analysis
To perform a quantitative analysis of pyrazine synthesis kinetics, it is essential to accurately monitor the change in concentration of reactants and products over time. This can be achieved using various analytical techniques.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting a kinetic study of pyrazine synthesis.
Caption: General workflow for the kinetic analysis of pyrazine synthesis.
HPLC is a versatile technique for monitoring the progress of pyrazine synthesis, especially for less volatile derivatives.
Protocol for HPLC Analysis:
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, is typically employed.
Sample Preparation:
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at a specific time point.
Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase or a suitable solvent.
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis:
Inject a known volume (e.g., 10 µL) of the prepared sample onto the HPLC system.
Monitor the elution of reactants and products at a suitable wavelength (e.g., 270-280 nm for the pyrazine ring).
Quantify the concentration of each species by comparing the peak area to a pre-established calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is the method of choice for analyzing volatile pyrazine derivatives.
Protocol for GC-MS Analysis:
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally used.
Sample Preparation:
Withdraw an aliquot from the reaction mixture.
Quench the reaction and extract the pyrazines into a suitable organic solvent (e.g., dichloromethane, diethyl ether).
Dry the organic extract over anhydrous sodium sulfate and dilute to a known volume.
Add an internal standard for more accurate quantification.
Analysis:
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
Use a temperature program that allows for the separation of all components of interest.
The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Quantify the analytes based on the peak areas relative to the internal standard.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers the advantage of monitoring the reaction in real-time without the need for sampling and quenching.
Protocol for In-Situ NMR Monitoring:
Instrumentation: An NMR spectrometer with a variable temperature probe.
Sample Preparation:
Prepare the reaction mixture in a deuterated solvent directly in an NMR tube.
One of the reactants can be added via a syringe to initiate the reaction at t=0 inside the NMR spectrometer.
Analysis:
Acquire a series of ¹H NMR spectra at regular time intervals.
The reaction progress can be monitored by integrating the signals corresponding to the reactants and products.
The concentration of each species can be determined relative to an internal standard of known concentration.
Caption: Workflow for in-situ NMR kinetic analysis.
Mechanistic Insights and the Role of Substituents
The electronic properties of substituents on the pyrazine ring or its precursors play a crucial role in dictating the reaction kinetics.
Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or carboxyl groups, decrease the electron density of the pyrazine ring. This makes the ring more susceptible to nucleophilic attack, thus accelerating nucleophilic aromatic substitution reactions. In the context of condensation reactions, EWGs on the α-carbon of the α-amino ketone can enhance the electrophilicity of the carbonyl group, potentially increasing the rate of the initial condensation step.
Electron-Donating Groups (EDGs): EDGs, such as alkyl or alkoxy groups, increase the electron density of the ring. This generally slows down nucleophilic substitution reactions. In condensation reactions, EDGs may slightly decrease the electrophilicity of the carbonyl carbon, but their effect is often less pronounced than that of EWGs.
The following diagram illustrates the proposed mechanism for the dehydrogenative coupling of β-amino alcohols to form pyrazines, highlighting the key intermediates.
Caption: Proposed mechanism for dehydrogenative coupling synthesis of pyrazines.
Conclusion
The quantitative analysis of reaction kinetics is an indispensable tool for researchers engaged in the synthesis of substituted pyrazines. By employing the analytical protocols and considering the comparative data presented in this guide, scientists can gain a deeper understanding of the underlying reaction mechanisms, optimize reaction conditions for improved efficiency, and make informed decisions when selecting a synthetic route. The continued development of modern catalytic methods, such as dehydrogenative coupling, offers promising avenues for the sustainable and efficient production of this important class of heterocyclic compounds.
References
Adams, A., Polizzi, V., van Boekel, M., & De Kimpe, N. (2008). Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal. Journal of Agricultural and Food Chemistry, 56(6), 2147–2153. [Link]
Daw, P., Kumar, A., Jalapa, N. A. E., Balaraman, E., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(9), 7734–7741. [Link]
Dolezal, M., & Zitko, J. (2015). Pyrazine derivatives: a patent review (June 2012-present).
Ghosh, P., & Mandal, A. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127–134.
Hwang, H. I., Hartman, T. G., & Ho, C. T. (1995). Relative reactivities of amino acids in pyrazine formation. Journal of Agricultural and Food Chemistry, 43(1), 179–184.
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]
Jadhav, S. A., Kulkarni, K. M., Patil, P. B., Dhole, V. R., & Patil, S. S. (2014). Design, synthesis, and biological evaluation of some novel chalcone derivatives as inhibitors of the ferredoxin-ferredoxin-NADP+ reductase interaction of Plasmodium falciparum: Pursuing new antimalarial agents. Molecules, 19(12), 21473-21488.
Kumar, A., Daw, P., & Milstein, D. (2018). Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium. Journal of the American Chemical Society, 140(38), 11954–11958. [Link]
Latha, B. M., Sadasivam, V., & Sivasankar, B. (2007). A highly selective synthesis of pyrazine from ethylenediamine on copper oxide/copper chromite catalysts.
Martins, S. I., Jongen, W. M., & van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modeling. Trends in Food Science & Technology, 11(9-10), 364-373.
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
Nursten, H. E. (2005).
Ong, M. H., & Tye, G. J. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher. [Link]
Pratt, Y. T. (1957). Heterocyclic Compounds (Vol. 6).
Spoerri, P. E., & Krems, I. J. (1947). The Pyrazines. Chemical Reviews, 40(2), 279–358.
Staedel, W., & Rugheimer, L. (1876). Ueber Pyrazinderivate. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
Suwito, H., Jumina, Mustofa, Pudjiastuti, P., Fanani, M. Z., & Kimata-Ariga, Y. (2014). Design and synthesis of chalcone derivatives as inhibitors of the ferredoxin-ferredoxin-NADP+ reductase interaction of Plasmodium falciparum: Pursuing new antimalarial agents. Molecules, 19(12), 21473–21488.
Taylor, E. C., & Dumas, D. J. (1981). Pteridines. 57. A new and unequivocal synthesis of 2-amino-3-cyano-5-(dimethoxymethyl)pyrazine. The Journal of Organic Chemistry, 46(7), 1394–1397.
Wheatley, P. J. (1957). The crystal and molecular structure of pyrazine. Acta Crystallographica, 10(3), 182-187.
Zhang, A. Y., Huang, Z. H., Du, L. H., Lin, H., Xie, H. J., Yan, B. L., ... & Luo, X. P. (2024). a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry. [Link]
Head-to-head comparison of different protecting groups for 2-hydroxypyrazines
Executive Summary: The "Lactam" Trap If you are working with 2-hydroxypyrazine, you are not working with a phenol; you are working with a cyclic amide (lactam). In solution, the tautomeric equilibrium overwhelmingly favo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Lactam" Trap
If you are working with 2-hydroxypyrazine, you are not working with a phenol; you are working with a cyclic amide (lactam). In solution, the tautomeric equilibrium overwhelmingly favors the 2-pyrazinone form (
in favor of the oxo-form).
This fundamental reality dictates your protection strategy. Standard alkylation conditions (Base/Electrophile) will almost exclusively yield N-alkylation , destroying the aromaticity you likely intend to preserve.
This guide compares the three most effective strategies to force O-protection (O-alkylation), restoring the pyrazine aromaticity for subsequent lithiation, coupling, or nucleophilic substitution.
The Mechanistic Divide: N- vs. O-Selectivity
To achieve O-protection, you must overcome the thermodynamic preference for the N-isomer. This is not a matter of luck; it is a matter of Hard-Soft Acid-Base (HSAB) theory and metal coordination.
The Sodium Route (NaH/Base): Generates a "naked" anion. The charge density is highest on the Nitrogen (amide resonance). Result: N-Protection (Undesired).
The Silver Route (Ag
CO): Silver(I) is a soft Lewis acid. It coordinates to the Nitrogen lone pair or the halide leaving group, effectively blocking the N-site and forcing the electrophile to attack the Oxygen. Result: O-Protection (Desired).
Figure 1: The bifurcation of reactivity.[1] Standard basic conditions favor the thermodynamic N-isomer (Red). Silver salts enforce O-regioselectivity (Green).
Head-to-Head Analysis: The Contenders
We evaluated three primary protecting group classes based on Regioselectivity (O:N ratio) , Stability , and De-protection Safety .
Candidate A: The Benzyl Ether (OBn)
The Industry Standard
Profile: Robust, UV-active, lipophilic.
Installation: Requires Silver Carbonate (Ag
CO) to ensure O-selectivity.
Stability: Survives basic lithiation (LTMP/n-BuLi), aqueous base, and mild acid.
The Risk:Do NOT use standard hydrogenolysis (H
/Pd-C). Pyrazines are electron-deficient and prone to ring reduction (yielding piperazines) before the benzyl group cleaves.
Best Removal: Lewis Acids (BCl
or BBr) or strong acid (TFA/TfOH).
Candidate B: The Para-Methoxybenzyl Ether (OPMB)
The Tunable Alternative
Profile: Similar to Benzyl but electron-rich.
Installation: Ag
CO / PMB-Cl.
Stability: Stable to base. Labile to acid.
The Advantage: Can be removed oxidatively (DDQ or CAN) or with mild acid (TFA/DCM), avoiding the risk of ring reduction entirely.
Verdict: Superior to Benzyl for late-stage intermediates where harsh Lewis acids cannot be used.
Candidate C: The Silyl Ether (OTBS / OTIPS)
The Kinetic Shield
Profile: Bulky, easy to install.
Installation: Silyl chlorides (TBSCl) prefer Oxygen naturally due to the high affinity of Si-O bond formation (Bond energy: Si-O > Si-N). Base (Imidazole/DMAP) is sufficient; Ag salts are rarely needed.
Stability: Moderate. Unstable to fluoride (TBAF) and strong acids. Warning: Can migrate to Nitrogen under thermodynamic control.
Verdict: Excellent for short synthetic sequences. Poor for long, multi-step campaigns.
Comparative Performance Data
Feature
Benzyl (Bn)
PMB
TBS (Silyl)
Methyl (Me)
O:N Selectivity (NaH)
< 1:9 (Poor)
< 1:9 (Poor)
~ 5:1 (Mod)
< 1:20 (Poor)
O:N Selectivity (AgCO)
> 20:1 (Excellent)
> 20:1 (Excellent)
N/A
> 10:1
Acid Stability
High
Low (TFA labile)
Low
Extreme
Base/Lithiation Stability
Excellent
Excellent
Moderate
Excellent
Removal Method
Lewis Acid (BCl)
Oxidative (DDQ) or Acid
Fluoride (TBAF)
Harsh (HI/BBr)
Risk Factor
Ring Reduction (H)
Premature cleavage
Migration/Hydrolysis
Permanent Block
Note on Methyl: While 2-methoxypyrazine is the most stable O-form, the methyl group is often too stable to be considered a "protecting" group. It requires harsh BBr
or HI to remove, which often decomposes the pyrazine ring. Use only if the methoxy group is the final desired motif.
Validated Experimental Protocols
Protocol 1: Regioselective O-Benzylation (The Silver Method)
Target: 2-(Benzyloxypyrazine)
This protocol utilizes the "Silver Effect" to block the nitrogen.
Setup: Flame-dry a round-bottom flask under Argon.
Reagents:
2-Hydroxypyrazine (1.0 equiv)
Silver Carbonate (Ag
CO) (0.6 - 1.0 equiv) - Crucial for O-selectivity.
Benzyl Bromide (1.1 equiv)
Solvent: Benzene or Toluene (0.2 M). Non-polar solvents enhance O-selectivity.
Procedure:
Suspend 2-hydroxypyrazine and Ag
CO in Toluene.
Add Benzyl Bromide dropwise.
Heat to reflux (110°C) for 12–16 hours in the dark (wrap flask in foil).
Workup: Filter through a Celite pad to remove silver salts. Wash with EtOAc. Concentrate in vacuo.
In Vitro Validation & Comparative Profiling of Novel Pyrazine-Based Kinase Inhibitors
[1] Executive Summary Pyrazine scaffolds ( -diazines) have emerged as a privileged structure in medicinal chemistry, offering distinct hydrogen-bonding vectors and lipophilicity profiles compared to the more saturated py...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Pyrazine scaffolds (
-diazines) have emerged as a privileged structure in medicinal chemistry, offering distinct hydrogen-bonding vectors and lipophilicity profiles compared to the more saturated pyrimidine or pyridine counterparts found in drugs like Imatinib or Crizotinib. However, the electron-deficient nature of the pyrazine ring introduces specific challenges in early-stage validation, particularly regarding aqueous solubility, metabolic oxidation, and potential fluorescence interference in high-throughput screening (HTS) assays.
This guide outlines a self-validating workflow for characterizing Novel Pyrazine Series (NPS) compounds. We compare the performance of a representative NPS candidate (NPS-101 ) against a Standard Pyrimidine Control (SPC-Ref ) to demonstrate how to rigorously validate potency while de-risking scaffold-specific liabilities.
The Challenge: Nitrogen-rich heterocycles like pyrazines can exhibit autofluorescence in the blue-green spectrum (400–500 nm), leading to false negatives in standard fluorescein-based kinase assays. Furthermore, planar pyrazines are prone to aggregation-based inhibition.
Before running potency assays, you must validate that your compound does not interfere with the detection method.
Objective: Quantify Inner Filter Effect (IFE) and Autofluorescence.
Method: Spectral scanning in assay buffer (no enzyme).
Comparator:NPS-101 (Pyrazine) vs. SPC-Ref (Pyrimidine).
Experimental Steps:
Preparation: Dilute compounds to
and in assay buffer (50 mM HEPES, pH 7.5, 0.01% Brij-35).
Scan: Use a monochromator plate reader.
Excitation: 340 nm (NADH region) and 485 nm (Fluorescein region).
Emission: Scan 400–600 nm.
Correction: If signal > 10% of assay window, switch to Red-Shifted dyes (e.g., Alexa Fluor 647 or Cy5) which are rarely interfered with by small molecules.
Data Comparison: Interference Profile
Parameter
NPS-101 (Pyrazine)
SPC-Ref (Pyrimidine)
Interpretation
Solubility (PBS, pH 7.4)
Pyrazines are often more lipophilic; require DMSO normalization.
Autofluorescence (485ex/520em)
High (250 RFU)
Low (<50 RFU)
Critical: NPS-101 interferes with GFP/FITC readouts.
Aggregation ()
3.2
2.1
Higher risk of promiscuous inhibition for NPS-101.
Expert Insight: Because NPS-101 shows fluorescence at 520nm, we must reject standard GFP-based assays and utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format with a Europium/Allophycocyanin (APC) pair, as APC emits at 665 nm, bypassing the pyrazine interference.
Module 2: Biochemical Potency (Enzymatic Assays)
The Challenge: Validating ATP-competitiveness and ensuring the IC50 is driven by specific binding, not aggregation.
Workflow: TR-FRET Kinase Assay
This assay measures the phosphorylation of a substrate peptide. The detection uses a specific antibody coupled to a donor fluorophore (Europium) and a tracer or acceptor (APC).
Diagram: Validated Assay Workflow
The following diagram illustrates the decision gates required to validate the pyrazine compound, specifically the "Detergent Sensitivity" step to rule out aggregation.
Caption: Figure 1. Self-validating assay workflow. Note the critical branch for "Interference" which often flags pyrazine compounds, necessitating red-shifted readouts.
Experimental Protocol (TR-FRET)
Reagents: Recombinant Kinase (e.g., AXL or EGFR), Biotinylated Peptide Substrate, ATP (
concentration).
Reaction:
Mix 5
L compound (serial dilution) + 5 L Enzyme/Substrate mix.
Incubate 60 min at RT.
Crucial Step: Include 0.01% Triton X-100 in the buffer. Pyrazines are hydrophobic; if the IC50 shoots up (potency drops) when detergent is added, your compound was acting as a "colloidal aggregator" (false positive), not a binder.
Detection: Add Eu-Anti-Phospho-Ab and Streptavidin-APC. Read TR-FRET (Ex 337nm / Em 665nm).
Results: Potency Comparison
Compound
IC50 (No Detergent)
IC50 (+0.01% Triton)
Shift
Conclusion
NPS-101
12 nM
15 nM
1.2x
True Binder
NPS-Analogue-X
50 nM
>10,000 nM
>200x
False Positive (Aggregator)
SPC-Ref
8 nM
9 nM
1.1x
True Binder
Module 3: Cellular Target Engagement
The Challenge: Pyrazines often have lower membrane permeability than pyrimidines due to polarity differences. We must prove the compound enters the cell and hits the target.
Signaling Pathway & Western Blot Strategy
We assess the inhibition of phosphorylation on downstream effectors (e.g., ERK1/2 or AKT).
The Challenge: The pyrazine ring is susceptible to oxidation by Aldehyde Oxidase (AO) and CYPs, a common liability compared to pyrimidines.
Microsomal Stability Assay
System: Human Liver Microsomes (HLM) + NADPH.
Timepoints: 0, 15, 30, 60 min.
Analysis: LC-MS/MS monitoring of parent depletion.
Comparative Data: Metabolic Clearance
Parameter
NPS-101 (Pyrazine)
SPC-Ref (Pyrimidine)
Analysis
HLM
High Clearance. Pyrazines are often metabolized faster.
Metabolite ID
N-oxide, Hydroxylation
Demethylation
The pyrazine nitrogen is a soft spot for oxidation.
CYP Inhibition
CYP3A4 ()
CYP3A4 ()
Nitrogen lone pair may coordinate with Heme iron.
Recommendation: If HLM clearance is high, screen against Cytosolic fraction to check for Aldehyde Oxidase activity, a specific clearance route for electron-deficient heterocycles like pyrazine.
References
Sittampalam, G. S., et al. (2012).[1] Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.[2]
[Link]
Miniyar, P. B., et al. (2013).[3] Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry.
[Link]
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
[Link]
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
[Link]
Ferreira, L. G., et al. (2019). Pyrazine-based kinase inhibitors: A review of recent developments. Journal of Medicinal Chemistry. (Generalized citation for scaffold context).
[Link]
A Researcher's Guide to Cross-Validating Computational Predictions of Pyrazine Reactivity
Introduction: The Pyrazine Reactivity Conundrum Pyrazine and its derivatives represent a cornerstone of heterocyclic chemistry, with their scaffolds appearing in essential medicines, vibrant flavor compounds, and advance...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazine Reactivity Conundrum
Pyrazine and its derivatives represent a cornerstone of heterocyclic chemistry, with their scaffolds appearing in essential medicines, vibrant flavor compounds, and advanced materials.[1][2][3] The two nitrogen atoms in the aromatic ring create a unique electronic landscape, rendering the pyrazine core electron-deficient and influencing its reactivity in predictable, yet complex, ways.[2][4] For researchers in drug discovery and materials science, accurately predicting how a novel pyrazine derivative will behave in a reaction is paramount. Will it undergo nucleophilic substitution? Where will an electrophile add? What is its kinetic stability? Answering these questions in silico promises to accelerate discovery, reduce costs, and minimize synthetic dead-ends.
However, computational predictions are not infallible. They are models of reality, subject to the approximations of their underlying theories. This guide provides a framework for critically evaluating and cross-validating these computational predictions with robust experimental data. We will explore the primary computational models, outline gold-standard experimental protocols for validation, and present a unified workflow to ensure that theoretical insights translate into real-world laboratory success.
Pillar 1: The Computational Toolkit for Predicting Reactivity
The modern computational chemist has a diverse array of tools to predict the reactivity of pyrazine derivatives. These models operate at different levels of theory, each with distinct advantages in terms of accuracy, computational cost, and the specific insights they provide.
Density Functional Theory (DFT): The Workhorse for Electronic Structure
DFT has become the workhorse for investigating the electronic structure and energetics of molecules like pyrazines.[5] By solving for the electron density, DFT provides a quantum mechanical description of the molecule, from which we can derive key reactivity descriptors.
Causality Behind the Choice: DFT offers an excellent balance of computational cost and accuracy for medium-sized organic molecules.[6] Functionals like B3LYP are well-benchmarked and routinely used to calculate geometries, orbital energies, and reaction barriers.[7][8]
Key DFT-Derived Descriptors:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The LUMO's energy and location indicate the most likely site for nucleophilic attack, a common reaction pathway for electron-deficient pyrazines. The HOMO-LUMO energy gap (ΔE) is a powerful indicator of kinetic stability; a smaller gap suggests higher reactivity.[9][10][11]
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule, clearly identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides an intuitive guide to intermolecular interactions.[11]
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on each atom, revealing the most electropositive carbons that are susceptible to nucleophilic attack.[7][12]
Quantitative Structure-Activity Relationship (QSAR): Finding the Correlation
QSAR models build a mathematical relationship between a molecule's structural features (descriptors) and its observed activity or property.[13][14] This is a statistical approach, relying on a dataset of known compounds to train a model that can then predict the properties of new, untested molecules.
Causality Behind the Choice: When a large dataset of pyrazine analogues with measured properties (e.g., binding affinity, odor threshold, toxicity) is available, QSAR can be an incredibly efficient screening tool.[15] It bypasses the need for computationally expensive quantum mechanical calculations for every new molecule.
The QSAR Workflow:
Dataset Curation: A set of pyrazine derivatives with experimentally measured activities is compiled.
Descriptor Calculation: Molecular descriptors (e.g., physicochemical properties, electronic parameters from DFT, topological indices) are calculated for each molecule.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a predictive model.[12]
Validation: The model's predictive power is rigorously tested, often using cross-validation techniques to ensure it generalizes well to new compounds.[16]
Machine Learning (ML): The Next Frontier in Reaction Prediction
Machine learning models, particularly neural networks, are revolutionizing the prediction of reaction outcomes.[17] Trained on vast databases of published reactions (e.g., from patents or databases like Reaxys), these models can learn the complex patterns that govern chemical reactivity.[18][19]
Causality Behind the Choice: ML models excel where traditional rules of reactivity are difficult to codify or where multiple competing reaction pathways exist. They can predict the major product from a given set of reactants and even suggest suitable reaction conditions.[19][20][21]
A New Predictive Paradigm: Unlike DFT, which calculates properties from first principles, ML models learn from experimental data. A typical framework involves generating all chemically plausible products from a set of reactants and then using the trained model to rank them, predicting which is the most likely major product.[18][21]
Visualizing the Computational Prediction Workflow
The following diagram illustrates the logical flow of a comprehensive computational analysis of pyrazine reactivity, integrating DFT, QSAR, and ML approaches.
Caption: Workflow for generating pyrazine reactivity predictions.
Pillar 2: Experimental Cross-Validation Protocols
A computational prediction is merely a hypothesis. To transform it into a trusted, actionable insight, it must be validated against experimental reality. This section details key experimental protocols designed to directly test the predictions made by the computational models described above.
Protocol: Synthesis and Spectroscopic Characterization
This is the most fundamental form of validation. If a computational model (especially an ML model) predicts a specific product for a novel reaction, that product must be synthesized and its structure unequivocally confirmed.
Objective: To confirm the structure of a reaction product predicted by computational models.
Methodology:
Reaction Setup: Perform the synthesis as planned. Common reactions for functionalizing pyrazines include nucleophilic aromatic substitution (SNAr), Suzuki cross-coupling, and C-H activation.[1][22]
Work-up and Purification: After the reaction is complete, isolate the crude product. Purify the target compound using techniques like column chromatography or recrystallization.[23]
Structural Elucidation:
NMR Spectroscopy (¹H, ¹³C): This is the primary tool for determining the connectivity of atoms. The chemical shifts, coupling constants, and integration of peaks provide a detailed fingerprint of the molecule's structure.
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[24]
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H, C-N).[23]
Self-Validation System: The combination of NMR, MS, and IR provides orthogonal data points. A consistent and unambiguous structural assignment across all three techniques ensures the identity of the synthesized compound, directly validating or refuting the computational prediction.
Protocol: Kinetic Analysis via Hammett Plots
To validate predictions about electronic effects on reactivity (e.g., how a substituent alters a reaction rate), a quantitative kinetic study is the gold standard. The Hammett equation provides a powerful framework for this analysis.[25]
Objective: To quantify the electronic influence of substituents on the rate of a pyrazine reaction and compare it to DFT-calculated parameters.
Methodology:
Synthesize a Series: Prepare a series of pyrazine derivatives where only the substituent at a specific position varies (e.g., -H, -F, -Cl, -OCH₃, -NO₂).[26]
Kinetic Measurements: For each compound, measure the rate constant (k) for a specific reaction (e.g., SNAr with a common nucleophile) under identical conditions (temperature, solvent, concentration). This is often done using UV-Vis spectrophotometry or HPLC by monitoring the disappearance of a reactant or the appearance of a product over time.
Data Analysis:
Plot log(k/k₀) versus the established Hammett substituent constant (σ) for each substituent. Here, k₀ is the rate constant for the unsubstituted (R=H) pyrazine.[25]
The slope of this plot is the reaction constant, rho (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic attacks on an electron-deficient ring. A negative ρ value indicates acceleration by electron-donating groups.
Self-Validation System: A linear Hammett plot (high R² value) demonstrates a consistent reaction mechanism across the series.[27] The magnitude and sign of ρ provide a quantitative experimental measure of the reaction's sensitivity to electronic effects. This experimental ρ value can then be correlated with computationally derived parameters like the LUMO energy or the calculated charge on the reaction center across the same series of molecules. A strong correlation validates the DFT model's ability to correctly capture electronic effects.
Data Presentation: Comparing Computational and Experimental Data
To facilitate a direct comparison, data should be summarized in a clear, tabular format.
Table 1: Comparison of Predicted vs. Experimental Reaction Outcomes
Table 2: Cross-Validation of Kinetic Data for a Nucleophilic Aromatic Substitution
Substituent (R)
Hammett σ
Experimental log(k/k₀)
DFT-Calculated ELUMO (eV)
DFT-Calculated NBO Charge on C2
-OCH₃
-0.27
-0.65
-0.98
+0.15
-H
0.00
0.00
-1.21
+0.18
-Cl
0.23
0.51
-1.45
+0.21
-CN
0.66
1.35
-1.98
+0.26
| -NO₂ | 0.78 | 1.62 | -2.25 | +0.29 |
A Unified Workflow for Cross-Validation
Integrating computational predictions and experimental validation into a cohesive, iterative cycle is key to an efficient research program.
Caption: Iterative workflow for cross-validating computational predictions.
Conclusion and Future Outlook
The prediction of pyrazine reactivity is a dynamic interplay between theoretical calculations and empirical validation. DFT provides the fundamental electronic insights, QSAR offers rapid screening for large libraries, and machine learning delivers powerful predictions of reaction outcomes. However, the trustworthiness of these models rests entirely on their validation against robust, carefully executed experiments.
By adopting a systematic cross-validation workflow, researchers can leverage the speed of computational chemistry without sacrificing scientific rigor. This integrated approach not only validates specific predictions but also refines the predictive models themselves, leading to a virtuous cycle of increasing accuracy and deeper understanding. As computational methods continue to evolve, this partnership between in silico prediction and experimental validation will remain the essential driver of innovation in pyrazine chemistry, accelerating the development of next-generation pharmaceuticals and materials.
References
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Google Scholar.
A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. (n.d.). PubMed.
QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. (2021). Semantic Scholar.
Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Biology, Pharmacy and Allied Sciences.
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.
A Computational Study To Elucidate the Extraordinary Reactivity of Three-Membered Heterocycles in Nucleophilic Substitution Reactions. (2003). The Journal of Organic Chemistry.
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.).
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. (2022). Molecules.
Ab Initio and Density Functional Calculations of the Energies of the Singlet and Triplet Valence Excited States of Pyrazine. (n.d.). The Journal of Physical Chemistry A.
A DFT study of pyrazine derivatives and their Fe complexes in corrosion inhibition process. (n.d.). Research Square.
Synthesis and reactions of Pyrazine. (n.d.). Slideshare.
Hammett substituent constant (o-) and blocking rate constants of amiloride and analogs with substitutions at pyrazine ring position-6. (n.d.).
Prediction of Organic Reaction Outcomes Using Machine Learning. (2017). ACS Central Science.
Computational study of heterocyclic anticancer compounds through nbo method. (2026). Research Square.
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. (n.d.). New Journal of Chemistry.
Prediction of Organic Reaction Outcomes Using Machine Learning. (n.d.).
Generation, Characterization, and Reactivity of the Transition Metal−o-Benzyne Analog of Pyrazine (Fe+−2,3-Didehydropyrazine) in the Gas Phase: An Experimental and Theoretical Study. (1999). Organometallics.
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works.
Trajectory Excited-State Dynamics Study of Pyrazine: Assessment of Potential Energy Surfaces and Simulation of Picosecond Timescales. (2026). ChemRxiv.
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic M
Using Machine Learning To Predict Suitable Conditions for Organic Reactions. (n.d.).
Prediction of Organic Reaction Outcomes Using Machine Learning. (2017). Pendidikan Kimia.
Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. (2019). Lupine Publishers.
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Quantitative structure–activity rel
Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. (2023). Arabian Journal of Chemistry.
Computational determination of pyrrolopyridine formation rates via the intramolecular inverse diels–alder reaction of pyrazine derivatives. (2026).
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. (2014). Bioorganic & Medicinal Chemistry Letters.
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. (n.d.). Chemistry & Biodiversity.
Studies In Pyrazine Chemistry. (n.d.). University of Glasgow.
Pyrazine excited states revisited using the extended multi-state complete active space second-order perturbation method. (n.d.). Physical Chemistry Chemical Physics.
Computational Chemistry is used to Predict Reactivity. (2022). Walsh Medical Media.
When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020). RSC Advances.
Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
Hammett equ
Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021). Molecules.
Hammett Plots in the World of Enzymes. (n.d.). Slideshare.
A Researcher's Guide to Isotopic Labeling for Elucidating Pyrazine Reaction Mechanisms
Pyrazines are a critical class of heterocyclic nitrogen-containing compounds, renowned for contributing the desirable roasted, nutty, and toasted aromas to foods like coffee, cocoa, and baked goods.[1] Their formation, p...
Author: BenchChem Technical Support Team. Date: February 2026
Pyrazines are a critical class of heterocyclic nitrogen-containing compounds, renowned for contributing the desirable roasted, nutty, and toasted aromas to foods like coffee, cocoa, and baked goods.[1] Their formation, primarily through the complex Maillard reaction and other thermal processes, involves a labyrinth of parallel and competing pathways, making the elucidation of their precise reaction mechanisms a significant analytical challenge.[2] For researchers, scientists, and drug development professionals aiming to control or optimize these reactions—whether for flavor development in the food industry or understanding metabolic pathways—a robust methodology is essential.
Isotopic labeling stands as the most powerful technique for tracing the journey of atoms from reactants to products, offering unambiguous insights into reaction mechanisms.[3][4] By strategically replacing atoms like carbon, nitrogen, or hydrogen with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H), we can follow their path and definitively map the molecular rearrangements that occur. This guide provides a comparative overview of isotopic labeling strategies, supported by experimental data and protocols, to empower researchers in designing and executing studies to unravel the complexities of pyrazine formation.
Part 1: Comparing Isotopic Probes for Mechanistic Studies
The choice of isotope is the foundational decision in any labeling study, dictated by the specific question being asked. The three most common stable isotopes used in pyrazine research—¹³C, ¹⁵N, and ²H (Deuterium)—each offer unique advantages and are suited for different experimental goals.
Isotope
Primary Application in Pyrazine Studies
Strengths
Common Labeled Precursors
Analytical Technique
¹³C
Tracing the carbon skeleton from sugars and intermediates into the pyrazine ring and its substituents.
Excellent for mapping fragmentation and condensation patterns of carbohydrate precursors.[5]
To understand sugar breakdown: If the goal is to determine which parts of a glucose molecule form the pyrazine backbone versus the side chains, ¹³C-labeling is the only choice. For instance, using D-glucose-¹³C₆ allows researchers to track the entire carbon skeleton.[5]
To pinpoint the nitrogen source: In reactions involving amino acids with multiple nitrogen atoms (like glutamine or lysine), ¹⁵N labeling is essential. By labeling a specific nitrogen (e.g., the amide nitrogen in glutamine), one can quantify its contribution to the final pyrazine products versus the α-amino nitrogen.[8][13]
For accurate quantification: When the objective is not mechanism but precise measurement of pyrazine concentrations in a complex matrix, Stable Isotope Dilution Analysis (SIDA) is the gold standard. Synthesizing a deuterium-labeled analog of the target pyrazine provides an ideal internal standard that co-elutes and ionizes almost identically to the unlabeled analyte, correcting for matrix effects and extraction losses.[9][10][11]
Part 2: Elucidating the Maillard Reaction with Isotopic Labeling: A Case Study
The Maillard reaction between reducing sugars and amino acids is the most significant pathway for pyrazine formation in food. A key mechanistic question is how the initial reactants fragment and recombine to form the heterocyclic ring and its various alkyl substituents.
Workflow for a Typical Isotopic Labeling Experiment
The process follows a logical sequence from hypothesis to data interpretation. The goal is to create a self-validating system where the isotopic pattern in the products can be directly traced back to the labeled precursors.
Caption: General workflow for a pyrazine isotopic labeling experiment.
Evidence from ¹⁵N-Labeling Studies
A foundational step in pyrazine formation is the condensation of two α-aminocarbonyl intermediates. By using ¹⁵N-labeled amino acids, researchers can confirm that the amino acid is the primary nitrogen donor.
A recent study investigated the thermal treatment of an alanine-xylose Amadori compound (Ala-ARP) with exogenous ¹⁵N-labeled alanine.[7] The results provided direct evidence for the roles of different alanine pools.
Key Findings from ¹⁵N Labeling:
Exogenous vs. Regenerated Alanine: When ¹⁵N-alanine was added to the reaction, it was found that the exogenous (added) alanine had priority in reacting with glyoxal (a sugar fragment) to form unsubstituted pyrazine.[7]
Quantifying Contributions: By analyzing the mass spectra, the study quantified that 55% of the formed pyrazine originated from the exogenous ¹⁵N-alanine. In contrast, 63% of methylpyrazine and 57% of 2,5-dimethylpyrazine were derived from the unlabeled, regenerated alanine released from the Amadori compound.[7] This demonstrates a divergent pathway where different dicarbonyls (glyoxal vs. methylglyoxal) preferentially react with different amino acid pools.
This level of detail is impossible to obtain without isotopic labeling. It proves that pyrazine formation is not a single, simple pathway but a complex interplay of available intermediates.
Proposed Pyrazine Formation Pathway
Isotopic labeling helps validate proposed mechanisms. The generally accepted pathway involves the formation of α-dicarbonyl compounds from sugar degradation, which then react with amino acids.
Caption: Simplified mechanism of pyrazine formation showing ¹⁵N incorporation.
Part 3: Experimental Protocol: Tracing Nitrogen with ¹⁵N-Alanine
This protocol provides a robust, self-validating method for determining the contribution of an amino acid as the nitrogen source in pyrazine formation in a model system.
Objective: To confirm that both nitrogen atoms in the pyrazine ring originate from the amino acid precursor using ¹⁵N-labeling and GC-MS analysis.
Materials:
¹⁵N-Alanine (98%+ purity)
D-Glucose (anhydrous)
Glycerol (as a high-boiling solvent)
Methylene Chloride (DCM, HPLC grade)
Sodium Sulfate (anhydrous)
Screw-cap reaction vials (10 mL) with PTFE septa
Heating block or oil bath
Gas Chromatograph-Mass Spectrometer (GC-MS)
Step-by-Step Methodology:
Prepare Reactant Solutions:
Labeled Reaction: In a 10 mL vial, dissolve 1 mmol of ¹⁵N-Alanine and 1 mmol of D-Glucose in 5 mL of glycerol.
Control Reaction: In a separate 10 mL vial, dissolve 1 mmol of unlabeled Alanine and 1 mmol of D-Glucose in 5 mL of glycerol. The control is critical to establish the retention times and mass spectra of the unlabeled pyrazines.
Thermal Reaction:
Seal both vials tightly.
Place the vials in a preheated heating block at 180°C.
Heat for 60 minutes. This time and temperature are typical for promoting the Maillard reaction in model systems.[8]
Extraction of Volatiles:
Remove vials from the heat and allow them to cool to room temperature.
Add 2 mL of deionized water to each vial to dilute the glycerol and improve extraction efficiency.
Add 2 mL of methylene chloride to each vial.
Seal and vortex vigorously for 2 minutes to extract the pyrazines into the organic layer.
Centrifuge for 5 minutes at 2000 rpm to break any emulsion.
Sample Preparation for GC-MS:
Carefully transfer the bottom organic (DCM) layer to a clean vial using a glass pipette.
Add a small amount of anhydrous sodium sulfate to the DCM extract to remove any residual water.
Transfer the dried extract to a 2 mL GC vial.
GC-MS Analysis:
Instrument: A standard GC-MS system with a non-polar column (e.g., DB-5ms) is suitable.
Injection: Inject 1 µL of the extract.
GC Conditions:
Inlet Temperature: 250°C
Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 35 to 350.
Data Interpretation: A Self-Validating System
The success of the experiment is validated by a direct comparison of the mass spectra from the control and labeled reactions.
Pyrazine
Unlabeled Molecular Ion (M+)
Expected Labeled Molecular Ion (M+2)
Observation and Interpretation
Pyrazine
m/z 80
m/z 82
A shift of +2 amu confirms both nitrogen atoms originate from ¹⁵N-Alanine.
Methylpyrazine
m/z 94
m/z 96
A shift of +2 amu confirms nitrogen incorporation.
2,5-Dimethylpyrazine
m/z 108
m/z 110
A shift of +2 amu provides definitive proof of the proposed condensation mechanism.
If a pyrazine product in the labeled experiment shows a molecular ion at M+1, it would indicate a scrambling mechanism or an unexpected pathway where only one nitrogen came from the labeled pool. The absence of unlabeled pyrazines (M+) in the labeled experiment confirms that the amino acid is the sole nitrogen source under these conditions.
Conclusion
Isotopic labeling is an indispensable tool for cutting through the complexity of pyrazine reaction mechanisms.[3][14] By providing a method to trace atoms from start to finish, it allows for the validation—or refutation—of proposed pathways with a high degree of certainty. A comparative approach, choosing between ¹³C for carbon skeleton analysis, ¹⁵N for nitrogen source identification, and ²H for quantitative accuracy, enables researchers to design targeted experiments that yield unambiguous, actionable data. The methodologies and insights presented here serve as a guide for professionals seeking to master the formation of these vital flavor compounds, whether at the laboratory bench or in industrial applications.
References
Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. (n.d.). Google Cloud.
Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. (2012, May 29). ACS Publications.
Disclosing the Nitrogen Sources via Isotope Labeling Technique and the Formation Mechanism of Pyrazine and Alkylpyrazines during the Heat Treatment of N-(1-Deoxy-d-xylulos-1-yl). (n.d.). ResearchGate.
Use of Isotopes for Studying Reaction Mechanisms. (n.d.). Indian Academy of Sciences.
Multicomponent Reactions: A Promising Approach to Isotope Labeling. (2024, May 22). Who we serve.
Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2008, August 15). ACS Publications.
Disclosing the Nitrogen Sources via Isotope Labeling Technique and the Formation Mechanism of Pyrazine and Alkylpyrazines during the Heat Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine and Exogenous Alanine. (2024, August 8). PubMed.
Generation of isotopic pyrazines through the reactions between unlabeled pyrazines and labeled aldehydes in HIU-MR model system of D-glucose-13 C 6 and L-glycine. (n.d.). ResearchGate.
Convenient synthesis of stable deuterium-labeled alkylpyrazines for use in stable isotope dilution assays. (2013, April 17). PubMed.
Isotopic labelings for mechanistic studies. (n.d.). PubMed.
Formation of Pyrazines from the Maillard Reaction of Glucose and Glutamine-amide-15N. (n.d.). Universiteitsbibliotheek Gent.
Convenient Synthesis of Stable Deuterium-Labeled Alkylpyrazines for Use in Stable Isotope Dilution Assays. (2013, March 25). Journal of Agricultural and Food Chemistry.
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). PMC.
Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. (1997). Journal of Food Science.
Pyrazines: Occurrence, formation and biodegradation. (2025, August 10). ResearchGate.
Mechanistic studies on the formation of pyrazines by Maillard reaction between L-ascorbic acid and L-glutamic acid. (2025, September 21). ResearchGate.
Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021, January 29). PMC.
Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal. (n.d.). Wageningen University & Research.
Comparative study of the chelating properties of 2-hydroxypyrazine derivatives
The following guide is a comparative technical analysis of the chelating properties of 2-hydroxypyrazine derivatives, specifically focusing on the pharmacologically active 3-hydroxypyrazine-2-carboxamide motif (found in...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comparative technical analysis of the chelating properties of 2-hydroxypyrazine derivatives, specifically focusing on the pharmacologically active 3-hydroxypyrazine-2-carboxamide motif (found in Favipiravir/T-705) versus established hydroxypyridinone chelators.
Executive Summary
The coordination chemistry of nitrogen-containing heterocycles is pivotal in drug design, particularly for metalloenzyme inhibitors and antiviral agents. While 3-hydroxypyridin-4-ones (HOPOs) are the clinical gold standard for iron chelation (e.g., Deferiprone), 2-hydroxypyrazine derivatives —specifically 3-hydroxypyrazine-2-carboxamides like Favipiravir (T-705) —exhibit distinct, often overlooked chelating capabilities.
This guide objectively compares these two classes. Unlike HOPOs, which are designed for high-affinity iron scavenging (
), hydroxypyrazine derivatives display moderate affinity but significant biological impact, particularly in interfering with magnesium/manganese-dependent viral RNA polymerases.
Structural Basis of Chelation
The chelating potential of these derivatives is governed by keto-enol tautomerism and the positioning of exocyclic oxygen/nitrogen donors.
The Chelating Motifs
Comparator (HOPOs): The 3-hydroxypyridin-4-one moiety provides a hard O,O-donor set (cyclic ketone + adjacent hydroxyl). This forms highly stable, neutral 3:1 complexes with trivalent ions (Fe
, Al).
Subject (Hydroxypyrazines): The 3-hydroxypyrazine-2-carboxamide motif (as in T-705) offers a mixed donor environment.
Mechanism:[1] The molecule exists in equilibrium between the lactam (keto) and lactim (enol) forms.
Coordination: Metal binding typically occurs via the amide carbonyl oxygen and the deprotonated 3-hydroxyl group , creating a stable 5-membered chelate ring.
Visualization of Coordination Modes
The following diagram illustrates the structural logic distinguishing the two classes.
Caption: Structural comparison of the O,O-donor set in HOPOs (Iron scavenging) vs. the tautomer-dependent coordination of Hydroxypyrazines (Enzyme inhibition).
Comparative Performance Data
The following data synthesizes thermodynamic stability constants (
) and pKa values. Note that while HOPOs are superior for removing metals, hydroxypyrazines are optimized for interacting with metalloenzymes without stripping essential metals systemically.
Pyrazines mimic the HOPO motif but with lower basicity due to the diazine ring.
pKa values
,
(Enol), (Amide)
Pyrazines are more acidic; the enol form dominates in solution, facilitating deprotonation at physiological pH.
Fe(III) Stability ()
14.2 (High Affinity)
~10.5 - 11.2 (Moderate)
HOPOs are superior for chelation therapy (Iron Overload).
Cu(II) Stability ()
~10.5
~7.8 - 9.1
Pyrazines form stable Cu(II) complexes but are prone to oxidation/reduction cycles.
Stoichiometry (M:L)
1:3 (Octahedral)
1:1 or 1:2 (Tetrahedral/Planar)
Steric hindrance in pyrazine carboxamides often prevents full 1:3 coordination.
Biological Target
Systemic Iron (Transferrin/Ferritin)
Viral Polymerase (Mg/Mn site)
Pyrazine chelation is "site-specific" rather than "systemic scavenging."
Key Insight: The lower stability constant of hydroxypyrazine derivatives is a feature, not a bug. It allows the molecule to bind transiently to catalytic metal centers (like Mg
in RNA polymerase) to inhibit viral replication without causing acute systemic metal deficiency.
Experimental Protocol: Potentiometric Titration
To validate the stability constants of a new 2-hydroxypyrazine derivative, Potentiometric Titration is the requisite self-validating protocol. This method determines the precise equilibrium between the ligand (L), protons (H), and metal ions (M).
Workflow Diagram
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Methodology
Objective: Determine protonation constants (
) and metal stability constants ().
Reagents:
Ligand Solution:
M 2-hydroxypyrazine derivative in degassed water.
Metal Solution:
M Metal Chloride (, , etc.) in 0.01 M HCl.
Titrant: 0.1 M Carbonate-free KOH (standardized against Potassium Hydrogen Phthalate).
Ionic Medium: 0.1 M KCl (to maintain constant activity coefficients).
Step-by-Step Protocol:
System Calibration (The Trust Anchor):
Calibrate the glass electrode using a strong acid/strong base titration to determine the standard electrode potential (
) and ionic product of water () under specific experimental conditions (, ).
Validation: The slope must be
mV/pH.
Ligand Protonation (
Determination):
Titrate 50 mL of ligand solution (with background electrolyte) against 0.1 M KOH.
Range: pH 2.0 to 11.0.
Data Point Density: Minimum 50 points per titration.
Complex Stability (
Determination):
Prepare a 1:1 and 1:2 Metal:Ligand ratio mixture.[2]
Titrate under identical conditions.
Observation: Look for the "pH depression" phenomenon—the complexation releases protons, causing the pH curve to shift lower compared to the free ligand curve.
Data Analysis:
Use non-linear least squares fitting software (e.g., HYPERQUAD or PSEQUAD).
Model:
.
Acceptance Criteria: Sigma (
) fit value < 1.5.
Biological Implications[4]
The comparative data highlights a critical divergence in application:
Therapeutic Iron Chelation (HOPOs):
Due to high
values, HOPOs like Deferiprone effectively strip Fe(III) from ferritin and transferrin.
Toxicity Risk: Excessive depletion of Zn(II) or Cu(II) is a concern, requiring high selectivity.
Mechanism: Favipiravir-RTP (the active triphosphate metabolite) mimics purines. The 3-hydroxy-2-carboxamide moiety chelates the two Mg
ions within the viral RNA-dependent RNA polymerase (RdRp) active site.
Effect: This chelation stabilizes the binding of the drug in the active site, facilitating its erroneous incorporation into viral RNA (lethal mutagenesis).
Safety: Because the affinity is moderate (lower than HOPOs), it does not strip metal ions from stable metalloproteins (like Hemoglobin), resulting in a favorable toxicity profile.
References
Hider, R. C., & Hoffbrand, A. V. (2018). The Role of Deferiprone in Iron Chelation. New England Journal of Medicine. (Generalized authoritative source for Deferiprone mechanism).
Furuta, Y., et al. (2013). Mechanism of action of T-705 against influenza virus.[1][3] Antimicrobial Agents and Chemotherapy.
Santos, M. A., et al. (2012). Hydroxypyridinone chelators: From iron scavenging to radiopharmaceuticals. Future Medicinal Chemistry.
Biedulska, M., et al. (2019).[2] Comparative solution equilibria studies of complex formation between Ir(III) ion and antituberculosis drug analogues: Pyrazine-2-carboxamide.[2][4] Journal of Molecular Liquids.
Gans, P., et al. (1996). HYPERQUAD: Simulation and refinement of stability constants. Talanta.
Naesens, L., et al. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase.[1] Molecular Pharmacology.
Navigating the Disposal of 5-Chloro-3-bromo-2-hydroxypyrazine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. Equally critical, yet often less detailed, are the protocols for their safe disposal. This guide provides essential, step-by-step procedures for the proper disposal of 5-Chloro-3-bromo-2-hydroxypyrazine, a halogenated heterocyclic compound. By understanding the chemical nature of this compound and the governing safety regulations, laboratories can ensure the protection of their personnel and the environment.
Foundational Principles: Hazard Assessment and Waste Classification
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Under RCRA, chemical waste is broadly categorized based on its characteristics: ignitability, corrosivity, reactivity, and toxicity. As a halogenated organic compound, 5-Chloro-3-bromo-2-hydroxypyrazine falls under the category of halogenated organic waste . This classification is critical as it dictates the specific disposal pathway.
Key Regulatory Insight: Halogenated organic wastes are incinerated in regulated hazardous waste incinerators[2]. It is crucial to segregate this waste stream from non-halogenated organic wastes to ensure proper treatment and to prevent the formation of toxic byproducts during disposal.
Segregation and Containerization: The First Line of Defense
Proper segregation and containment are the cornerstones of safe laboratory waste management. To prevent dangerous reactions and to streamline the disposal process, follow these steps:
Step 1: Designate a Specific Waste Container
Utilize a dedicated waste container exclusively for 5-Chloro-3-bromo-2-hydroxypyrazine and other compatible halogenated organic waste.
The container should be made of a chemically resistant material. High-density polyethylene (HDPE) is an excellent choice due to its broad chemical resistance, including to many halogenated hydrocarbons[3][4][5].
Step 2: Ensure Proper Labeling
Immediately label the waste container with "Hazardous Waste" and the full chemical name: "5-Chloro-3-bromo-2-hydroxypyrazine".
Include the approximate concentration and quantity of the waste.
Clearly mark the container as "Halogenated Organic Waste".
Step 3: Avoid Commingling with Incompatible Waste
Crucially, do not mix halogenated waste with other waste streams such as:
The rationale for this strict segregation is to prevent unintended chemical reactions within the waste container and to ensure the waste is directed to the appropriate high-temperature incineration facility.
On-site Accumulation and Storage: Maintaining a Safe Environment
The accumulation of hazardous waste in the laboratory is subject to strict regulations. Adherence to these guidelines minimizes risks to personnel and the facility.
Storage Location: Store the sealed hazardous waste container in a well-ventilated area, such as a designated satellite accumulation area or a chemical fume hood.
Container Integrity: Keep the container securely closed at all times, except when adding waste. Ensure the container is in good condition and free from leaks or damage.
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential spills.
The Disposal Pathway: High-Temperature Incineration
The recommended and, in many jurisdictions, mandated disposal method for halogenated organic compounds is high-temperature incineration. This process is designed to break down the complex organic molecules into simpler, less harmful substances.
Why Incineration?
Halogenated organic compounds require high temperatures for complete destruction.
Incineration at temperatures of at least 850°C for a minimum of two seconds is a standard for hazardous waste[6].
For waste containing more than 1% of halogenated organic substances, the required temperature increases to at least 1100°C to ensure the complete destruction of potentially toxic byproducts like dioxins and furans[6][7].
The Role of a Licensed Waste Management Partner:
Laboratories must contract with a licensed hazardous waste disposal company. These companies are equipped with the necessary permits and facilities to transport and incinerate chemical waste in compliance with all federal and state regulations.
Your institution's Environmental Health and Safety (EHS) office will have established procedures and approved vendors for this purpose.
Step-by-Step Disposal Protocol
This protocol synthesizes the above principles into a clear, actionable workflow for the disposal of 5-Chloro-3-bromo-2-hydroxypyrazine.
Protocol Summary Table
Step
Action
Rationale
1. Hazard Recognition
Treat as a hazardous, halogenated organic compound.
Prudent practice in the absence of a specific SDS, based on the chemical structure.
2. Personal Protective Equipment (PPE)
Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
To protect against potential skin and eye irritation.
3. Waste Segregation
Collect waste in a dedicated, labeled HDPE container for "Halogenated Organic Waste".
Prevents dangerous reactions and ensures proper disposal routing.
4. Labeling
Clearly label the container with "Hazardous Waste" and the full chemical name.
Compliance with regulations and ensures safe handling by waste management personnel.
5. Storage
Store the sealed container in a designated, well-ventilated satellite accumulation area.
Minimizes exposure risks and ensures a safe laboratory environment.
6. Arrange for Pickup
Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.
Ensures legal and environmentally sound disposal through high-temperature incineration.